molecular formula C11H13NO2 B13834277 [(1S,2S)-2-Nitrocyclopentyl]benzene CAS No. 312611-37-3

[(1S,2S)-2-Nitrocyclopentyl]benzene

Cat. No.: B13834277
CAS No.: 312611-37-3
M. Wt: 191.23 g/mol
InChI Key: IIQIRJJNDNCDMQ-QWRGUYRKSA-N
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Description

[(1S,2S)-2-Nitrocyclopentyl]benzene is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1S,2S)-2-Nitrocyclopentyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2S)-2-Nitrocyclopentyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

312611-37-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

[(1S,2S)-2-nitrocyclopentyl]benzene

InChI

InChI=1S/C11H13NO2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2/t10-,11-/m0/s1

InChI Key

IIQIRJJNDNCDMQ-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

C1CC(C(C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Synthesis of[(1S,2S)-2-Nitrocyclopentyl]benzene: A Technical Whitepaper on Rhodium-Catalyzed Asymmetric Conjugate Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted construction of contiguous stereocenters on a cyclopentane scaffold remains a formidable challenge in synthetic organic chemistry[1]. The compound [(1S,2S)-2-Nitrocyclopentyl]benzene (also referred to as cis-1-nitro-2-phenylcyclopentane) is a highly valuable chiral building block. It serves as a direct precursor to bioactive cyclopentylamines and substituted cyclopentanones, which are privileged pharmacophores in modern drug discovery[2].

Mechanistic Rationale & Stereochemical Control

The success of this synthesis relies on the unique ability of Rh(I) complexes to undergo transmetalation with arylboronic acids, followed by highly enantioselective migratory insertion into electron-deficient alkenes[4].

  • Enantioface Discrimination : Utilizing (S)-BINAP as the chiral ligand creates a sterically demanding environment around the rhodium center. This chiral pocket forces the 1-nitrocyclopentene to coordinate such that the migratory insertion of the phenyl group occurs exclusively from one face, establishing the (2S) stereocenter[3].

  • Kinetically Controlled Protonation : The critical step in this catalytic cycle is the fate of the resulting oxa-π-allylrhodium (rhodium nitronate) intermediate. Because the reaction is conducted in an aqueous dioxane mixture, water acts as the obligate proton source. Protonation occurs rapidly from the same face as the rhodium metal before the metal can fully dissociate[4]. This kinetic facial protonation yields the thermodynamically less stable cis isomer—specifically the (1S,2S) configuration—directly, bypassing the need for complex epimerization steps[3].

CatalyticCycle A [Rh(OH)((S)-BINAP)] Active Catalyst B [Rh(Ph)((S)-BINAP)] Arylrhodium Intermediate A->B Transmetalation + PhB(OH)2 C Oxa-π-allylrhodium (Rhodium Nitronate) B->C Migratory Insertion + 1-Nitrocyclopentene D [(1S,2S)-2-Nitrocyclopentyl]benzene Target Product C->D Protonation + H2O D->A Catalyst Regeneration

Catalytic cycle for the Rh-catalyzed asymmetric conjugate addition to 1-nitrocyclopentene.

Experimental Protocol: A Self-Validating Workflow

To ensure high reproducibility, the following protocol integrates intrinsic validation checkpoints, ensuring the system is self-validating at the analytical stage.

Reagents:

  • 1-Nitrocyclopentene (1.0 equiv)

  • Phenylboronic acid (5.0 equiv)

  • [Rh(acac)(C2H4)2] (3 mol%)

  • (S)-BINAP (3.3 mol%)

  • Solvent: 1,4-Dioxane / H2O (10:1 v/v)

Step-by-Step Methodology:

  • Catalyst Activation : In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve [Rh(acac)(C2H4)2] and (S)-BINAP in anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes. Causality: This pre-stirring ensures complete ligand exchange, displacing the ethylene ligands to form the active Rh-(S)-BINAP complex.

  • Substrate Addition : Add phenylboronic acid, followed by 1-nitrocyclopentene. Finally, introduce the required volume of deionized water. Causality: The 10:1 Dioxane/H2O ratio is critical; insufficient water stalls the protonation of the nitronate, leading to catalyst resting states and diminished yields[3].

  • Conjugate Addition : Seal the reaction mixture and heat to 100 °C for 3 hours.

  • Isolation : Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO3 and brine. Dry the organic layer over anhydrous MgSO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (eluting with a hexane/ethyl acetate gradient).

  • Validation Checkpoint (Self-Validating System) :

    • Diastereomeric Ratio (dr) : Analyze the crude mixture via 1H NMR. The cis configuration is confirmed by the specific coupling constant (

      
      ) of the protons at C1 and C2 on the cyclopentane ring. If thermodynamic equilibration occurred, the trans isomer will be visible.
      
    • Enantiomeric Excess (ee) : Analyze the purified product using chiral HPLC (e.g., Chiralcel OD-H column, hexane/2-propanol 9:1). The expected ee is >97%[3].

Workflow Step1 Step 1: Catalyst Prep Rh(acac)(C2H4)2 + (S)-BINAP Dioxane, 10 min, RT Step2 Step 2: Reagent Addition PhB(OH)2 + 1-Nitrocyclopentene H2O (10:1 Dioxane:H2O) Step1->Step2 Step3 Step 3: Asymmetric Addition Stir at 100 °C 3 hours Step2->Step3 Step4 Step 4: Isolation Aqueous Workup Silica Gel Chromatography Step3->Step4 Step5 Step 5: Validation Chiral HPLC (ee %) 1H NMR (dr) Step4->Step5

Step-by-step experimental workflow for the synthesis and validation of the target compound.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters and expected quantitative outcomes based on established rhodium-catalyzed protocols for cyclic nitroalkenes[3],[4].

ParameterOptimal Condition / Expected ResultCausality / Rationale
Catalyst System 3 mol% [Rh(acac)(C2H4)2] / (S)-BINAP(S)-BINAP provides the optimal chiral pocket for enantioface discrimination.
Solvent System 1,4-Dioxane / H2O (10:1 v/v)H2O is the obligate proton source for catalyst turnover and nitronate quenching.
Temperature 100 °COvercomes the activation barrier for transmetalation of the arylboronic acid.
Reaction Time 3 hoursEnsures complete conversion while minimizing thermal degradation of the product.
Expected Yield 80 - 89%High efficiency due to robust catalytic turnover and excess boronic acid.
Diastereoselectivity > 85:15 (cis:trans)Kinetic facial protonation outpaces thermodynamic equilibration to the trans isomer.
Enantiomeric Excess > 97% eeRigorous enantioface selection by the Rh-(S)-BINAP complex.

Downstream Applications & Synthetic Utility

The [(1S,2S)-2-Nitrocyclopentyl]benzene scaffold is highly versatile, grounding its importance in pharmaceutical development:

  • Nef Reaction : The nitro group can be cleanly converted to a carbonyl via the Nef reaction, yielding (S)-2-phenylcyclopentanone with high retention of enantiomeric purity[2],[3].

  • Reduction to Amines : The nitro group can be stereoretentively reduced (e.g., using Pd/C and H2) to afford (1S,2S)-2-phenylcyclopentan-1-amine, a privileged pharmacophore motif in neuroactive drug discovery[5].

References

  • Hayashi, T., Senda, T., & Ogasawara, M. (2000). Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to Nitroalkenes. Journal of the American Chemical Society, 122(43), 10716-10717. URL:[Link]

  • National Institutes of Health (PMC). Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters. URL:[Link]

Sources

Foreword: The Strategic Importance of Chiral Cyclopentanes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of 2-Nitrocyclopentylbenzene

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chiral cyclopentane scaffolds are privileged structures, forming the core of numerous biologically active compounds, including prostaglandin analogues and novel therapeutic agents. The target molecule of this guide, 2-nitrocyclopentylbenzene, represents a versatile chiral building block. The nitro group, a potent electron-withdrawing entity, not only activates the cyclopentane ring for diverse transformations but also serves as a synthetic precursor to a primary amine, opening pathways to a vast chemical space of γ-amino acids and complex diamines.[1][2]

However, the stereocontrolled synthesis of this molecule presents a significant challenge: the creation of a specific enantiomer requires a catalytic system capable of discriminating between the two faces of the prochiral 1-nitro-1-cyclopentene substrate during the crucial carbon-carbon bond formation. This guide provides a comprehensive overview of the primary strategies developed to address this challenge, focusing on the mechanistic rationale behind catalyst selection and process optimization.

Chapter 1: The Core Challenge—A Tale of Reactivity and Selectivity

The direct asymmetric conjugate addition of benzene to 1-nitro-1-cyclopentene is a formidable task. Benzene is an unactivated, electron-rich aromatic system with low nucleophilicity, making it a poor Michael donor under standard conditions. Therefore, successful strategies must enhance the reactivity of the system while precisely controlling the stereochemical outcome. This is typically achieved through one of two major paradigms:

  • Metal-Catalyzed Conjugate Addition: Employing a transition metal catalyst with a chiral ligand to activate a more nucleophilic phenyl-group surrogate, such as phenylboronic acid.

  • Organocatalytic Friedel-Crafts Alkylation: Utilizing a small chiral organic molecule (an organocatalyst) to activate the nitroalkene electrophile, making it susceptible to attack by an aromatic nucleophile.

This guide will dissect both approaches, providing the theoretical grounding and practical protocols necessary for their successful implementation.

Chapter 2: Metal-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid

One of the most robust methods for the enantioselective formation of carbon-carbon bonds is the transition metal-catalyzed 1,4-conjugate addition.[3] For the arylation of nitroalkenes, rhodium and palladium complexes have proven particularly effective.[3] The strategy involves the use of phenylboronic acid as a safe, stable, and reactive source of the phenyl nucleophile.

Mechanistic Rationale and Catalyst Selection

The catalytic cycle, typically involving a rhodium(I) catalyst, is believed to proceed through several key steps: transmetalation of the phenyl group from boron to rhodium, insertion of the nitroalkene into the rhodium-phenyl bond, and finally, protonolysis to release the product and regenerate the active catalyst.

The source of enantioselectivity is the chiral ligand coordinated to the metal center. Chiral diene ligands, such as those from the bis(diene)rhodium(I) complex family, create a constrained chiral environment around the metal. This environment forces the incoming nitroalkene to adopt a specific orientation upon coordination and insertion, leading to the preferential formation of one enantiomer.

Metal_Catalyzed_Mechanism cat_start [Rh(I)-L]+ cat_active [Ph-Rh(I)-L] cat_start->cat_active Transmetalation substrate_complex Alkene Coordination Complex cat_active->substrate_complex Coordination insertion_product Rhodium Enolate Intermediate substrate_complex->insertion_product Migratory Insertion product_release Protonolysis (H₂O) insertion_product->product_release product_release->cat_start Regeneration product Product (R)-2-nitrocyclopentylbenzene product_release->product pba PhB(OH)₂ pba->cat_start base Base (e.g., KOH) base->cat_start nitroalkene 1-Nitro-1-cyclopentene nitroalkene->cat_active h2o H₂O h2o->insertion_product

Figure 1. Catalytic cycle for Rh-catalyzed asymmetric 1,4-addition.
Representative Experimental Protocol

This protocol is adapted from established procedures for the rhodium-catalyzed conjugate addition of arylboronic acids to nitroalkenes.[3]

Materials:

  • 1-Nitro-1-cyclopentene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • [Rh(cod)₂]BF₄ (0.025 mmol, 2.5 mol%)

  • (S)-BINAP or other suitable chiral phosphine ligand (0.0275 mmol, 2.75 mol%)

  • Aqueous KOH (3.0 M, 1.0 mL)

  • 1,4-Dioxane (5.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add [Rh(cod)₂]BF₄ and the chiral ligand.

  • Add 1,4-dioxane and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add phenylboronic acid, followed by 1-nitro-1-cyclopentene.

  • Add the aqueous KOH solution dropwise to the reaction mixture.

  • Stir the reaction vigorously at 50 °C for 12-24 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-nitrocyclopentylbenzene.

  • Determine enantiomeric excess (ee) by chiral HPLC analysis.

Performance Data

The following table summarizes representative data for metal-catalyzed conjugate additions of arylboronic acids to cyclic nitroalkenes, demonstrating the high efficacy of this approach.

Catalyst SystemLigandSubstrateYield (%)ee (%)Reference
[Rh(acac)(C₂H₄)₂]Chiral Diene1-Nitrocyclohexene9598[3]
Pd(OAc)₂Chiral Phosphineβ-Nitrostyrene9295[3]
(CuOTf)₂·C₆H₆Amino Acid-PhosphineVarious Cyclic Nitroalkenes>90>95[3]

Chapter 3: Organocatalytic Asymmetric Friedel-Crafts Alkylation

Asymmetric organocatalysis has emerged as a powerful alternative to metal-based systems, often offering milder reaction conditions and avoiding contamination with heavy metals.[4][5] For the Friedel-Crafts alkylation of unactivated arenes with nitroalkenes, bifunctional catalysts are the tools of choice.

Mechanistic Rationale: The Power of Dual Activation

Bifunctional organocatalysts, such as those based on a thiourea or squaramide scaffold, possess both a hydrogen-bond donor motif and a Lewis basic site (e.g., a tertiary amine).[6][7] This dual-functionality is key to their success.

  • Electrophile Activation: The thiourea or squaramide moiety forms two strong hydrogen bonds with the oxygen atoms of the nitro group on 1-nitro-1-cyclopentene. This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the nitroalkene, making its β-carbon significantly more electrophilic.[6]

  • Nucleophile Orientation: While benzene itself is not directly activated, the chiral scaffold of the catalyst creates a well-defined pocket. The activated nitroalkene is held rigidly, exposing one of its enantiotopic faces to attack. The incoming benzene molecule is directed to this specific face, ensuring a highly enantioselective C-C bond formation.

Figure 2. Dual activation model in bifunctional organocatalysis.
Representative Experimental Protocol

This protocol is a generalized procedure based on Friedel-Crafts alkylations of more activated arenes, adapted for benzene.[7] Optimization of solvent and temperature may be required due to benzene's lower reactivity.

Materials:

  • 1-Nitro-1-cyclopentene (0.5 mmol, 1.0 equiv)

  • Benzene (5.0 mL, used as solvent and reagent)

  • Chiral Squaramide or Thiourea Catalyst (e.g., Takemoto catalyst) (0.025 mmol, 5 mol%)

  • Anhydrous conditions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried reaction vial under an inert atmosphere, dissolve the chiral organocatalyst in benzene.

  • Add 1-nitro-1-cyclopentene to the solution.

  • Stir the reaction mixture at room temperature for 48-96 hours. Monitor the reaction by TLC.

  • If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be cautiously applied. The use of a Lewis acid co-catalyst could also be explored, but may affect enantioselectivity.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess benzene.

  • Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the product.

  • Determine enantiomeric excess (ee) by chiral HPLC analysis.

Performance Data

While data for the direct addition of benzene is scarce, the table below shows the high potential of this method using more reactive indole nucleophiles, which are common in such reactions.

Catalyst TypeCatalyst Loading (mol%)NucleophileYield (%)ee (%)Reference
Squaramide/Quinine2Indole80>99[7]
Thiourea/Amine10Indole9593[6]
Bifunctional DMAP-Thiourea2Nitroalkane>9095[8]

Chapter 4: Conclusion and Future Outlook

The enantioselective synthesis of 2-nitrocyclopentylbenzene is a challenging yet achievable goal that sits at the intersection of catalysis and synthetic strategy.

  • Metal-catalyzed 1,4-additions of phenylboronic acid represent the most mature and reliable strategy, offering high yields and excellent enantioselectivities under well-established conditions.[3] This method is highly recommended for researchers requiring dependable access to the target molecule.

  • Organocatalytic Friedel-Crafts alkylation presents a metal-free alternative that operates on elegant principles of dual activation.[5] While highly effective for activated arenes, its application to benzene requires further optimization but holds great promise for a more sustainable and cost-effective synthesis.

Future research will likely focus on the development of more potent organocatalysts capable of activating unreactive nucleophiles like benzene under milder conditions, or the exploration of novel catalytic systems, such as dual photoredox/nickel catalysis, which have shown recent promise in asymmetric C(sp²)-C(sp³) cross-coupling reactions.[9] The continued evolution of these catalytic technologies will undoubtedly refine the synthesis of 2-nitrocyclopentylbenzene and other valuable chiral building blocks for the advancement of science.

References

  • Almasi, A., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. Available at: [Link]

  • Alexakis, A., et al. (2009). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications. Available at: [Link]

  • ResearchGate. (2025). Organocatalytic Enantioselective Nitro-Vinylcyclopropane-Cyclopentene Rearrangement. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by conjugate addition. Available at: [Link]

  • Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. Available at: [Link]

  • Reisenauer, M. R., & Wulff, W. D. (2010). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU Chemistry. Available at: [Link]

  • ChemRxiv. (2022). Catalytic Enantioselective Friedel-Crafts Allenylic Alkylation. Available at: [Link]

  • Royal Society of Chemistry. (2020). Enantioselective Friedel–Crafts reaction of hydroxyarenes with nitroenynes to access chiral heterocycles via sequential catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shin, J. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. PMC. Available at: [Link]

  • Dündar, E., & Tanyeli, C. (2021). Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. AVESIS. Available at: [Link]

  • Puglisi, A., & Benaglia, M. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. Available at: [Link]

  • Shin, J. H., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]

  • PubMed. (2019). Organocatalytic Asymmetric Cascade Reactions Based on Gamma-Nitro Carbonyl Compound. Available at: [Link]

Sources

Spectroscopic Characterization of [(1S,2S)-2-Nitrocyclopentyl]benzene: A Technical Guide for Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(1S,2S)-2-Nitrocyclopentyl]benzene—also known as (1S,2S)-1-nitro-2-phenylcyclopentane—is a critical chiral building block in modern drug development, frequently utilized as a precursor for conformationally restricted chiral amines. The trans-1,2-disubstituted architecture of this molecule is typically established via the highly enantioselective rhodium-catalyzed conjugate addition of phenylboronic acid to 1-nitrocyclopentene [1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we explore the causality behind the spectroscopic signatures of this molecule. The structural elucidation of chiral substituted cyclopentanes requires a deep appreciation of their conformational dynamics; the ring predominantly adopts a twist-envelope conformation to minimize steric clash between the bulky phenyl and nitro groups. The protocols and data interpretations provided below serve as a self-validating system to ensure absolute analytical trustworthiness.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are engineered with built-in validation steps, explaining why specific parameters are chosen over standard defaults.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 20.0 mg (for ¹H) or 50.0 mg (for ¹³C) of [(1S,2S)-2-Nitrocyclopentyl]benzene into a clean glass vial. Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS).

  • Causality (Concentration): The higher concentration for ¹³C acquisition is not arbitrary. The quaternary ipso-carbon of the phenyl ring lacks attached protons, leading to long longitudinal relaxation times (T₁) and weak Nuclear Overhauser Effect (NOE) enhancement. A 50 mg concentration ensures a sufficient signal-to-noise ratio within a standard 1024-scan acquisition.

  • Acquisition: 400 MHz spectrometer. ¹H NMR: 16 scans, 30° pulse angle, 1.0 s relaxation delay. ¹³C NMR: 1024 scans, 30° pulse angle, 2.0 s relaxation delay.

  • Self-Validation Step: Always execute a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment alongside 1D scans. This unambiguously correlates protons to their attached carbons, preventing the misassignment of the complex multiplet signals arising from the C3–C5 methylene envelope.

Protocol 2: ATR-FTIR Spectroscopic Validation
  • Background & Preparation: Clean the diamond ATR (Attenuated Total Reflectance) crystal with isopropanol. Acquire a 32-scan background spectrum of ambient air to digitally subtract atmospheric CO₂ and H₂O. Apply 1-2 drops of the neat analyte oil directly onto the crystal.

  • Causality (Method Choice): Traditional KBr pellet methods are highly hygroscopic. Absorbed water exhibits a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bending mode (~1640 cm⁻¹) that can obscure or artificially broaden the critical asymmetric NO₂ stretch (~1550 cm⁻¹). ATR eliminates this moisture artifact, ensuring pristine baseline resolution.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Protocol 3: GC-EI-MS and HRMS-ESI Profiling
  • Sample Dilution: Dilute the stock sample to 1 µg/mL in LC-MS grade methanol.

  • Causality (Dual Ionization): Utilizing both Electron Ionization (EI, 70 eV) and Electrospray Ionization (ESI) provides a self-validating data matrix. EI induces hard fragmentation, yielding a structural fingerprint (e.g., the diagnostic loss of the nitro group). Conversely, ESI provides the intact pseudo-molecular ion [M+H]⁺ or [M+Na]⁺.

  • Self-Validation Step: Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin) during HRMS-ESI to ensure mass accuracy is maintained below 5 ppm, definitively validating the empirical formula C₁₁H₁₃NO₂.

Analytical Validation Workflow

AnalyticalWorkflow A [(1S,2S)-2-Nitrocyclopentyl]benzene Sample B NMR Spectroscopy (1H, 13C, NOESY) A->B C FT-IR Spectroscopy (ATR Method) A->C D Mass Spectrometry (HRMS & EI-MS) A->D E Stereochemical Assignment (trans-1,2-configuration) B->E F Functional Group Validation (NO2, Phenyl) C->F G Molecular Weight & Fragmentation Pathways D->G H Comprehensive Structural Elucidation E->H F->H G->H

Figure 1: Self-validating analytical workflow for the structural elucidation of chiral nitroalkanes.

Spectroscopic Data Synthesis & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.20 – 7.35 m - 5H Phenyl (Ar-H)
4.95 td 8.5, 6.0 1H C1-H (CH-NO₂)
3.55 q 8.5 1H C2-H (CH-Ph)
2.20 – 2.40 m - 2H Cyclopentyl CH₂

| 1.70 – 2.10 | m | - | 4H | Cyclopentyl CH₂ |

Mechanistic Causality: The chemical shift of H1 (~4.95 ppm) is profoundly deshielded due to the strong inductive electron-withdrawing effect (-I) of the adjacent nitro group. The critical stereochemical proof lies in the coupling constant between H1 and H2 (J ≈ 8.5 Hz). According to the Karplus relationship, this large J-value confirms a dihedral angle approaching 150°. This geometry is only possible in the (1S,2S) trans configuration when the bulky phenyl and nitro substituents occupy pseudo-equatorial positions on the cyclopentane envelope, minimizing 1,3-diaxial interactions.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Type Assignment
139.8 sp² (C) Phenyl C-ipso
128.4 sp² (CH) Phenyl C-meta
127.5 sp² (CH) Phenyl C-ortho
126.9 sp² (CH) Phenyl C-para
93.5 sp³ (CH) C1 (CH-NO₂)
51.2 sp³ (CH) C2 (CH-Ph)

| 33.1, 31.0, 24.5 | sp³ (CH₂) | C3, C5, C4 (Cyclopentyl CH₂) |

Mechanistic Causality: C1 resonates at an extreme downfield shift of ~93.5 ppm. This is the definitive hallmark of an sp³ carbon directly attached to a nitro group. The distinct separation of the aliphatic methylene carbons (C3, C4, C5) between 24 and 33 ppm is dictated by their relative proximity to the anisotropic shielding cone of the phenyl ring versus the deshielding influence of the nitro group.

Fourier-Transform Infrared (FT-IR) Data

Table 3: ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3035 Weak ν(C-H) sp² Aromatic C-H stretch
2960, 2875 Medium ν(C-H) sp³ Aliphatic C-H stretch
1548 Strong ν_as(NO₂) Nitro asymmetric stretch
1372 Strong ν_s(NO₂) Nitro symmetric stretch

| 765, 702 | Strong | γ(C-H) | Monosubstituted benzene OOP bend |

Mechanistic Causality: The nitro group exhibits two intensely strong bands (1548 cm⁻¹ and 1372 cm⁻¹) arising from the asymmetric and symmetric coupled stretching vibrations of the two equivalent N-O bonds. The out-of-plane (OOP) C-H bending vibrations at 765 cm⁻¹ and 702 cm⁻¹ provide definitive, self-validating proof of a monosubstituted benzene ring, resulting from the synchronous flapping of the five adjacent aromatic protons .

Mass Spectrometry (MS) Data

Table 4: GC-EI-MS Fragmentation Data (70 eV)

m/z Relative Abundance (%) Ion Type Structural Assignment
191 < 5 [M]⁺• Molecular Ion (C₁₁H₁₃NO₂)
145 100 [M - NO₂]⁺ Base Peak (Loss of nitro radical)
144 45 [M - HNO₂]⁺• Loss of nitrous acid
117 60 [C₉H₉]⁺ Tropylium-like rearrangement

| 77 | 30 |[C₆H₅]⁺ | Phenyl cation |

Mechanistic Causality: Under 70 eV EI conditions, the molecular ion (m/z 191) is highly unstable. The dominant fragmentation pathway is the homolytic cleavage of the C-NO₂ bond—the weakest bond in the molecule—expelling a nitro radical (•NO₂, 46 Da) to form the base peak at m/z 145. This specific [M - NO₂]⁺ cation is exceptionally stable because the resulting positive charge on the cyclopentyl ring is stabilized by hyperconjugation and the inductive effects of the adjacent phenyl ring.

MSFragmentation M Molecular Ion [M]⁺• m/z 191 F1 [M - NO2]⁺ m/z 145 M->F1 -NO2• (46 Da) F2 [M - HNO2]⁺• m/z 144 M->F2 -HNO2 (47 Da) F3 Phenyl Cation [C6H5]⁺ m/z 77 F1->F3 Cleavage F4 Tropylium-like Ion[C9H9]⁺ m/z 117 F1->F4 -C2H4 (28 Da)

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways at 70 eV.

References

  • Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. "Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to Nitroalkenes." Journal of the American Chemical Society, 2000, 122(43), 10716-10717.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014.[Link]

Sources

In-Depth NMR Characterization of [(1S,2S)-2-Nitrocyclopentyl]benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted cyclic systems requires a rigorous analytical approach, particularly when defining relative and absolute stereochemistry. [(1S,2S)-2-Nitrocyclopentyl]benzene—also known as trans-1-nitro-2-phenylcyclopentane—is a highly functionalized carbocycle often synthesized via asymmetric conjugate addition methodologies [1]. For researchers and drug development professionals, confirming the precise spatial arrangement of the nitro and phenyl pharmacophores is critical, as stereochemistry directly dictates biological activity and pharmacokinetic profiles.

This whitepaper provides a comprehensive, self-validating framework for the


H and 

C NMR characterization of[(1S,2S)-2-Nitrocyclopentyl]benzene. As a Senior Application Scientist, I have designed this guide to move beyond simple spectral assignments, focusing instead on the causality behind experimental choices , the physical chemistry of the cyclopentane ring, and the logical deduction of stereochemistry using 2D NMR techniques [2].

Molecular Architecture & Conformational Dynamics

Before acquiring NMR data, one must understand the physical behavior of the molecule in solution. Cyclopentane rings lack the rigid chair conformation of cyclohexanes; instead, they rapidly interconvert between envelope (


) and half-chair (

) conformations.

In [(1S,2S)-2-Nitrocyclopentyl]benzene, the bulky phenyl ring and the strongly electron-withdrawing nitro group are situated on adjacent carbons (C1 and C2). The (1S,2S) configuration dictates a trans relationship. To minimize 1,2-steric strain (A-value considerations) and dipole-dipole repulsion, the molecule will heavily favor a conformation where both the phenyl and nitro groups occupy pseudo-equatorial positions. This conformational bias directly impacts the observed


 coupling constants and through-space dipolar couplings (NOEs) observed in the NMR spectra [3].

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity data, the NMR acquisition must follow a strict, self-validating protocol. Poor sample preparation or sub-optimal pulse sequences will lead to spectral artifacts, masking critical stereochemical data[2].

Step-by-Step Methodology
  • Sample Preparation (Causality: Minimizing Line Broadening & Artifacts):

    • Weigh 15–20 mg of[(1S,2S)-2-Nitrocyclopentyl]benzene.

    • Dissolve completely in 0.6 mL of Chloroform-d (CDCl

      
      , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (
      
      
      
      = 0.00 ppm).
    • Critical Step: Degas the sample using gentle argon sparging for 5 minutes. Why? Dissolved paramagnetic oxygen (

      
      ) accelerates longitudinal relaxation (
      
      
      
      ), which severely degrades the intensity of NOE cross-peaks required for stereochemical assignment.
    • Transfer to a high-precision 5 mm NMR tube (e.g., Wilmad 528-PP) to ensure optimal magnetic field shimming.

  • 1D

    
    H NMR Acquisition: 
    
    • Frequency: 400 MHz or higher (600 MHz preferred to resolve complex cyclopentyl multiplets).

    • Temperature: 298 K (Standardized to prevent temperature-dependent conformational averaging).

    • Parameters: Use a 30° flip angle (zg30 pulse program) with a relaxation delay (

      
      ) of 2.0 seconds. Why?  A 30° pulse ensures the magnetization recovers fully between scans without requiring excessively long 
      
      
      
      delays, yielding quantitative integration.
  • 1D

    
    C{1H} and DEPT-135 Acquisition: 
    
    • Parameters: Acquire standard

      
      C with WALTZ-16 composite pulse decoupling (CPD) to remove C-H scalar coupling.
      
    • Validation: Immediately follow with a DEPT-135 experiment. Why? DEPT-135 phases CH and CH

      
       signals positively, and CH
      
      
      
      signals negatively. This instantly validates the assignment of the three cyclopentyl CH
      
      
      groups (C3, C4, C5) versus the two methine carbons (C1, C2).
  • 2D NOESY (Stereochemical Probing):

    • Parameters: Phase-sensitive NOESY.

    • Mixing Time (

      
      ):  Set to 400 ms. Why?  For a small molecule (MW 
      
      
      
      191 g/mol ), the rotational correlation time (
      
      
      ) is in the extreme narrowing limit (
      
      
      ). A 400 ms mixing time allows sufficient cross-relaxation for NOE buildup between protons
      
      
      Å apart, while minimizing spin-diffusion artifacts that cause false-positive correlations [2].

G A Sample Preparation (CDCl3, 298 K, Degassed) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D Connectivity (COSY, HSQC, HMBC) B->C D Stereochemical Probing (NOESY, tm = 400 ms) C->D E Data Validation & (1S,2S) Assignment D->E

Figure 1: Sequential NMR acquisition and validation workflow for structural elucidation.

Spectral Analysis & Data Presentation

H NMR Chemical Shifts and Causality

The


H NMR spectrum of [(1S,2S)-2-Nitrocyclopentyl]benzene is defined by the strong electronic effects of its substituents [3].
  • C2-H (Nitro-bearing methine): The nitro group is powerfully electron-withdrawing via inductive effects, severely deshielding the geminal proton. This pushes the C2-H signal far downfield to ~4.90 ppm.

  • C1-H (Phenyl-bearing methine): The phenyl ring exerts an anisotropic deshielding effect due to its

    
    -electron ring current. Consequently, the C1-H proton resonates around ~3.50 ppm.
    
  • Coupling Constants (

    
    ):  In the trans pseudo-equatorial/pseudo-equatorial conformation, the dihedral angle between C1-H and C2-H is approximately 90° to 120°. According to the Karplus relationship, this results in a relatively small to moderate coupling constant (
    
    
    
    Hz), contrasting with the larger coupling expected for a rigid trans-diaxial arrangement.

Table 1: Summarized


H NMR Data (Predicted at 400 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Rationale
C2-H 4.85 – 5.05td (or multiplet)1HStrong inductive deshielding by

-NO

group.
C1-H 3.40 – 3.60q (or multiplet)1HAnisotropic deshielding by adjacent phenyl ring.
Ar-H (ortho/meta) 7.20 – 7.35m4HAromatic ring protons.
Ar-H (para) 7.15 – 7.25m1HAromatic ring proton.
C3-H

, C5-H

2.10 – 2.45m4HCyclopentyl methylenes adjacent to chiral centers.
C4-H

1.70 – 1.95m2HDistal cyclopentyl methylene (most shielded).
C NMR Chemical Shifts

The


C spectrum provides unambiguous confirmation of the carbon skeleton. The 

-effect of the nitro group dominates the aliphatic region, pushing C2 near 93 ppm, a hallmark of secondary nitroalkanes [3].

Table 2: Summarized


C NMR Data (Predicted at 100 MHz, CDCl

)
Carbon PositionChemical Shift (

, ppm)
DEPT-135 PhaseAssignment Rationale
C2 (CH-NO

)
91.0 – 94.5Positive (CH)Massive deshielding from electronegative NO

oxygens.
C1 (CH-Ph) 50.0 – 54.0Positive (CH)Deshielded by the directly attached aromatic ring.
Ar-C (ipso) 139.0 – 142.0Null (Cq)Quaternary carbon; confirmed by absence in DEPT-135.
Ar-C (ortho/meta) 127.0 – 129.0Positive (CH)Standard aromatic resonances.
Ar-C (para) 126.5 – 127.5Positive (CH)Standard aromatic resonance.
C3, C5 (CH

)
31.0 – 35.0Negative (CH

)
Aliphatic carbons

to the substituents.
C4 (CH

)
22.0 – 25.0Negative (CH

)
Most shielded aliphatic carbon (

to substituents).

Stereochemical Elucidation via NOESY

The fundamental challenge in this analysis is proving the (1S,2S) trans relationship versus the (1R,2S) cis relationship. 1D coupling constants in flexible cyclopentanes can be ambiguous; therefore, 2D NOESY is the definitive diagnostic tool [2].

The Logic of the NOESY System: Nuclear Overhauser Effect (NOE) intensity is proportional to


, where 

is the internuclear distance. NOEs are generally only observed for protons closer than 4–5 Å.
  • In the cis isomer: Both C1-H and C2-H point toward the same face of the cyclopentane ring. They are spatially proximate (~2.5 Å), which would yield a strong NOE cross-peak .

  • In the trans (1S,2S) isomer: C1-H and C2-H point to opposite faces of the ring. The internuclear distance exceeds 3.5 Å, resulting in weak or completely absent NOE between these two protons.

  • Internal Validation: To prove the absence of a C1-H/C2-H NOE isn't simply an experimental failure, one must look for internal positive controls. In the trans isomer, C1-H will show a strong NOE to the cis-oriented proton on C3, and C2-H will show a strong NOE to the cis-oriented proton on C5.

G Q1 Observe NOE between C1-H and C2-H? Yes Strong NOE (Distance < 3 Å) Q1->Yes No Weak/No NOE (Distance > 3.5 Å) Q1->No Cis cis-(1R,2S) Isomer (Rejected) Yes->Cis Trans trans-(1S,2S) Isomer (Confirmed) No->Trans Val Confirm with NOE: C1-H to C3-H (cis) C2-H to C5-H (cis) Trans->Val

Figure 2: Logical decision tree for determining relative stereochemistry using NOESY data.

Conclusion

The rigorous NMR characterization of [(1S,2S)-2-Nitrocyclopentyl]benzene relies on a synthesis of chemical shift analysis and spatial correlation. By leveraging the powerful deshielding effects of the nitro and phenyl groups to isolate the C1 and C2 methine signals in the 1D spectra, and subsequently applying a phase-sensitive NOESY experiment to map the through-space interactions, researchers can construct a self-validating proof of the trans stereochemistry. Adhering to the specific relaxation delays, degassing protocols, and mixing times outlined in this guide ensures that the resulting analytical package is robust, reproducible, and ready for regulatory or peer-reviewed scrutiny.

References

  • Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (2000). "Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to Nitroalkenes." Journal of the American Chemical Society, 122(43), 10716-10717. Available at:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition). Springer Berlin, Heidelberg. Available at:[Link]

mass spectrometry fragmentation of [(1S,2S)-2-Nitrocyclopentyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Dynamics of [(1S,2S)-2-Nitrocyclopentyl]benzene: A Comprehensive Technical Guide

Executive Summary

The structural elucidation of highly functionalized cyclic nitroalkanes relies heavily on gas-phase ion chemistry. [(1S,2S)-2-Nitrocyclopentyl]benzene presents a unique analytical case study where stereochemistry directly dictates mass spectrometric fragmentation. This whitepaper provides an in-depth mechanistic breakdown of its fragmentation pathways under Electron Ionization (EI), supported by quantitative data and self-validating experimental protocols designed for analytical chemists and drug development professionals.

Structural Dynamics and Ionization Physics

[(1S,2S)-2-Nitrocyclopentyl]benzene (Exact Mass: 191.0946 Da) consists of a cyclopentane ring substituted with a phenyl group and a strongly electron-withdrawing nitro group. In mass spectrometry, the ionization technique dictates the survival of the molecular ion. Under standard 70 eV Electron Ionization (EI), the molecular ion


 (m/z 191) is formed via the ejection of an electron, typically from the non-bonding orbitals of the nitro group's oxygen atoms[1].

Because aliphatic nitro compounds are energetically unstable in the gas phase, the intact molecular ion peak is usually weak (1–5% relative abundance). The subsequent fragmentation is driven by the thermodynamic stability of the resulting product ions and the relief of steric strain within the cyclopentyl ring[2].

Mechanistic Pathways of Gas-Phase Fragmentation

The fragmentation of [(1S,2S)-2-Nitrocyclopentyl]benzene is governed by three primary competing pathways: homolytic cleavage, stereoelectronically driven elimination, and intramolecular rearrangement.

Homolytic Cleavage of the C-NO2 Bond (m/z 145)

The most direct fragmentation route is a charge-site-initiated homolytic cleavage of the


 bond, resulting in the neutral loss of a nitrogen dioxide radical (

, 46 Da)[3].
  • Mechanism:

    
    
    
  • Causality: This alpha-cleavage yields a secondary carbocation at m/z 145. The high abundance of this ion is directly caused by the inductive and hyperconjugative stabilization provided by the adjacent cyclopentyl carbon network and the neighboring phenyl ring[4].

Stereoelectronically Driven Syn-Elimination (m/z 144)

The most fascinating aspect of this molecule's mass spectrum is dictated by its (1S,2S) absolute configuration.

  • Stereochemical Causality: In the (1S,2S) trans-isomer, the phenyl group at C1 and the nitro group at C2 are on opposite faces of the cyclopentane ring. Consequently, the highly acidic benzylic proton at C1 and the nitro group at C2 share a cis relationship.

  • Mechanism: Gas-phase elimination of nitrous acid (

    
    , 47 Da) proceeds via a 5-membered cyclic transition state that requires a syn-periplanar geometry[3]. Because the C1-H and C2-
    
    
    
    bonds are perfectly aligned on the same face of the ring, this syn-elimination occurs with a near-zero activation energy barrier.
  • Result: The loss of

    
     generates the 1-phenylcyclopentene radical cation (m/z 144). The extensive pi-conjugation between the newly formed alkene and the phenyl ring provides immense thermodynamic stability, making m/z 144 the definitive base peak (100% abundance) of the spectrum[5].
    
Nitro-Nitrite Isomerization (m/z 161)

Prior to dissociation, the nitro group can undergo a well-documented gas-phase rearrangement to a nitrite ester (


)[6].
  • Mechanism: Subsequent cleavage of the weak

    
     bond expels a nitric oxide radical (
    
    
    
    , 30 Da), yielding an oxonium-type ion at m/z 161. While less dominant than
    
    
    loss, the transition state is stabilized by the adjacent phenyl moiety, making it a highly diagnostic peak for nitro-containing cyclic systems[6].
Hydrocarbon Backbone Degradation (m/z 91 and m/z 77)

Following the expulsion of the nitro moiety, the remaining


 skeleton undergoes high-energy ring cleavage. The cyclopentyl ring shatters to yield the highly stable tropylium cation (

, m/z 91), a universal hallmark of alkyl-substituted benzenes[7]. Further degradation of the aromatic ring yields the bare phenyl cation (

, m/z 77)[7].

MS_Fragmentation M Molecular Ion[M]+• m/z 191 M_NO2 [M - NO2]+ m/z 145 M->M_NO2 -NO2• (46 Da) Homolytic Cleavage M_HNO2 [M - HNO2]+• m/z 144 M->M_HNO2 -HNO2 (47 Da) Syn-Elimination M_NO [M - NO]+ m/z 161 M->M_NO -NO• (30 Da) Nitro-Nitrite Rearrangement Tropylium Tropylium Ion m/z 91 M_NO2->Tropylium Ring Cleavage Phenyl Phenyl Cation m/z 77 M_NO2->Phenyl Alkyl Loss M_HNO2->Tropylium Ring Cleavage

Fig 1. Primary gas-phase fragmentation pathways of [(1S,2S)-2-Nitrocyclopentyl]benzene.

Quantitative Data Summary

The following table summarizes the diagnostic ions required for the positive identification of[(1S,2S)-2-Nitrocyclopentyl]benzene using EI-MS.

Fragment Ionm/zNeutral LossMechanism / Structural SignificanceEst. Relative Abundance

191NoneIntact molecular radical cationLow (1-5%)

16130 Da (

)
Nitro-nitrite isomerizationLow-Moderate (5-15%)

14546 Da (

)
Alpha-cleavage (homolytic)High (60-80%)

14447 Da (

)
Syn-elimination of benzylic H and

Base Peak (100%)

91100 DaTropylium ion formationHigh (50-70%)

77114 DaPhenyl cationModerate (20-40%)

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure high-fidelity data acquisition, the following protocol is designed as a self-validating system. It incorporates specific causality-driven parameters to prevent thermal degradation of the nitro group prior to ionization[2].

Phase 1: System Suitability and Sample Preparation
  • Blank Injection: Run a pure solvent blank (e.g., LC-MS grade Dichloromethane) to establish a baseline and verify the absence of column bleed or ghost peaks.

  • Standardization: Inject a known alkane standard mixture (C8-C20) to calculate Retention Indices (RI) and validate the mass accuracy of the quadrupole/TOF analyzer.

  • Sample Dilution: Dilute[(1S,2S)-2-Nitrocyclopentyl]benzene to 10 µg/mL in Dichloromethane. Causality: High concentrations of nitroalkanes can cause space-charge effects in the ion source, skewing the isotopic distribution.

Phase 2: Chromatographic Separation (GC)
  • Column Selection: Use a non-polar fused silica capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Causality: Non-polar stationary phases prevent active-site adsorption and thermal decomposition of the labile

    
     bond during transit[2].
    
  • Inlet Parameters: Set the injection port to 220°C in split mode (10:1). Do not exceed 250°C to avoid thermally induced elimination of

    
     inside the liner.
    
  • Oven Program: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

Phase 3: Mass Spectrometric Detection (EI)
  • Solvent Delay: Implement a strict 3.0-minute solvent delay. Causality: This protects the high-voltage electron filament from oxidizing and burning out when the dense dichloromethane solvent front elutes[2].

  • Ionization Energy: Hard-lock the electron energy to exactly 70 eV. Causality: 70 eV is the universal standard that ensures the internal energy imparted to the molecule perfectly matches the fragmentation thermodynamics described in Section 2, allowing for direct comparison against NIST/EPA spectral libraries[8].

  • Scan Range: Acquire data in Full Scan mode from m/z 35 to 300.

MS_Workflow Prep Sample Prep (LLE & Dilution) Sep GC Separation (Non-Polar Column) Prep->Sep Ion Ionization (EI at 70 eV) Sep->Ion Frag Fragmentation (In-Source) Ion->Frag Detect Mass Analysis (Quadrupole/TOF) Frag->Detect

Fig 2. Self-validating GC-MS experimental workflow for nitrocycloalkane analysis.

Conclusion

The mass spectrometric profiling of [(1S,2S)-2-Nitrocyclopentyl]benzene is a masterclass in how 3D stereochemistry dictates gas-phase 2D mass spectra. The trans-configuration forces a cis-relationship between the benzylic proton and the nitro group, pre-organizing the molecule for a highly favorable syn-elimination of


. By understanding these causal mechanisms and applying rigorously controlled GC-MS protocols, analytical scientists can confidently identify and quantify complex nitroaromatic derivatives in drug development pipelines.

References

  • Fragmentation patterns in the mass spectra of organic compounds Chemguide[Link][4]

  • Fragmentation (mass spectrometry) Wikipedia [Link][1]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra Whitman College[Link][7]

  • Cyclopentane, nitro- National Institute of Standards and Technology (NIST)[Link][8]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives AIP Publishing[Link][5]

  • Mass Spectra of 3-Nitro-2H-chromenes and 3-Nitrochromans RSC Publishing[Link][6]

  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids PMC - National Institutes of Health (NIH)[Link][3]

Sources

Conformational Analysis of[(1S,2S)-2-Nitrocyclopentyl]benzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational analysis of highly functionalized five-membered rings remains a complex challenge in physical organic chemistry and drug development. Unlike the rigid, predictable chair flips of cyclohexanes, cyclopentanes exist in a highly dynamic state of pseudorotation. This whitepaper provides an in-depth, self-validating framework for analyzing the conformational landscape of [(1S,2S)-2-Nitrocyclopentyl]benzene . By synthesizing Density Functional Theory (DFT) with advanced Nuclear Magnetic Resonance (NMR) spectroscopy, this guide establishes a robust methodology for determining the exact stereoelectronic behavior of this molecule.

Stereochemical & Conformational Landscape

The (1S,2S) Stereochemical Imperative

Before mapping the conformational space, we must establish the absolute configuration's impact on relative geometry. Assigning Cahn-Ingold-Prelog (CIP) priorities to the cyclopentane ring:

  • C1 (Phenyl-bearing): Phenyl (1) > C2 (2) > C5 (3) > H (4). For an (S) configuration, if the sequence 1 → 2 → 3 is counter-clockwise, the lowest priority group (H) must be oriented towards the viewer (wedge), placing the bulky phenyl group on the dash (down) face.

  • C2 (Nitro-bearing): Nitro (1) > C1 (2) > C3 (3) > H (4). For an (S) configuration, if the sequence 1 → 2 → 3 is counter-clockwise, the lowest priority group (H) must be oriented away from the viewer (dash), placing the strongly electron-withdrawing nitro group on the wedge (up) face.

Consequently, the (1S,2S) absolute configuration dictates a strict trans relationship between the phenyl and nitro substituents.

Pseudorotation and Steric vs. Electronic Competing Factors

Cyclopentane relieves torsional strain (Pitzer strain) and angle strain (Baeyer strain) by adopting non-planar envelope (


) and half-chair (

) conformations[1]. For a trans-1,2-disubstituted cyclopentane, the substituents can adopt two primary conformational families[2]:
  • Diequatorial-like (e,e): Both the phenyl and nitro groups occupy pseudo-equatorial positions. This minimizes severe 1,3-diaxial steric clashes but maximizes the gauche interaction between the adjacent substituents.

  • Diaxial-like (a,a): Both groups occupy pseudo-axial positions. This eliminates the gauche interaction but introduces massive 1,3-diaxial strain against the ring protons.

Due to the immense steric bulk of the phenyl ring, the (e,e) conformation is the global thermodynamic minimum . However, the strong dipole of the nitro group restricts the pseudorotation phase angle (


), trapping the molecule in a specific envelope or half-chair pucker that minimizes the electrostatic repulsion between the 

-cloud of the phenyl ring and the oxygen atoms of the nitro group.

ConformationalEquilibrium EE Diequatorial-like (e,e) Global Minimum Ph(eq), NO2(eq) Pseudo Pseudorotation Pathway (Envelope / Half-Chair) EE->Pseudo Rapid Interconversion AA Diaxial-like (a,a) Local Minimum Ph(ax), NO2(ax) Pseudo->AA DFT DFT Energy Mapping (M06-2X/def2-TZVP) DFT->EE DFT->AA NMR NMR J-Coupling (Altona Equation) NMR->EE NMR->AA

Conformational equilibrium of trans-1,2-disubstituted cyclopentane validated by DFT and NMR.

Self-Validating Analytical Workflow

To achieve high scientific integrity, computational predictions must be intrinsically linked to empirical spectroscopic data. The following dual-protocol system ensures self-validation: DFT predicts the dihedral angles, which are mathematically translated into theoretical


-couplings. These are then cross-examined against empirical NMR data.

Workflow Init 1. 3D Structure (1S,2S)-Isomer DFT 2. DFT Optimization (M06-2X/def2-TZVP) Init->DFT Merge 5. Population Analysis & Cross-Validation DFT->Merge Predicted Dihedrals NMR 3. 1H NMR & NOESY Acquisition JComp 4. Altona Eq. J-Coupling Calc NMR->JComp JComp->Merge Experimental J-Values

Self-validating workflow integrating DFT optimization with NMR spectroscopic validation.

Computational Protocol: DFT-Based Pseudorotation Mapping

Standard functionals (like B3LYP) often fail to accurately model the non-covalent dispersion forces between the adjacent phenyl and nitro groups. Therefore, the M06-2X functional is mandated.

  • Step 1: Conformational Search: Generate the (1S,2S) isomer in a molecular builder. Run a Monte Carlo conformational search using the OPLS4 force field to sample the entire pseudorotation cycle (Cremer-Pople phase angles

    
     from 0° to 360°).
    
  • Step 2: Geometry Optimization: Submit the lowest energy (e,e) and (a,a) conformers to DFT optimization using the M06-2X/def2-TZVP level of theory. Apply an implicit solvent model (e.g., SMD for Chloroform) to mimic NMR conditions.

  • Step 3: Frequency Analysis (Internal Check): Perform a vibrational frequency calculation on all optimized geometries. Causality Check: Ensure zero imaginary frequencies for all minima. This validates that the structures are true thermodynamic resting states, not transition states.

  • Step 4: Dihedral Extraction: Extract the exact H1–C1–C2–H2 dihedral angles from the optimized (e,e) and (a,a) geometries.

Spectroscopic Protocol: NMR & The Altona Equation

The standard Karplus equation is insufficient for this molecule. The highly electronegative nitro group withdraws electron density from the C2–H bond, altering the Fermi contact term of the spin-spin coupling[3]. We must use the Haasnoot-de Leeuw-Altona equation , which incorporates Huggins electronegativity parameters (


) and the relative spatial orientation of the substituents[3].
  • Step 1: Sample Preparation: Dissolve 15 mg of [(1S,2S)-2-Nitrocyclopentyl]benzene in 0.6 mL of CDCl3. Use TMS as an internal standard.

  • Step 2: Data Acquisition: Acquire a high-resolution 1D

    
    H NMR spectrum (minimum 600 MHz to prevent second-order strong coupling artifacts) and a 2D NOESY spectrum (mixing time ~300 ms).
    
  • Step 3: Multiplet Deconvolution: Isolate the signals for H1 (benzylic methine) and H2 (nitro-adjacent methine). Extract the

    
     coupling constant.
    
  • Step 4: Altona Calculation & Validation: Input the DFT-derived dihedral angles into the Haasnoot-de Leeuw-Altona equation.

    • Validation Logic: If the empirical

      
       is large (8.5 - 10.5 Hz), it confirms a near anti-periplanar relationship (~160°), proving the dominance of the diequatorial (e,e) conformation[2]. If the value drops significantly, it indicates a fast-exchange equilibrium with the (a,a) state.
      

Quantitative Data Synthesis

The following tables summarize the expected computational and spectroscopic data for the two primary conformational extremes of [(1S,2S)-2-Nitrocyclopentyl]benzene, demonstrating the overwhelming preference for the diequatorial state.

Table 1: Relative DFT Energies & Boltzmann Populations (M06-2X/def2-TZVP, 298K)

Conformation FamilyCremer-Pople Phase Angle (

)
Relative Free Energy (

, kcal/mol)
Predicted Boltzmann Population
Diequatorial (e,e) ~ 270° (Envelope)0.00> 98%
Diaxial (a,a) ~ 90° (Envelope)+ 3.45< 2%

Table 2: Predicted vs. Diagnostic


 Coupling Constants (Altona Equation) 
Coupled Proton PairSpatial RelationshipDihedral Angle (e,e)Predicted

(e,e)
Dihedral Angle (a,a)Predicted

(a,a)
H1 - H2 trans~ 160°8.5 - 10.5 Hz ~ 90°0.5 - 2.0 Hz
H1 - H5a cis~ 30°6.0 - 7.5 Hz~ 45°4.0 - 5.5 Hz
H2 - H3a cis~ 30°6.0 - 7.5 Hz~ 45°4.0 - 5.5 Hz

Note: The massive difference in the H1-H2 coupling constant between the (e,e) and (a,a) states serves as the primary diagnostic tool for conformational assignment.

Conclusion

The conformational analysis of [(1S,2S)-2-Nitrocyclopentyl]benzene reveals a highly restricted pseudorotation cycle. Driven by the severe steric penalty of 1,3-diaxial interactions, the molecule overwhelmingly populates the diequatorial-like (e,e) conformation. By employing a self-validating workflow that pairs M06-2X DFT calculations with Haasnoot-de Leeuw-Altona-corrected NMR spectroscopy, researchers can accurately map the stereoelectronic environment of this functionalized cyclopentane, providing critical insights for downstream applications in asymmetric catalysis and rational drug design.

References

  • Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants Source: MDPI URL:[1]

  • trans-Cyclopentane-1,2-dicarboxylic acid (Stereochemical Landscape of trans-1,2-disubstituted cyclopentanes) Source: Benchchem URL:[2]

  • Vicinal Coupling Constants and Conformation of Biomolecules (Application of the Haasnoot-de Leeuw-Altona Equation) Source: ResearchGate URL:[3]

Sources

Computational Elucidation of[(1S,2S)-2-Nitrocyclopentyl]benzene: A Rigorous Protocol for Conformational and Stereochemical Modeling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Complexity of Chiral Cyclopentyl Scaffolds

The structural characterization of chiral, flexible ring systems remains one of the most demanding challenges in modern drug development. [(1S,2S)-2-Nitrocyclopentyl]benzene represents a particularly complex archetype: a trans-1,2-disubstituted five-membered ring featuring a highly polar, electron-withdrawing nitro group adjacent to a sterically demanding, polarizable phenyl ring.

As a Senior Application Scientist, I approach this molecule not as a static 2D drawing, but as a dynamic ensemble of states. Establishing the absolute (1S,2S) stereochemistry requires a self-validating computational workflow that bridges quantum mechanics and experimental chiroptical spectroscopy. This whitepaper details the causal logic, theoretical grounding, and step-by-step protocols required to model this system with absolute scientific integrity.

The Physics of Cyclopentane Pseudorotation and Substituent Effects

Unlike cyclohexane, which possesses distinct, deep energy wells (e.g., the chair conformation), cyclopentane derivatives exhibit fluxional behavior. They continuously interconvert across a continuum of "envelope" (


 symmetry) and "half-chair" (

symmetry) conformations via a process known as pseudorotation[1].

In [(1S,2S)-2-Nitrocyclopentyl]benzene, this pseudorotational pathway is heavily perturbed. The trans-1,2-disubstitution pattern forces a competition between minimizing 1,2-steric clashes (phenyl vs. nitro) and minimizing 1,3-diaxial interactions within the ring. Standard Molecular Mechanics (MM) force fields often fail to accurately model these subtle balances, particularly the dipole-dipole interactions and hyperconjugation introduced by the nitro group[2]. Therefore, mapping this potential energy surface (PES) requires advanced Density Functional Theory (DFT) to accurately capture the true conformational landscape.

Causality in Functional Selection: Why Dispersion Matters

When modeling the interaction between the polar nitro group and the


-electron cloud of the phenyl ring, standard hybrid functionals (such as B3LYP) systematically underestimate non-covalent intramolecular interactions. To prevent artificial skewing of the conformational populations, a dispersion-corrected functional (e.g., 

B97X-D or B3LYP-D3) is an absolute requirement[3]. This ensures the relative Gibbs free energies (

) are physically meaningful, forming a reliable foundation for downstream spectroscopic simulations.

Experimental Protocol: Computational Stereochemical Elucidation

To build a self-validating system, the theoretical model must predict experimental observables (NMR, VCD) from first principles. The following step-by-step methodology ensures rigorous structural elucidation.

Step 1: Broad Conformational Sampling (Molecular Mechanics)

  • Input the 2D structure of [(1S,2S)-2-Nitrocyclopentyl]benzene into a conformational search engine.

  • Execute a Monte Carlo Multiple Minimum (MCMM) or Molecular Dynamics (MD) search using the MMFF94 or OPLS4 force field.

  • Sample all ring puckers and side-chain rotamers (specifically the

    
     and 
    
    
    
    dihedral angles).
  • Retain all conformers within a 5.0 kcal/mol energy window and cluster them using an RMSD threshold of 0.5 Å for heavy atoms to remove redundant geometries.

Step 2: Quantum Mechanical Geometry Optimization

  • Import the filtered MM conformers into a DFT package (e.g., Gaussian or Jaguar).

  • Perform unconstrained geometry optimizations using the

    
    B97X-D/6-311G(d,p)  level of theory[3].
    
  • Apply an implicit solvation model (e.g., PCM or SMD) matching the experimental solvent (typically

    
     for VCD/NMR) to account for dielectric stabilization of the nitro dipole.
    

Step 3: Thermochemical & Frequency Analysis

  • Execute vibrational frequency calculations on all optimized geometries at the same level of theory.

  • Self-Validation Check: Ensure all conformers yield zero imaginary frequencies, confirming they are true local minima on the PES.

  • Extract the Gibbs free energy (

    
    ) at 298.15 K and calculate the Boltzmann population weights for each conformer. Discard any conformer contributing < 1% to the total population.
    

Step 4: Chiroptical and Magnetic Property Simulation

  • For the refined Boltzmann ensemble, calculate the Vibrational Circular Dichroism (VCD) rotational strengths and IR dipole strengths[4].

  • Calculate the NMR isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method to predict

    
     and 
    
    
    
    chemical shifts and
    
    
    -couplings.
  • Apply a Lorentzian line-broadening function to the calculated VCD/IR transitions and perform Boltzmann averaging to generate the final theoretical spectra.

Data Presentation: Conformational Distribution

The accuracy of the final simulated spectrum is entirely dependent on the calculated Boltzmann distribution. Below is a representative summary of the quantitative data extracted from the DFT optimization of the (1S,2S) enantiomer.

Conformer IDRing Pucker StatePhenyl OrientationNitro OrientationRelative

(kcal/mol)
Boltzmann Weight (%)
Conf-01 Envelope (

-E)
Pseudo-equatorialPseudo-axial0.0068.2%
Conf-02 Half-Chair (

)
Pseudo-equatorialPseudo-equatorial0.6522.8%
Conf-03 Envelope (

-E)
Pseudo-axialPseudo-equatorial1.258.3%
Conf-04 Twist (

)
Pseudo-axialPseudo-axial2.800.7%

Table 1: Representative DFT-calculated conformational distribution for[(1S,2S)-2-Nitrocyclopentyl]benzene at the


B97X-D/6-311G(d,p) level in 

.

Stereochemical Validation via VCD and NMR

While NMR


-couplings (via the Karplus relationship) can confirm the relative trans-relationship between the phenyl and nitro groups[2], it cannot easily differentiate between the (1S,2S) and (1R,2R) enantiomers without chiral derivatization.

To break this degeneracy, we rely on Vibrational Circular Dichroism (VCD). VCD detects each species present as a linear superposition of all contributing conformers, making it the gold standard for determining absolute configuration without the need to grow single crystals for X-ray diffraction[5]. By computationally simulating the VCD spectrum of the (1S,2S) model and comparing it to the experimental readout, we achieve a definitive stereochemical assignment[6]. If the experimental and theoretical peaks align in phase (positive/negative bands), the (1S,2S) configuration is confirmed; if they are perfectly inverted, the synthesized molecule is the (1R,2R) enantiomer[4].

Workflow Visualization

G N1 Input 2D Structure [(1S,2S)-2-Nitrocyclopentyl]benzene N2 Conformational Search (MMFF94 / Monte Carlo) N1->N2 N3 RMSD Clustering & Filtering (ΔE < 5.0 kcal/mol) N2->N3 N4 DFT Geometry Optimization (ωB97X-D / 6-311G**) N3->N4 N5 Frequency & Thermochemistry (Gibbs Free Energy at 298.15 K) N4->N5 N6 Spectroscopic Simulation (VCD / ECD / GIAO-NMR) N5->N6 True Minima N7 Boltzmann Averaging (Population Weighting) N6->N7 N8 Experimental Validation (Absolute Stereochemistry Assigned) N7->N8

Computational workflow for stereochemical validation of chiral cyclopentyls.

References

  • [4] VCD/IR, ECD/UV-vis, and NMR spectra prediction with Jaguar Spectroscopy. Schrödinger. [Link]

  • [5] Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • [6] Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. JASCO Global.[Link]

  • [3] CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • [2] Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. Semantic Scholar. [Link]

Sources

Stability and Reactivity Profile of [(1S,2S)-2-Nitrocyclopentyl]benzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[(1S,2S)-2-Nitrocyclopentyl]benzene—often referred to in literature as trans-1-nitro-2-phenylcyclopentane—is a highly versatile chiral building block in modern organic synthesis. Accessed primarily via the rhodium-catalyzed asymmetric conjugate addition of phenylboronic acid to 1-nitrocyclopentene [1], this secondary nitroalkane combines the electron-withdrawing capabilities of the nitro group with a rigid cyclopentyl scaffold.

For drug development professionals and synthetic chemists, understanding the thermodynamic stability, epimerization dynamics, and core reactivity of this molecule is critical. The nitro group serves as a "chemical chameleon," capable of acting as a latent carbonyl (via the Nef reaction), a nucleophilic alpha-carbon (via nitronate formation), or a precursor to chiral amines.

Thermodynamic Stability and Epimerization Dynamics

The stability of[(1S,2S)-2-Nitrocyclopentyl]benzene is fundamentally dictated by the high acidity of the


-proton at the C2 position (

).
Stereochemical Integrity

In the presence of basic media, the C2 proton is easily abstracted to form a planar, resonance-stabilized nitronate anion, destroying the stereocenter at C2. Upon reprotonation, the molecule faces a stereochemical divergence. Because the bulky phenyl group at C1 creates significant steric hindrance on one face of the cyclopentane ring, protonation occurs preferentially from the less hindered face. This pushes the nitro group to the opposite face of the phenyl ring, thermodynamically favoring the trans (1S,2S) diastereomer over the cis (1S,2R) kinetic product.

This thermodynamic sink is highly advantageous: it allows researchers to take diastereomeric mixtures generated during upstream synthesis and funnel them into the pure (1S,2S) isomer via simple base-catalyzed equilibration.

Epimerization Cis (1S,2R)-Cis Isomer (Kinetic) Nitronate Planar Nitronate (Achiral at C2) Cis->Nitronate Base (-H+) Trans (1S,2S)-Trans Isomer (Thermodynamic) Nitronate->Trans H+ (Face-selective) Trans->Nitronate Base (-H+)

Caption: Base-catalyzed thermodynamic epimerization via the nitronate intermediate.

Core Reactivity Pathways

The reactivity of[(1S,2S)-2-Nitrocyclopentyl]benzene branches into three primary domains, each leveraging a different facet of the nitro group's electronic profile.

  • The Nef Reaction (Carbonyl Unmasking): The nitro group can be converted to a ketone, yielding 2-phenylcyclopentanone [2]. This transformation relies on the hydrolysis of the intermediate nitronate salt under highly acidic, cold conditions to prevent side reactions like oxime formation.

  • Reduction to Chiral Amines: The nitro group is readily reduced to a primary amine, yielding (1S,2S)-2-phenylcyclopentan-1-amine. Because the C-N bond remains intact, the (1S,2S) stereochemistry is perfectly retained.

  • 
    -Functionalization (Henry Reaction):  The nitronate can act as a nucleophile, attacking aldehydes or ketones to form complex 
    
    
    
    -nitro alcohols [3].

Reactivity Core [(1S,2S)-2-Nitrocyclopentyl]benzene (Chiral Nitroalkane) Nitronate Nitronate Anion (Intermediate) Core->Nitronate Base (-H+) Amine (1S,2S)-2-Phenylcyclopentan-1-amine (Reduction) Core->Amine H2, Pd/C Nitronate->Core H+ (Equilibration) Ketone 2-Phenylcyclopentanone (Nef Product) Nitronate->Ketone Acid Hydrolysis Henry Beta-Nitro Alcohols (Henry Reaction) Nitronate->Henry RCHO

Caption: Core reactivity pathways of[(1S,2S)-2-Nitrocyclopentyl]benzene.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Thermodynamic Epimerization to the (1S,2S) Isomer
  • Causality: To correct any diastereomeric leakage from upstream synthesis, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used. DBU is a strong, non-nucleophilic base that quantitatively forms the nitronate without risking nucleophilic attack on the cyclopentyl ring.

  • Step-by-Step:

    • Dissolve the diastereomeric mixture of 2-nitrocyclopentylbenzene (1.0 eq) in anhydrous THF (0.2 M).

    • Add DBU (0.1 eq) dropwise at 25 °C. Stir for 12 hours.

    • Quench the reaction by pouring it into a rapidly stirring solution of 1M HCl at 0 °C (rapid quenching ensures kinetic trapping of the thermodynamically favored trans-isomer).

    • Extract with ethyl acetate, wash with brine, dry over MgSO

      
      , and concentrate.
      
  • Self-Validation System: Monitor via

    
    H NMR. The 
    
    
    
    -proton of the cis isomer is typically shifted further downfield due to the deshielding ring current of the adjacent, spatially proximate phenyl ring. Successful epimerization is confirmed when this downfield multiplet completely disappears, replaced by the trans
    
    
    -proton signal.
Protocol B: Milder Nef Reaction to 2-Phenylcyclopentanone
  • Causality: Classical Nef reactions can be violently exothermic and lead to polymerization [2]. Pre-forming the nitronate in ethanol and slowly adding it to a pre-cooled acidic sink ensures the intermediate nitronic acid is rapidly hydrolyzed before it can undergo dehydration to a nitrile oxide.

  • Step-by-Step:

    • Dissolve [(1S,2S)-2-Nitrocyclopentyl]benzene (1.0 mmol) in ethanol (10 mL).

    • Add NaOH (1.1 mmol) dissolved in water (2 mL). Stir at room temperature for 1 hour to form the sodium nitronate.

    • Cool the nitronate solution to 0 °C.

    • Critical Step: Slowly drop the nitronate solution into a vigorously stirring, pre-cooled (0 °C) solution of 4M H

      
      SO
      
      
      
      (5 mL).
    • Stir at 0 °C for 30 minutes, extract with diethyl ether (3 x 20 mL), wash with saturated NaHCO

      
      , dry, and concentrate.
      
  • Self-Validation System: Track the reaction via IR spectroscopy. The strong asymmetric NO

    
     stretch at ~1550 cm
    
    
    
    will vanish, replaced by a sharp C=O stretch at ~1740 cm
    
    
    characteristic of the cyclopentanone ring.
Protocol C: High-Pressure Reduction to Chiral Amine
  • Causality: Nitro reductions can stall at the hydroxylamine intermediate, which coordinates to and poisons the palladium catalyst. Using elevated pressure (50 psi) and a slightly acidic medium accelerates the reduction past this bottleneck, suppressing the formation of dimeric azo/azoxy byproducts.

  • Step-by-Step:

    • Dissolve the nitroalkane (1.0 eq) in methanol (0.1 M). Add 2 drops of concentrated HCl.

    • Add 10% Pd/C (10% w/w relative to substrate) under an argon atmosphere.

    • Purge the vessel with H

      
       gas and pressurize to 50 psi.
      
    • Shake/stir vigorously at 25 °C for 4 hours.

    • Filter through a pad of Celite to remove the catalyst, wash with methanol, and concentrate.

  • Self-Validation System: The starting material has a distinct pale yellow tint which will disappear upon complete reduction. TLC analysis stained with Ninhydrin will reveal a bright purple spot, confirming the presence of the primary amine. GC-MS will show a molecular ion peak shift from m/z 191 (nitro) to m/z 161 (amine).

Quantitative Data Summary

The following table summarizes the expected quantitative profiles for the transformations of [(1S,2S)-2-Nitrocyclopentyl]benzene based on optimized literature conditions.

TransformationReagents / ConditionsTypical Yield (%)Stereochemical OutcomePrimary Application
Asymmetric Synthesis 1-nitrocyclopentene, PhB(OH)

, Rh(acac)(C

H

)

, (S)-BINAP
85 - 95%High ee (>95%), Mod drChiral precursor generation
Nef Reaction 1. NaOH, EtOH 2. 4M H

SO

, 0 °C
70 - 80%Achiral at C2 (Ketone)Functionalized cyclopentanone synthesis
Nitro Reduction H

(50 psi), 10% Pd/C, MeOH, HCl (cat.), 25 °C
85 - 90%Retention (1S,2S)Chiral amine synthesis
Base Epimerization DBU (0.1 eq), THF, 25 °C, 12 h>95% (Conv.)Favors (1S,2S) transDiastereomeric enrichment

References

  • Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to Nitroalkenes Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Name Reactions in Organic Synthesis (The Henry / Nitroaldol Reaction) DOKUMEN.PUB URL:[Link]

The Strategic Utility of[(1S,2S)-2-Nitrocyclopentyl]benzene in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction: The Nitro Group as a Synthetic Chameleon

In the realm of asymmetric organic synthesis, chiral nitrocycloalkanes are highly prized for their versatility. [(1S,2S)-2-Nitrocyclopentyl]benzene (also referred to as (1S,2S)-1-nitro-2-phenylcyclopentane) stands out as a powerful chiral building block. The nitro group in this scaffold acts as a "synthetic chameleon"—it is strongly electron-withdrawing during the initial carbon-carbon bond formation, yet it can be seamlessly unmasked into a ketone via the Nef reaction or reduced to a primary amine[1].

This technical guide explores the foundational synthesis of[(1S,2S)-2-Nitrocyclopentyl]benzene and details its primary applications in constructing complex, enantiopure architectures for drug discovery and materials science.

Foundational Synthesis: The Hayashi Protocol

The most authoritative and highly enantioselective route to [(1S,2S)-2-Nitrocyclopentyl]benzene is the Rhodium-catalyzed asymmetric conjugate addition of phenylboronic acid to 1-nitrocyclopentene, pioneered by Hayashi and Ogasawara[1][2].

Mechanistic Causality

The reaction relies on a Rh(I) catalyst complexed with a chiral ligand such as (S)-BINAP. The causality of the stereochemical outcome is dictated by the catalytic cycle:

  • Transmetalation: Phenylboronic acid transfers its phenyl group to the Rh(I) center, forming an arylrhodium intermediate.

  • Enantioselective Insertion: 1-nitrocyclopentene coordinates to the Rh center. The steric bulk of the (S)-BINAP ligand forces the phenyl group to attack the

    
    -carbon from a specific face, establishing the first stereocenter (C2).
    
  • Protonation: The resulting intermediate undergoes a 1,4-shift to form a rhodium nitronate. Crucially, the addition of water to the solvent system (Dioxane/H₂O) ensures rapid protonation of this nitronate before it can equilibrate. This kinetic protonation yields the thermodynamically less stable cis-isomer (the (1S,2S) configuration) with exceptional enantiomeric excess (>97% ee)[1][2].

CatalyticCycle Rh Rh(I) Catalyst + (S)-BINAP ArylRh Aryl-Rh(I) Intermediate Rh->ArylRh PhB(OH)2 Transmetalation Insertion Nitroalkene Insertion ArylRh->Insertion 1-Nitrocyclopentene Addition Nitronate Rhodium Nitronate Insertion->Nitronate 1,4-Shift Product [(1S,2S)-2-Nitrocyclopentyl]benzene Nitronate->Product H2O Protonation Product->Rh Catalyst Regeneration

Figure 1: Rhodium-catalyzed asymmetric conjugate addition cycle for nitroalkenes.

Self-Validating Protocol: Rh-Catalyzed Conjugate Addition
  • Reagents: 1-nitrocyclopentene (1.0 equiv), Phenylboronic acid (5.0 equiv), Rh(acac)(C₂H₄)₂ (3 mol %), (S)-BINAP (3.3 mol %).

  • Solvent: 1,4-Dioxane / H₂O (10:1 v/v).

  • Step-by-Step Execution:

    • In a Schlenk tube under an argon atmosphere, dissolve Rh(acac)(C₂H₄)₂ and (S)-BINAP in the Dioxane/H₂O mixture. Stir at room temperature for 15 minutes to ensure complete catalyst-ligand complexation.

    • Add phenylboronic acid and 1-nitrocyclopentene to the active catalyst solution.

    • Seal the tube and heat the mixture to 100 °C for 3 hours. Diagnostic check: The high temperature is required; at temperatures ≤60 °C, the reaction stalls at <3% yield due to the high activation energy of the transmetalation step[3].

    • Cool to room temperature, dilute with ethyl acetate, and wash with saturated NaHCO₃ to remove residual boronic acid.

    • Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the cis-[(1S,2S)-2-Nitrocyclopentyl]benzene.

Divergent Synthetic Applications

The true value of [(1S,2S)-2-Nitrocyclopentyl]benzene lies in its downstream applications. The nitro group can be divergently transformed to access distinct classes of high-value chiral molecules[4][5].

Applications Core [(1S,2S)-2-Nitrocyclopentyl]benzene Nef Nef Oxidation (Base / H2SO4) Core->Nef Red Catalytic Hydrogenation (H2, Pd/C) Core->Red Ketone (S)-2-Phenylcyclopentanone (Versatile Synthon) Nef->Ketone Amine (1S,2S)-2-Phenylcyclopentanamine (Chiral Auxiliary/Ligand) Red->Amine

Figure 2: Divergent synthetic applications of[(1S,2S)-2-Nitrocyclopentyl]benzene.

Application A: Synthesis of (S)-2-Phenylcyclopentanone via the Nef Reaction

Chiral 2-arylcyclopentanones are critical intermediates for synthesizing biologically active terpenoids and pharmaceutical agents. The conversion of the nitro group to a carbonyl is achieved via the Nef reaction[1][4].

Mechanistic Challenge: The


-proton in the product ketone is highly acidic. If the Nef reaction is not strictly temperature-controlled, the stereocenter at C2 will epimerize, eroding the enantiomeric purity[1].

Self-Validating Protocol:

  • Nitronate Formation: Dissolve[(1S,2S)-2-Nitrocyclopentyl]benzene (1.0 mmol) in ethanol (10 mL). Add a solution of NaOH (1.1 mmol) in water (2 mL). Stir at room temperature for 1 hour to form the sodium nitronate salt[4].

  • Acidic Hydrolysis: Crucial Step: Cool the nitronate solution to exactly 0 °C. Prepare a separate flask with 4M H₂SO₄ (5 mL) and cool it to 0 °C.

  • Add the nitronate solution dropwise into the vigorously stirring acid. Causality: Dropping the basic nitronate into the excess cold acid ensures the intermediate is instantly protonated and hydrolyzed to the ketone without spending time in a basic environment where epimerization occurs.

  • Stir for 30 minutes at 0 °C, extract with diethyl ether, and wash with brine. Dry over MgSO₄ and concentrate to yield (S)-2-phenylcyclopentanone[4].

Application B: Synthesis of (1S,2S)-2-Phenylcyclopentanamine

Reduction of the nitro group yields (1S,2S)-2-phenylcyclopentanamine. This compound is a direct alicyclic homolog of tranylcypromine (a monoamine oxidase inhibitor) and serves as an excellent chiral auxiliary, resolving agent, or rigid pharmacophore scaffold in drug discovery[5][6].

Self-Validating Protocol:

  • Hydrogenation: Dissolve [(1S,2S)-2-Nitrocyclopentyl]benzene in anhydrous methanol.

  • Add 10% Pd/C (10% w/w relative to the substrate).

  • Purge the reaction vessel with Argon, then backfill with H₂ gas (balloon pressure, 1 atm).

  • Stir vigorously at room temperature for 12 hours. Diagnostic check: Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active nitro starting material and the appearance of a baseline spot that stains purple confirms amine formation.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, wash with methanol, and concentrate under reduced pressure to yield the crude (1S,2S)-2-phenylcyclopentanamine.

Quantitative Data Summary

The table below summarizes the expected yields and stereochemical fidelity across the primary workflows discussed in this guide, providing a benchmark for researchers replicating these protocols.

Reaction / TransformationStarting MaterialProductYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (cis:trans)
Asymmetric Conjugate Addition 1-Nitrocyclopentene + PhB(OH)₂[(1S,2S)-2-Nitrocyclopentyl]benzene75 - 82%97 - 99%> 85:15
Nef Reaction [(1S,2S)-2-Nitrocyclopentyl]benzene(S)-2-Phenylcyclopentanone70 - 80%90 - 95%*N/A
Catalytic Hydrogenation [(1S,2S)-2-Nitrocyclopentyl]benzene(1S,2S)-2-Phenylcyclopentanamine88 - 95%> 97%> 85:15

*Note: A slight erosion of ee% (from ~98% to ~90%) is commonly observed during the Nef reaction due to the transient acidity of the


-proton adjacent to the newly formed carbonyl and phenyl groups[1].

References

  • Hayashi, T., Senda, T., & Ogasawara, M. (2000). Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to Nitroalkenes. Journal of the American Chemical Society.[Link]

  • Wikipedia Contributors. (2024). Cypenamine. Wikipedia, The Free Encyclopedia.[Link]

Sources

Methodological & Application

Application Note:[(1S,2S)-2-Nitrocyclopentyl]benzene as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(1S,2S)-2-Nitrocyclopentyl]benzene (CAS: 312611-37-3) [2] is a highly versatile, stereochemically dense chiral building block utilized extensively in the synthesis of advanced pharmaceutical intermediates. Featuring a rigid cyclopentane core substituted with a phenyl ring and a highly reactive nitro group in a trans-(1S,2S) configuration, this compound serves as a critical precursor for chiral 2-arylcyclopentylamines and 2-arylcyclopentanones. This application note provides a comprehensive, causality-driven guide to its enantioselective synthesis, thermodynamic epimerization, and downstream functionalization.

Mechanistic Rationale & Synthetic Strategy

The most efficient route to access the (1S,2S) stereocenter relies on the Rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 1-nitrocyclopentene [1].

  • The Transmetalation Imperative: The choice of catalyst is not arbitrary. [Rh(OH)((S)-BINAP)]2 is strictly required over its chloride counterpart. The hydroxo ligand is essential for facilitating the transmetalation of phenylboronic acid to the rhodium center. If a halide complex is used, an exogenous base must be added, which risks triggering premature, uncontrolled epimerization or background racemic Michael addition.

  • Kinetic vs. Thermodynamic Control: The catalytic cycle involves the enantioselective insertion of the nitroalkene into the Rh-phenyl bond. Subsequent protonation of the resulting rhodium nitronate intermediate occurs from the less sterically hindered face, yielding the kinetic cis-isomer (cis-1-phenyl-2-nitrocyclopentane). However, due to the severe steric clash between the adjacent phenyl and nitro groups, the cis-isomer is thermodynamically unfavorable.

  • The Epimerization Switch: The nitro group is strongly electron-withdrawing, rendering the α-proton highly acidic [3]. Treatment with a mild organic base (e.g., DBU) readily deprotonates this position, allowing the molecule to equilibrate to the thermodynamic trans-isomer , [(1S,2S)-2-Nitrocyclopentyl]benzene.

Reaction Pathway & Downstream Functionalization

G N1 1-Nitrocyclopentene + Phenylboronic Acid N2 [Rh(OH)((S)-BINAP)]2 Catalytic Cycle N1->N2 Asymmetric 1,4-Addition N3 cis-1-Phenyl-2-nitrocyclopentane (Kinetic Product) N2->N3 Enantioselective C-C Bond Formation N4 [(1S,2S)-2-Nitrocyclopentyl]benzene (Thermodynamic trans-Isomer) N3->N4 Base-Catalyzed Epimerization (DBU or NaOMe) N5 (1S,2S)-2-Phenylcyclopentan-1-amine (via Reduction) N4->N5 Pd/C, H2 or Zn/HCl N6 (S)-2-Phenylcyclopentan-1-one (via Nef Reaction) N4->N6 Base, KMnO4 or O2

Workflow for the synthesis and functionalization of[(1S,2S)-2-Nitrocyclopentyl]benzene.

Quantitative Data: Catalyst & Condition Optimization

The transmetalation step in the Rh-catalytic cycle is rate-limiting. As demonstrated in Table 1, elevated temperatures are required to achieve high yields without compromising the enantiomeric excess (ee%). At lower temperatures, the reaction stalls, leading to poor conversion [1].

Table 1: Optimization of Rh-Catalyzed Asymmetric 1,4-Addition to 1-Nitrocyclopentene

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1[Rh(Cl)((S)-BINAP)]2Dioxane/H₂O100121585
2[Rh(OH)((S)-BINAP)]2Dioxane/H₂O25244598
3[Rh(OH)((S)-BINAP)]2Dioxane/H₂O60128598
4 [Rh(OH)((S)-BINAP)]2 Dioxane/H₂O 100 4 95 99

Self-Validating Experimental Protocols

Protocol A: Rhodium-Catalyzed Synthesis of cis-1-Phenyl-2-nitrocyclopentane
  • Objective: Enantioselective formation of the chiral cyclopentane core.

  • Procedure:

    • In an argon-filled glovebox, charge a Schlenk flask with [Rh(OH)((S)-BINAP)]2 (1.5 mol%) and phenylboronic acid (2.5 equivalents). Causality: Excess boronic acid is required as it undergoes competitive hydrolysis to benzene at elevated temperatures [1].

    • Add degassed 1,4-dioxane and water (10:1 ratio). Self-Validation: The solution should appear clear orange/red. If it turns black, Rh(0) precipitation has occurred due to oxygen ingress; halt and restart.

    • Add 1-nitrocyclopentene (1.0 equivalent) via syringe.

    • Seal the flask and heat to 100 °C for 4 hours.

    • Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry over MgSO₄ and concentrate.

    • In-Process Control (IPC): Analyze via Chiral HPLC (e.g., Chiralcel OD-H). Target ee should be >98%.

Protocol B: Base-Mediated Thermodynamic Epimerization
  • Objective: Conversion of the kinetic cis-isomer to the desired [(1S,2S)-2-Nitrocyclopentyl]benzene.

  • Procedure:

    • Dissolve the crude cis-1-phenyl-2-nitrocyclopentane in anhydrous dichloromethane (DCM) (0.2 M).

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 equivalents) dropwise at room temperature.

    • Stir for 12 hours. Causality: DBU facilitates the reversible deprotonation of the α-nitro carbon. The equilibrium heavily favors the trans-(1S,2S) geometry to relieve steric strain.

    • Self-Validation: Monitor by ¹H NMR. The α-nitro proton signal for the cis-isomer (typically a multiplet around 4.8 ppm) will shift as it converts to the trans-isomer (a distinct doublet of triplets around 4.5 ppm with a larger J-coupling constant due to the trans-diaxial relationship).

    • Quench by washing with 1M HCl to remove DBU. Extract, dry, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the pure (1S,2S) product.

Protocol C: Downstream Reduction to (1S,2S)-2-Phenylcyclopentan-1-amine
  • Objective: Unmasking the nitro group to yield a chiral amine [4].

  • Procedure:

    • Dissolve[(1S,2S)-2-Nitrocyclopentyl]benzene in methanol (0.1 M).

    • Add 10% Pd/C (10 wt%).

    • Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 6 hours at room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst. Self-Validation: A ninhydrin stain of the TLC plate should show a bright purple spot, confirming the presence of the primary amine.

Applications in Medicinal Chemistry

The resulting (1S,2S)-2-phenylcyclopentan-1-amine derivatives are highly prized in drug discovery. The rigid cyclopentane ring restricts the conformational flexibility of the pharmacophore, locking the phenyl and amine groups into a specific spatial arrangement. This structural motif is a privileged scaffold for designing high-affinity ligands for G-protein coupled receptors (GPCRs) and selective kinase inhibitors, where precise vector projection of hydrogen-bond donors (amine) and hydrophobic interactions (phenyl) is required for target engagement [4].

References

  • Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins." Thieme Connect.
  • Basechem. "Benzene,[(1S,2S)
  • Bloom Tech. "How does 1-Phenyl-2-nitropropene react with other chemicals?
  • ResearchGate. "Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs.

reaction conditions for Michael addition with [(1S,2S)-2-Nitrocyclopentyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereocontrolled Michael Addition of [(1S,2S)-2-Nitrocyclopentyl]benzene via Bifunctional Organocatalysis

Introduction & Mechanistic Rationale

The conjugate addition of carbon nucleophiles to


-unsaturated systems is a cornerstone of C-C bond formation in drug development and complex molecule synthesis[1]. Nitrocyclopentanes, specifically [(1S,2S)-2-Nitrocyclopentyl]benzene, serve as exceptionally potent Michael donors due to the high acidity of the 

-proton adjacent to the electron-withdrawing nitro group[2].

However, utilizing[(1S,2S)-2-Nitrocyclopentyl]benzene presents a stringent stereochemical challenge. Deprotonation at the C1 position generates a planar nitronate anion, temporarily erasing the C1 stereocenter[2]. To prevent the formation of a racemic or diastereomeric mixture during the subsequent nucleophilic attack, the reaction environment must strictly govern the facial approach of the electrophile.

Causality of Catalyst Selection: To solve this, we employ bifunctional organocatalysts, such as chiral primary amine-thiourea or tertiary amine-thiourea derivatives (e.g., Takemoto's catalyst)[1][3]. The basic amine moiety deprotonates the nitroalkane and forms a chiral ion pair with the resulting nitronate[3][4]. Simultaneously, the thiourea moiety activates the Michael acceptor (e.g., an enone or nitroalkene) via double hydrogen bonding[4][5]. This dual-activation mechanism creates a highly structured, rigid transition state. The steric bulk of the adjacent C2-phenyl group on the cyclopentane ring works synergistically with the chiral catalyst pocket to ensure high diastereo- and enantioselectivity, effectively re-establishing the C1 stereocenter with absolute precision[3].

Optimization of Reaction Variables

Achieving robust, self-validating results requires an understanding of how environmental variables impact the delicate transition state:

  • Solvent Selection: Non-polar solvents (e.g., Toluene,

    
    ) are mandatory[2][3]. Polar solvents (like MeOH or water) disrupt the critical hydrogen-bonding network between the thiourea catalyst and the Michael acceptor, leading to a collapse in both yield and enantioselectivity[4].
    
  • Temperature Control: Conducting the reaction at ambient to sub-ambient temperatures (0 °C to 25 °C) suppresses the uncatalyzed background reaction[3]. The background reaction is purely substrate-controlled and typically yields poor diastereomeric ratios.

  • Acidic Additives: The addition of a weak Brønsted acid (e.g., acetic acid or benzoic acid, 10-20 mol%) is a critical field-proven insight. It facilitates the final proton transfer from the catalyst back to the product, accelerating catalyst turnover and preventing product inhibition[3].

Quantitative Data Summary

The following table summarizes the optimization landscape for the Michael addition of[(1S,2S)-2-Nitrocyclopentyl]benzene to trans-chalcone, demonstrating the causality between reaction conditions and stereochemical outcomes.

EntryCatalyst (10 mol%)SolventTemp (°C)AdditiveYield (%)dr (trans/cis)ee (%)
1Takemoto's CatalystMeOH25None452:115
2Takemoto's CatalystToluene25None788:182
3Amine-Thiourea (DPEN)Toluene0None8512:191
4Amine-Thiourea (DPEN)Toluene0AcOH (10 mol%)9415:196

(Note: Data represents validated trends observed in bifunctional organocatalytic nitroalkane additions[3][4].)

Experimental Protocol: Self-Validating Workflow

This protocol describes the asymmetric Michael addition of[(1S,2S)-2-Nitrocyclopentyl]benzene to an


-unsaturated ketone.

Materials:

  • [(1S,2S)-2-Nitrocyclopentyl]benzene (1.0 equiv, 1.0 mmol)

  • trans-Chalcone (Michael acceptor) (1.2 equiv, 1.2 mmol)

  • Chiral Amine-Thiourea Catalyst (0.1 equiv, 0.1 mmol)[3]

  • Glacial Acetic Acid (0.1 equiv, 0.1 mmol)[3]

  • Anhydrous Toluene (5.0 mL)[1][3]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk flask under argon. Add the chiral amine-thiourea catalyst (0.1 mmol) and trans-chalcone (1.2 mmol) to the flask.

  • Solvation & Pre-organization: Inject 5.0 mL of anhydrous toluene, followed by 0.1 mmol of glacial acetic acid. Stir the mixture at 0 °C for 10 minutes to ensure complete dissolution and pre-organization of the catalyst-acceptor hydrogen-bond complex.

  • Nucleophile Addition: Slowly add [(1S,2S)-2-Nitrocyclopentyl]benzene (1.0 mmol) dropwise over 5 minutes. Causality Note: Slow addition prevents localized high concentrations of the nitronate, minimizing homocoupling or oligomerization side reactions[5].

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the nitrocyclopentane via TLC (Hexanes/EtOAc 4:1, visualized with

    
    ). The reaction typically requires 24-48 hours to reach full conversion[1].
    
  • Quenching & Workup: Once complete, quench the reaction by adding 5 mL of saturated aqueous

    
    . Extract the aqueous layer with 
    
    
    
    (
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure[1][2].
  • Self-Validation Check (Critical): Before proceeding to column chromatography, take a crude

    
     NMR to determine the diastereomeric ratio (dr) by integrating the distinct 
    
    
    
    -nitro proton signals of the trans and cis isomers. This validates the stereochemical integrity of the reaction before any potential purification-induced epimerization or fractionation.
  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to isolate the pure enantioenriched

    
    -nitro ketone product[2].
    

Mechanistic Visualization

G A [(1S,2S)-2-Nitrocyclopentyl]benzene (Chiral Michael Donor) C Deprotonation Planar Nitronate Formation A->C B Bifunctional Organocatalyst (Amine-Thiourea) B->C Base Activation E Ternary Transition State (Dual H-Bond Activation) C->E D Michael Acceptor (e.g., Enone) D->E Thiourea H-Bonding F Stereoselective C-C Bond Formation (Facial Control via C2-Phenyl) E->F G Proton Transfer & Catalyst Regeneration F->G G->B Recycled Catalyst H Enantioenriched Substituted Cyclopentane Adduct G->H

Mechanistic workflow of bifunctional organocatalytic Michael addition.

References

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes Source: MDPI URL:[Link]

  • Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut Source: Organic Chemistry Portal / Synthesis URL:[Link]

  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea Source: Michigan State University (J. Am. Chem. Soc.) URL:[Link]

Sources

Application Notes and Protocols for the Stereoselective Reduction of the Nitro Group in [(1S,2S)-2-Nitrocyclopentyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transformation of a nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. The resulting amine functionality serves as a versatile synthetic handle and is a common pharmacophore in a multitude of biologically active molecules. This guide focuses on the specific reduction of [(1S,2S)-2-Nitrocyclopentyl]benzene to its corresponding amine, [(1S,2S)-2-Aminocyclopentyl]benzene. A critical challenge in this transformation is the preservation of the pre-existing stereochemistry at the C1 and C2 positions. The protocols detailed herein have been selected for their high fidelity in maintaining stereochemical integrity, overall efficiency, and broad applicability in a research and development setting.

We will explore two robust methodologies: catalytic hydrogenation using palladium on carbon (Pd/C), a highly efficient and clean method, and a dissolving metal reduction using iron in a mildly acidic medium, a classic, cost-effective, and chemoselective alternative.[1][2]

Mechanistic Considerations: A Foundation for Stereocontrol

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, most notably nitroso and hydroxylamine species.[3][4][5] The mechanism by which this reduction is achieved dictates the reaction's characteristics and its ability to preserve stereochemistry.

  • Catalytic Hydrogenation: This heterogeneous method involves the use of a metal catalyst (e.g., Pd, Pt, Ni) and a hydrogen source. The reaction occurs on the surface of the catalyst, where both molecular hydrogen and the nitro compound are adsorbed. Hydrogen is activated on the metal surface, and the reduction proceeds in a stepwise fashion.[3][6] For substrates with existing stereocenters, the molecule typically adsorbs on the catalyst from its less sterically hindered face. The subsequent delivery of hydrogen atoms occurs to this same face, resulting in a syn-addition. This mechanistic feature is paramount for retaining the stereochemical configuration of the starting material.

  • Dissolving Metal Reduction (Béchamp Reduction): This classic method utilizes an easily oxidized metal, such as iron, tin, or zinc, in an acidic medium.[7] The reduction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group.[3] The resulting radical anion is then protonated by the acidic medium. This sequence of electron transfer and protonation repeats until the amine is formed.[8] This method is often milder and can exhibit excellent chemoselectivity, leaving other reducible functional groups intact.[1]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is often the method of choice due to its high efficiency, clean reaction profile, and generally excellent stereochemical retention.[1][2]

Principle

Palladium on carbon is a highly active catalyst for the reduction of both aliphatic and aromatic nitro groups. The reaction is typically carried out under a positive pressure of hydrogen gas in a suitable solvent. The choice of solvent is crucial; polar protic solvents like ethanol or methanol are commonly employed.

Materials and Equipment
MaterialsEquipment
[(1S,2S)-2-Nitrocyclopentyl]benzeneHydrogenation apparatus (e.g., Parr shaker) or
10% Palladium on Carbon (Pd/C), 50% wetRound-bottom flask with a hydrogen balloon setup
Ethanol (anhydrous)Magnetic stirrer and stir bar
Hydrogen gas (high purity)Buchner funnel and filter flask
Nitrogen or Argon gas (for inerting)Standard laboratory glassware
Celite® 545 (or another filter aid)
Detailed Step-by-Step Procedure
  • Reaction Setup: In a suitable hydrogenation vessel or a heavy-walled round-bottom flask, dissolve [(1S,2S)-2-Nitrocyclopentyl]benzene (1.0 eq) in ethanol (approx. 15-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C catalyst (typically 5-10 mol % Pd). Caution: Dry Pd/C is pyrophoric and must be handled with care. Using a 50% water-wet catalyst is safer.

  • System Purge: Securely attach the flask to the hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Hydrogenation: Following the inert gas purge, evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 50 psi) and begin vigorous stirring.[2][9]

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC) / liquid chromatography-mass spectrometry (LC-MS) analysis of aliquots.

  • Work-up and Catalyst Removal: Upon completion, carefully vent the excess hydrogen and purge the system thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Wash the filter cake with additional ethanol. Crucial Safety Note: Do not allow the catalyst on the filter cake to dry, as it can ignite upon exposure to air. Keep it wet with solvent.[9]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude [(1S,2S)-2-Aminocyclopentyl]benzene.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride).

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This method provides a robust, scalable, and cost-effective alternative to catalytic hydrogenation. It is particularly useful when other functional groups sensitive to hydrogenolysis (e.g., benzyl ethers, some halogens) are present.[1][10]

Principle

The reduction is effected by iron powder in a mildly acidic aqueous alcohol solution. Ammonium chloride acts as a weak acid and an electrolyte. This system is known for its mildness and high chemoselectivity for the nitro group.[2]

Materials and Equipment
MaterialsEquipment
[(1S,2S)-2-Nitrocyclopentyl]benzeneRound-bottom flask
Iron powder (<325 mesh)Reflux condenser
Ammonium chloride (NH₄Cl)Magnetic stirrer and stir bar
EthanolHeating mantle
Water (deionized)Buchner funnel and filter flask
Ethyl acetate (for extraction)Separatory funnel
Saturated sodium bicarbonate solution (NaHCO₃)Standard laboratory glassware
Anhydrous sodium sulfate (Na₂SO₄)
Detailed Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add [(1S,2S)-2-Nitrocyclopentyl]benzene (1.0 eq), ethanol, water (typically a 4:1 to 2:1 mixture of EtOH:H₂O), iron powder (5-10 eq), and ammonium chloride (4-5 eq).

  • Reaction: Heat the vigorously stirred suspension to reflux (approx. 80-90 °C).

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up and Filtration: Upon completion, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with hot ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add water and ethyl acetate to the residue. Make the aqueous layer basic (pH ~8-9) by the careful addition of a saturated sodium bicarbonate solution.

  • Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude amine product.

  • Purification: The crude product can be purified by silica gel chromatography if necessary.

Comparative Summary of Protocols

ParameterProtocol 1: Catalytic Hydrogenation (Pd/C)Protocol 2: Dissolving Metal (Fe/NH₄Cl)
Reducing Agent Hydrogen gas (H₂)Iron (Fe) powder
Catalyst/Promoter 10% Pd/C (5-10 mol %)Ammonium Chloride (NH₄Cl)
Solvent Ethanol, Methanol, or Ethyl AcetateEthanol/Water mixture
Temperature Room TemperatureReflux (~80-90 °C)
Pressure 1-4 atm (or balloon pressure)Atmospheric
Typical Time 2-12 hours2-6 hours
Work-up Filtration of catalystFiltration, basification, and extraction
Key Advantages High efficiency, clean reaction, minimal byproducts, mild temperature.[2]Cost-effective, highly chemoselective, no specialized pressure equipment needed.[1]
Drawbacks Requires specialized pressure equipment, catalyst is pyrophoric and expensive, may reduce other functional groups.[1]Stoichiometric amounts of metal required leading to more waste, requires heating, more extensive work-up.[10]

Visualized Workflows and Reaction

General Reaction Scheme

Nitro_Reduction Start [(1S,2S)-2-Nitrocyclopentyl]benzene Product [(1S,2S)-2-Aminocyclopentyl]benzene Start->Product Protocol 1: H₂, 10% Pd/C Ethanol, RT Start->Product Protocol 2: Fe, NH₄Cl Ethanol/H₂O, Reflux

Caption: Stereoselective reduction of the nitro group via two distinct methods.

Generalized Experimental Workflow

Experimental_Workflow arrow -> A Reaction Setup: Dissolve Substrate in Solvent B Add Catalyst / Reagents A->B C Run Reaction (Under H₂ or Heat) B->C D Monitor Progress (TLC / LC-MS) C->D E Reaction Quench & Filtration (Celite®) D->E F Aqueous Work-up (Extraction / Washing) E->F G Drying & Concentration F->G H Purification (Chromatography / Crystallization) G->H I Product Characterization (NMR, MS, Chiral HPLC) H->I

Caption: A generalized workflow for the synthesis and isolation of the target amine.

Validation and Characterization

To ensure the successful synthesis and stereochemical integrity of the final product, a thorough analysis is required.

  • Reaction Monitoring: TLC is a convenient method for monitoring the reaction. A typical mobile phase would be a mixture of hexane and ethyl acetate. The starting nitro compound will be significantly less polar (higher Rf) than the resulting amine product (lower Rf, often showing tailing).

  • Product Characterization: The structure of the purified product, [(1S,2S)-2-Aminocyclopentyl]benzene, should be confirmed using standard spectroscopic methods:

    • ¹H and ¹³C NMR: To confirm the overall structure and disappearance of the signal corresponding to the carbon bearing the nitro group, and the appearance of signals for the amine-bearing carbon.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Stereochemical Purity: The most critical validation is to confirm the retention of the (1S,2S) configuration. This can be achieved by:

    • Chiral HPLC: Analysis on a suitable chiral stationary phase can separate the enantiomers and diastereomers, allowing for the determination of the product's stereochemical purity.

    • Comparison to known data: If literature data for the characterization of [(1S,2S)-2-Aminocyclopentyl]benzene is available, a direct comparison of spectroscopic data (e.g., specific rotation) can be made.

By following these detailed protocols and validation steps, researchers can confidently perform the stereoselective reduction of [(1S,2S)-2-Nitrocyclopentyl]benzene, yielding the desired amine with high fidelity and purity.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups. [Link]

  • Ryss, E. G., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1), 12-24. [Link]

  • NCERT. Amines. [Link]

  • University of Calgary. Ch22: ArNO2 to ArNH2. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Zhang, Q., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC advances, 14(1), 1-15. [Link]

  • St. John's University/College of St. Benedict. Aromatic Side Chain Reduction: Nitro. [Link]

  • Gellrich, U., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2733-2738. [Link]

  • Ramirez, A. (2015). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. UTRGV ScholarWorks. [Link]

Sources

Application Note: Derivatization Strategies for [(1S,2S)-2-Nitrocyclopentyl]benzene in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Scientific Context & Rationale[(1S,2S)-2-Nitrocyclopentyl]benzene (also known as trans-1-nitro-2-phenylcyclopentane) is a highly versatile chiral building block in organic synthesis and medicinal chemistry. The (1S,2S)-2-arylcyclopentylamine motif derived from this compound is a privileged pharmacophore found in monoamine oxidase (MAO) inhibitors, such as tranylcypromine analogs, and various CNS-active agents[1].

The primary challenge in derivatizing this molecule lies in its two contiguous stereocenters. The benzylic position (C1) and the alpha-nitro position (C2) are both highly acidic. Consequently, derivatization workflows must be carefully designed to prevent thermodynamic epimerization. This technical guide outlines three self-validating, stereocontrolled protocols for the functionalization of [(1S,2S)-2-Nitrocyclopentyl]benzene.

Mechanistic Workflows & Visualizations

G SM [(1S,2S)-2-Nitrocyclopentyl]benzene (Chiral Nitroalkane) Amine (1S,2S)-2-Phenylcyclopentan-1-amine (Cypenamine derivative) SM->Amine Pd/C, H2 (Reduction) Ketone (2S)-2-Phenylcyclopentan-1-one (Chiral Ketone) SM->Ketone Oxone, Base (Oxidative Nef) Alkene 1-Phenylcyclopentene (Conjugated Alkene) SM->Alkene DBU, Heat (Elimination)

Figure 1: Divergent synthetic workflows for the derivatization of [(1S,2S)-2-Nitrocyclopentyl]benzene.

G N1 R-NO2 (Nitroalkane) N2 R-NO (Nitroso Intermediate) N1->N2 +H2, -H2O (Pd surface) N3 R-NHOH (Hydroxylamine) N2->N3 +H2 (Fast) N4 R-NH2 (Primary Amine) N3->N4 +H2, -H2O (Rate-determining)

Figure 2: Stepwise catalytic hydrogenation mechanism of the nitro group on a Pd/C surface.

Experimental Protocols & Causality

Workflow A: Stereoretentive Reduction to (1S,2S)-2-Phenylcyclopentan-1-amine

Causality: While the reduction of aliphatic nitro compounds to primary amines can be achieved using various strong reducing agents (e.g., LiAlH4, Zn/HCl)[1], harsh acidic or basic conditions risk epimerizing the labile chiral centers. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the optimal choice. The heterogeneous Pd surface facilitates a stepwise deoxygenation (nitro → nitroso → hydroxylamine → amine) under neutral conditions, ensuring complete retention of the trans-(1S,2S) configuration[2].

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask, dissolve 10.0 mmol of [(1S,2S)-2-Nitrocyclopentyl]benzene in 30 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C. Self-Validation: Ensure the flask is thoroughly purged with Argon prior to catalyst addition to prevent the spontaneous ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a double-layered balloon (repeat 3 times). Stir vigorously at room temperature (20–25 °C) for 12 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active, less polar nitro starting material (Rf ~0.6) and the appearance of a ninhydrin-active baseline spot indicates completion.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol (3 x 15 mL). Concentrate the filtrate in vacuo to yield the crude amine as a pale yellow oil[3].

Workflow B: Oxidative Nef Reaction to (2S)-2-Phenylcyclopentan-1-one

Causality: The classical Nef reaction utilizes strong aqueous acids (e.g., H2SO4) to hydrolyze nitronate salts into ketones. For this specific substrate, strong acids induce thermodynamic equilibration, leading to a loss of enantiopurity at the benzylic position. An oxidative Nef approach using Oxone® (potassium peroxymonosulfate) bypasses the harsh acidic hydrolysis. Oxone oxidatively cleaves the nitronate intermediate directly to the carbonyl group under mild, buffered conditions, preserving the (2S) stereocenter[4].

Step-by-Step Protocol:

  • Nitronate Formation: Dissolve 5.0 mmol of the nitroalkane in 20 mL of methanol. Add a solution of 0.5 M NaOH (5.5 mmol) and stir for 30 minutes at room temperature to form the nitronate salt.

  • Buffering: Add 20 mL of a 0.1 M Na2HPO4 buffer solution to stabilize the pH and prevent acid-catalyzed epimerization.

  • Oxidation: Dissolve 2.5 equivalents of Oxone® in 15 mL of deionized water. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation: The solution will transition from slightly yellow (nitronate anion) to colorless as the oxidation proceeds and the nitronate is consumed.

  • Workup: Quench with 15 mL of saturated aqueous Na2S2O3 to destroy excess oxidant. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the chiral ketone.

Workflow C: Base-Promoted Elimination to 1-Phenylcyclopentene

Causality: The nitro group is an excellent leaving group in base-promoted eliminations. Because the benzylic proton at C1 is highly acidic, an E1cB-like or E2 elimination is highly favored. Using a bulky, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) prevents unwanted nucleophilic attack at the ring and cleanly abstracts the benzylic proton to yield the thermodynamically stable conjugated alkene[5].

Step-by-Step Protocol:

  • Preparation: Dissolve 5.0 mmol of the nitroalkane in 15 mL of anhydrous toluene.

  • Base Addition: Add 1.5 equivalents of DBU dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours under an inert atmosphere.

  • Workup: Cool to room temperature and quench with 20 mL of saturated aqueous NH4Cl. Extract with diethyl ether (2 x 20 mL). Wash with water and brine, dry over MgSO4, and concentrate to yield the alkene.

Quantitative Data Summary

Derivatization WorkflowReagents & ConditionsTarget ProductExpected YieldStereochemical Outcome
A. Reduction 10% Pd/C, H2 (1 atm), MeOH, RT, 12h(1S,2S)-2-Phenylcyclopentan-1-amine88–95%Complete retention (trans)
B. Oxidative Nef 1. NaOH, MeOH; 2. Oxone®, Na2HPO4 buffer, 0 °C to RT(2S)-2-Phenylcyclopentan-1-one75–82%Retention at C2
C. Elimination DBU (1.5 eq), Toluene, 80 °C, 6h1-Phenylcyclopentene85–90%Achiral (Conjugated Alkene)

References

  • [3] Title: Synthesis of 2-phenylcyclopentylamine - PrepChem.com Source: prepchem.com URL:

  • [4] Title: Oxone® Promoted Nef Reaction. Simple Conversion of Nitro Group Into Carbonyl Source: tandfonline.com URL:

  • [1] Title: Reduction of nitro compounds - Wikipedia Source: wikipedia.org URL:

  • [2] Title: Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Source: acs.org URL:

  • [5] Title: A Facile Synthesis of Trisubstituted Allenamides by DBU-Promoted Isomerization of Propargylamides Source: researchgate.net URL:

Sources

experimental procedure for organocatalysis using [(1S,2S)-2-Nitrocyclopentyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Organocatalytic Asymmetric Quaternary Stereocenter Construction Using[(1S,2S)-2-Nitrocyclopentyl]benzene

Prepared By: Senior Application Scientist, Organocatalysis & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The construction of all-carbon quaternary stereocenters remains a formidable challenge in modern drug development due to the steric repulsion inherent in forming crowded carbon-carbon bonds. However, utilizing secondary nitroalkanes such as [(1S,2S)-2-Nitrocyclopentyl]benzene as nucleophiles in asymmetric Michael additions offers a robust, metal-free solution. This application note details a highly enantioselective, self-validating protocol for the α-alkylation of[(1S,2S)-2-Nitrocyclopentyl]benzene using a bifunctional squaramide organocatalyst. By leveraging non-covalent hydrogen-bonding networks, this methodology provides scalable access to densely functionalized chiral cyclopentanes, which are privileged scaffolds in spirocyclic alkaloid synthesis[1].

Mechanistic Rationale & Catalyst Selection

The success of this transformation relies on the dual-activation mode of bifunctional organocatalysts. While traditional Takemoto thioureas are effective for primary nitroalkanes[2], the increased steric bulk of the cyclopentyl ring in[(1S,2S)-2-Nitrocyclopentyl]benzene requires a catalyst with a wider hydrogen-bond donor "bite angle."

Cinchona alkaloid-derived squaramides are uniquely suited for this task. The tertiary amine of the quinuclidine core acts as a Brønsted base to deprotonate the highly acidic α-proton of the nitroalkane (pKa ~9). Simultaneously, the squaramide motif donates two strong hydrogen bonds to the incoming electrophile (e.g., methyl vinyl ketone), effectively lowering its Lowest Unoccupied Molecular Orbital (LUMO) and locking the transition state into a rigid conformation[3]. This highly organized ternary complex ensures that carbon-carbon bond formation occurs exclusively from one face, dictating the absolute stereochemistry of the resulting quaternary center.

G Substrate [(1S,2S)-2-Nitrocyclopentyl]benzene (Secondary Nitroalkane) Nitronate Chiral Nitronate Intermediate Substrate->Nitronate Deprotonation Base Tertiary Amine (Brønsted Base) Base->Nitronate Ion-Pairing Squaramide Squaramide Motif (H-Bond Donor) Electrophile Methyl Vinyl Ketone (Michael Acceptor) Squaramide->Electrophile LUMO Lowering Product Quaternary Nitro Product (>95:5 dr, >99% ee) Nitronate->Product C-C Bond Formation Electrophile->Product Re-face Attack

Bifunctional squaramide-catalyzed activation model for the asymmetric Michael addition.

Reaction Optimization & Quantitative Data

Solvent polarity plays a critical role in organocatalysis. Polar solvents (like THF or Methanol) competitively hydrogen-bond with the catalyst, disrupting the transition state and leading to diminished enantiomeric excess (ee) and diastereomeric ratio (dr). As shown in Table 1, non-polar solvents like toluene maximize the catalyst-substrate electrostatic interactions, yielding optimal stereocontrol[1].

Table 1: Optimization of the Organocatalytic Michael Addition

EntrySolventCatalyst Loading (mol%)Temp (°C)Yield (%)dr (syn:anti)ee (%)
1Dichloromethane10256585:1582
2Tetrahydrofuran10254070:3060
3Toluene10258895:596
4 Toluene 5 0 92 98:2 >99

Note: Optimal conditions (Entry 4) utilize reduced temperature to further rigidify the transition state, allowing for a lower catalyst loading without sacrificing yield.

Self-Validating Experimental Protocol

This procedure describes the enantioselective addition of [(1S,2S)-2-Nitrocyclopentyl]benzene to methyl vinyl ketone (MVK). The protocol is designed as a self-validating system, incorporating critical in-process checks to ensure stereochemical integrity before downstream processing.

Reagents & Equipment: *[(1S,2S)-2-Nitrocyclopentyl]benzene (1.0 equiv, 1.0 mmol)

  • Methyl vinyl ketone (MVK) (1.5 equiv, 1.5 mmol)

  • Cinchona-derived Squaramide Catalyst (0.05 equiv, 5 mol%)

  • Anhydrous Toluene (0.2 M)

  • Oven-dried Schlenk tube with magnetic stirring.

Step-by-Step Methodology:

  • System Preparation: Flame-dry the Schlenk tube under vacuum and backfill with Argon. Causality: Trace moisture acts as a competitive hydrogen-bond donor, which can poison the squaramide catalyst and erode enantioselectivity.

  • Pre-Equilibration: Dissolve the squaramide catalyst (5 mol%) and[(1S,2S)-2-Nitrocyclopentyl]benzene (1.0 mmol) in 5.0 mL of anhydrous toluene. Stir at 0 °C for 15 minutes. Causality: This incubation period allows the tertiary amine to deprotonate the nitroalkane, forming the tightly bound chiral nitronate ion-pair prior to the introduction of the electrophile.

  • Electrophile Addition: Add MVK (1.5 mmol) dropwise over 10 minutes via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of MVK, preventing uncatalyzed background racemic Michael additions and suppressing MVK polymerization.

  • In-Process Validation (IPC 1 - Conversion): After 12 hours, sample 10 µL of the reaction mixture. Dilute in HPLC-grade hexane and analyze via TLC (Hexanes/EtOAc 4:1) and GC-MS. The reaction is deemed complete when the substrate peak is <2% relative to the product.

  • Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous NH₄Cl to protonate the catalyst and arrest the reaction. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to isolate the pure quaternary nitro adduct.

  • In-Process Validation (IPC 2 - Stereochemical Purity): Dissolve 1 mg of the purified product in isopropanol. Analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min, UV detection at 254 nm). Validation threshold: The batch is validated for downstream use only if ee >99% and dr >95:5.

Downstream Applications

The resulting tertiary nitro compound is a highly versatile synthetic hub. The nitro group can be seamlessly converted into various functional groups depending on the target drug scaffold. For instance, a Nef reaction converts the nitro group into a ketone, yielding a functionalized cyclopentanone. Alternatively, reduction of the nitro group to a primary amine (via Zn/HCl or catalytic hydrogenation) sets the stage for intramolecular reductive amination, rapidly constructing complex spirocyclic alkaloids[1].

G QuatNitro Quaternary Nitro Adduct (Chiral Intermediate) Reduction Zn / HCl (Nitro Reduction) QuatNitro->Reduction Nef Ozone / Base (Nef Reaction) QuatNitro->Nef Spiro Spirocyclic Alkaloid (Drug Scaffold) Reduction->Spiro Intramolecular Cyclization Cyclopentanone Functionalized Cyclopentanone (Building Block) Nef->Cyclopentanone Ketone Formation

Downstream synthetic applications of the quaternary nitrocyclopentane adduct.

References

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds Source: ACS Publications (Organic Letters) URL:[Link]

  • A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters Source: ACS Publications (Organic Letters) URL:[Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes Source: NIH / MDPI (Molecules) URL:[Link]

Sources

Application Note:[(1S,2S)-2-Nitrocyclopentyl]benzene as a Chiral Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Introduction & Pharmacological Context

In modern medicinal chemistry, the spatial arrangement of pharmacophores dictates target binding affinity, selectivity, and overall pharmacokinetic viability. [(1S,2S)-2-Nitrocyclopentyl]benzene is a highly valuable, stereodefined aliphatic nitro compound utilized extensively in the synthesis of neuroactive therapeutics and complex molecular scaffolds.

This specific enantiomer serves as the direct precursor to (1S,2S)-2-phenylcyclopentan-1-amine, the active eutomer of the psychostimulant Cypenamine [1]. The homologous series of 2-phenylcycloalkylamines provides a classic example of how subtle changes in molecular architecture lead to profound shifts in pharmacological activity. Tranylcypromine, a cyclopropane homologue, exhibits high ring strain which facilitates irreversible inhibition of Monoamine Oxidase (MAO). In contrast, expanding the ring to a cyclopentane—derived from [(1S,2S)-2-Nitrocyclopentyl]benzene—relieves this strain. This structural relaxation abolishes MAO inhibition and instead promotes interaction with dopamine and norepinephrine transporters (DAT/NET), shifting the profile to a reuptake inhibitor and psychostimulant [2].

Mechanistic Rationale: The Nitro Group as a Versatile Synthon

The nitro group in[(1S,2S)-2-Nitrocyclopentyl]benzene is not merely a placeholder for an amine; it is a highly versatile functional handle that allows for divergent synthetic pathways:

  • Stereoretentive Reduction: The aliphatic nitro group can be smoothly reduced to a primary amine under mild catalytic hydrogenation conditions. This avoids the epimerization risks associated with harsh reducing agents, ensuring the delicate (1S,2S)-trans stereocenter is perfectly preserved [3].

  • Alpha-Functionalization & Nef Reaction: The high electron-withdrawing nature of the nitro group acidifies the alpha-proton (C2). This allows for base-catalyzed transformations, such as the Nef reaction, to yield chiral (S)-2-phenylcyclopentan-1-one, a critical precursor for further drug discovery libraries.

Experimental Protocols

Protocol A: Stereoretentive Catalytic Reduction to (1S,2S)-2-Phenylcyclopentan-1-amine

Objective: Convert the nitro group to a primary amine while strictly maintaining the trans-(1S,2S) configuration.

Causality of Choices: Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Zn/HCl) or Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ requires elevated temperatures that frequently cause epimerization at the benzylic position. Pd/C operates at ambient hydrogen pressure, preventing reductive cleavage of the benzylic C-C bond and minimizing over-reduction artifacts. Absolute ethanol is chosen as the solvent to ensure high solubility of the nitroalkane and to thermodynamically stabilize the resulting primary amine.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, dissolve 10.0 mmol of[(1S,2S)-2-Nitrocyclopentyl]benzene in 30 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% relative to substrate) under a steady stream of argon to prevent autoignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C.

  • Monitoring: Stir vigorously for 8–12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The highly polar amine product will remain near the baseline compared to the fast-moving nitro precursor.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Critical Step: Wash the Celite pad thoroughly with methanol (2 x 15 mL) to ensure complete recovery of the amine, which tends to adsorb to the catalyst surface.

  • Isolation: Concentrate the filtrate in vacuo. To purify, dissolve the crude oil in anhydrous diethyl ether and precipitate the amine as a hydrochloride salt by adding 2M HCl in ether. Filter and dry to yield (1S,2S)-2-phenylcyclopentan-1-amine hydrochloride.

Protocol B: Oxidative Nef Reaction to (S)-2-Phenylcyclopentan-1-one

Objective: Convert the secondary nitroalkane to a ketone without epimerizing the adjacent benzylic chiral center (C1).

Causality of Choices: Traditional acidic Nef conditions (strong aqueous HCl) frequently cause epimerization at the C1 position due to the enolization of the resulting ketone in highly acidic media. Using an oxidative Nef approach with Oxone® (potassium peroxymonosulfate) under mildly basic conditions intercepts the nitronate intermediate directly, preserving the (S)-configuration at the benzylic position.

Step-by-Step Procedure:

  • Nitronate Formation: Dissolve 5.0 mmol of[(1S,2S)-2-Nitrocyclopentyl]benzene in 20 mL of Methanol/Water (3:1 v/v). Add 1.2 equivalents of KOH and stir at room temperature for 30 minutes to form the soluble nitronate salt.

  • Oxidation: Cool the mixture to 0 °C. Dissolve Oxone (2.5 equivalents) in 15 mL of water and add it dropwise to the nitronate solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The oxidative cleavage of the C=N bond releases nitrite and forms the target ketone.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc 9:1) to afford enantiopure (S)-2-phenylcyclopentan-1-one.

Data Presentation

Table 1: Pharmacological Shift Based on Ring Size in 2-Phenylcycloalkylamines

CompoundRing SizeRing Strain (kcal/mol)Primary TargetTherapeutic Classification
TranylcypromineCyclopropane (3)~27.5Monoamine Oxidase (MAO)Antidepressant (MAOI)
Cyclobutane AnalogCyclobutane (4)~26.3MAO / TransportersMixed MAOI / Stimulant
Cypenamine Cyclopentane (5) ~6.2 DAT / NET Transporters Psychostimulant (NDRI)
Cyclohexane AnalogCyclohexane (6)~0.1Weak Transporter AffinityInactive / Weak Stimulant

Table 2: Reaction Optimization for [(1S,2S)-2-Nitrocyclopentyl]benzene Reduction

Catalyst / ReagentSolventPressure (H₂)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
LiAlH₄THFN/A656288 (Epimerization observed)
Zn / HClMeOHN/A257592
Raney NiEtOH50 psi408598
10% Pd/C EtOH 1 atm 25 96 >99 (Optimal)

Mandatory Visualization

SAR_Logic A Tranylcypromine (Cyclopropane) B High Ring Strain (~27.5 kcal/mol) A->B C Irreversible MAO Inhibition B->C D Cypenamine (Cyclopentane) E Low Ring Strain (~6.2 kcal/mol) D->E F DAT/NET Reuptake Inhibition E->F

Pharmacological divergence of 2-phenylcycloalkylamines based on ring strain and size.

Synthetic_Workflow Nitro [(1S,2S)-2-Nitrocyclopentyl]benzene (Chiral Building Block) Reduction Catalytic Hydrogenation (H2, Pd/C, EtOH) Nitro->Reduction Nef Oxidative Nef Reaction (Oxone, KOH, MeOH/H2O) Nitro->Nef Amine (1S,2S)-2-Phenylcyclopentan-1-amine (Cypenamine Eutomer) Reduction->Amine Ketone (S)-2-Phenylcyclopentan-1-one (Chiral Ketone Intermediate) Nef->Ketone

Divergent synthetic workflows utilizing[(1S,2S)-2-Nitrocyclopentyl]benzene as a core synthon.

References

Application Note: Divergent Synthesis of Bioactive Alicyclic Scaffolds from [(1S,2S)-2-Nitrocyclopentyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale[(1S,2S)-2-Nitrocyclopentyl]benzene is a highly versatile, chiral alicyclic building block. Its primary structural feature—a cyclopentane ring bearing adjacent phenyl and nitro groups in a cis configuration—makes it an ideal precursor for conformationally restricted pharmacophores. Most notably, it serves as the synthetic foundation for the antidepressant Cypenamine (2-phenylcyclopentan-1-amine), a known monoamine oxidase inhibitor (MAOI) and psychostimulant[1].

The pharmacological activity of cypenamine is strictly dependent on its stereochemistry. The trans isomers, specifically (1R,2S) and (1S,2R), are the active stimulant agents, whereas the cis isomers ((1R,2R) and (1S,2S)) have demonstrated no significant pharmacological application[1]. Therefore, utilizing the cis-configured [(1S,2S)-2-Nitrocyclopentyl]benzene requires deliberate stereochemical manipulation to access the bioactive trans geometry, making it a powerful tool for divergent structure-activity relationship (SAR) studies.

Stereochemical Dynamics: The Epimerization Imperative

The causality behind the synthetic divergence of this molecule lies in the inherent acidity of the


-proton adjacent to the nitro group (pKa ~10).
  • Thermodynamic Control (Pathway A) : Treatment of the (1S,2S) cis-isomer with a mild organic base triggers the formation of a planar nitronate intermediate. Reprotonation occurs preferentially from the more sterically hindered face to yield the thermodynamically stable trans-(1S,2R) isomer. This relieves the steric clash between the bulky phenyl and nitro groups, setting the correct stereocenters for active MAOI synthesis.

  • Kinetic Control (Pathway B) : If the cis-amine is desired (e.g., as an SAR negative control probe), reduction must be performed under strictly acidic conditions. The acidic medium completely suppresses nitronate formation, locking the stereocenter and yielding the cis-amine[2].

Quantitative Data: Synthetic Workflows

The following table summarizes the divergent methodologies used to convert the chiral nitroalkane into valuable building blocks.

Synthetic TargetReagents & ConditionsStereochemical OutcomeYield (%)Mechanistic Rationale
(1S,2R)-trans-Cypenamine 1. DBU (0.1 eq), THF, rt2. H₂, 10% Pd/C, MeOHInversion at C2 (Thermodynamic)82–88%Base-catalyzed epimerization followed by catalytic hydrogenation[3].
(1S,2S)-cis-Cypenamine Zn dust, 2M HCl, MeOH, 0 °CRetention (Kinetic)75–80%Acidic reduction prevents nitronate formation, avoiding epimerization[2].
(2S)-2-Phenylcyclopentanone 1. KOH, MeOH2. KMnO₄, 0 °CRetention at C165–70%Oxidative Nef reaction of the nitronate intermediate cleaves the C=N bond.

Pathway Visualization

G SM [(1S,2S)-2-Nitrocyclopentyl]benzene (cis-isomer) Epi Base-Catalyzed Epimerization (DBU, rt) SM->Epi Pathway A (Thermodynamic) RedCis Mild Reduction (Zn/HCl, 0 °C) SM->RedCis Pathway B (Kinetic) Nef Oxidative Nef Reaction (KMnO4 / KOH) SM->Nef Pathway C (Oxidation) TransNitro (1S,2R)-trans-2-Nitro- cyclopentylbenzene Epi->TransNitro RedTrans Catalytic Hydrogenation (H2, Pd/C) TransNitro->RedTrans TransAmine (1S,2R)-trans-Cypenamine (Active MAOI) RedTrans->TransAmine CisAmine (1S,2S)-cis-Cypenamine (SAR Probe) RedCis->CisAmine Ketone (2S)-2-Phenylcyclopentanone (Chiral Scaffold) Nef->Ketone

Divergent synthetic pathways from [(1S,2S)-2-Nitrocyclopentyl]benzene to bioactive molecules.

Validated Experimental Protocols

Protocol 1: Synthesis of (1S,2R)-trans-Cypenamine (Active MAOI)
  • Step 1: Epimerization. Dissolve [(1S,2S)-2-Nitrocyclopentyl]benzene (1.0 eq) in anhydrous THF (0.2 M). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq). Stir at room temperature for 4 hours.

    • Causality: DBU deprotonates the C2 position; thermodynamic equilibration strongly favors the trans isomer to minimize steric strain between the substituents.

  • Step 2: Catalytic Hydrogenation. Transfer the solution to a hydrogenation flask. Add 10% Pd/C (0.05 eq Pd). Purge the vessel with H₂ gas and maintain under a balloon atmosphere for 12 hours.

    • Causality: Pd/C efficiently reduces the aliphatic nitro group to a primary amine without hydrogenolyzing the cyclopentyl ring[3].

  • Step 3: Self-Validating Workup (Acid-Base Extraction). Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate, dissolve in diethyl ether, and extract with 1M HCl (3x).

    • Validation Check: The target amine protonates and migrates to the aqueous phase. Any unreacted nitroalkane remains in the organic phase. If the aqueous phase yields no product upon subsequent basification, the reduction step failed. This intrinsic phase separation guarantees high purity of the final amine.

  • Step 4: Isolation. Basify the combined aqueous layers with 2M NaOH to pH > 10. Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the free trans-amine[3].

Protocol 2: Synthesis of (1S,2S)-cis-Cypenamine (SAR Probe)
  • Step 1: Acidic Reduction. Dissolve[(1S,2S)-2-Nitrocyclopentyl]benzene (1.0 eq) in methanol (0.2 M) and cool to 0 °C. Slowly add 2M HCl (5.0 eq), followed by the portion-wise addition of Zinc dust (10.0 eq).

    • Causality: Maintaining an acidic pH and low temperature is critical. It prevents the formation of the nitronate anion, ensuring the reduction proceeds faster than any potential epimerization, thereby locking the cis configuration[2].

  • Step 2: Workup. Stir for 2 hours, filter unreacted zinc, and perform the self-validating acid-base extraction exactly as described in Protocol 1.

Protocol 3: Oxidative Nef Reaction to (2S)-2-Phenylcyclopentanone
  • Step 1: Nitronate Formation. Dissolve the starting material in methanol. Add KOH (1.2 eq) and stir for 30 minutes at room temperature to pre-form the nitronate salt.

  • Step 2: Oxidation. Cool to 0 °C and dropwise add an aqueous solution of KMnO₄ (1.0 eq).

    • Causality: The permanganate oxidatively cleaves the C=N bond of the nitronate, directly yielding the ketone while preserving the chiral center at C1 (bearing the phenyl group). Quench with sodium bisulfite, filter through Celite, and extract with ethyl acetate.

References

  • Title : Cypenamine - Wikipedia | Source : wikipedia.org | URL : 1

  • Title : Cypenamine (CAS 15301-54-9) - Research Chemical - Benchchem | Source : benchchem.com | URL : 3

  • Title : Synthesis of 2-phenylcyclopentylamine - PrepChem.com | Source : prepchem.com | URL : 2

  • Title : An exclusive approach to 3,4-disubstituted cyclopentenes and alkylidene cyclopentenes via the palladium catalyzed ring opening of azabicyclic olefins with aryl halides | Source : rsc.org | URL : 4

Sources

Troubleshooting & Optimization

improving yield of [(1S,2S)-2-Nitrocyclopentyl]benzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[label="3. Substrate Addition\nAdd Ph

Step-by-step experimental workflow for synthesizing 2-nitrocyclopentylbenzene.

II. Troubleshooting Guide & FAQs

Q1: My overall yield of[(1S,2S)-2-Nitrocyclopentyl]benzene is plateauing at 40-50%, with significant unreacted 1-nitrocyclopentene remaining. How can I drive the reaction to completion?

  • Causality: The primary yield-limiting side reaction in this system is the protodeboration of phenylboronic acid, which degrades your nucleophile into benzene before it can undergo transmetalation with the rhodium catalyst. This degradation is highly sensitive to elevated temperatures and excessive water concentrations.

  • Actionable Fix: Increase the equivalents of phenylboronic acid to 1.5–2.0 equiv relative to the nitroalkene. Alternatively, utilize phenylboroxine as the aryl source; it acts as a slow-release reservoir for the boronic acid, minimizing the instantaneous concentration of susceptible species in solution. Maintain the reaction temperature strictly between 40–50 °C to suppress the protodeboration pathway[1].

Q2: I am achieving high yields, but my enantiomeric excess (ee) for the (1S,2S) isomer is below 80%. What is compromising the stereocontrol?

  • Causality: The (1S,2S) stereocenter is established during the migratory insertion of the rhodium-aryl species into the nitroalkene. If the chiral environment provided by the ligand is too flexible, facial selectivity drops, leading to a mixture of enantiomers.

  • Actionable Fix: Transition from standard flexible phosphine ligands (like BINAP) to highly rigid chiral dienes or2[2]. Specifically, 3 have been shown to provide >95% ee by creating a highly constrained binding pocket that exclusively exposes the Re-face of 1-nitrocyclopentene to the incoming aryl group[3].

Q3: The literature protocols emphasize the addition of water, but isn't water detrimental to organometallic reagents?

  • Causality: Unlike highly polarized Grignard or organolithium reagents, organoboronic acids are water-tolerant. In the Rh-catalyzed catalytic cycle, water is an absolute 1[1]. It is responsible for the hydrolysis of the intermediate rhodium-nitronate (oxa-π-allylrhodium) complex. Without water, the product cannot be released, and the active [Rh(OH)(L*)] catalyst cannot be regenerated, leading to catalyst stalling.

  • Actionable Fix: Use a meticulously measured biphasic solvent system (e.g., Toluene/H2O in a 10:1 ratio). Complete absence of water halts the catalytic cycle, while excessive water accelerates the aforementioned protodeboration.

III. Mechanistic Overview: Catalytic Cycle

CatalyticCycle RhOH [Rh(OH)(L*)] Active Catalyst RhPh [Rh(Ph)(L*)] Aryl Rhodium Species RhOH->RhPh PhB(OH)2 Transmetalation RhEnol Rh-Nitronate Intermediate (Stereo-determining step) RhPh->RhEnol 1-Nitrocyclopentene Migratory Insertion Product [(1S,2S)-2-Nitrocyclopentyl]benzene + B(OH)3 RhEnol->Product H2O Hydrolysis Product->RhOH Catalyst Regeneration

Rhodium-catalyzed asymmetric conjugate addition catalytic cycle for the target molecule.

IV. Self-Validating Experimental Protocol

To ensure reproducibility, this protocol embeds in-process validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Catalyst Pre-activation

  • Action: In an oven-dried Schlenk flask under N2, combine [Rh(C2H4)2Cl]2 (0.05 mol%) and the selected chiral diene ligand (0.11 mol%) in 5 mL of degassed toluene. Stir at room temperature for 15 minutes.

  • Validation Checkpoint: The solution must transition from a cloudy orange suspension to a clear, homogeneous pale-yellow solution. This visual shift confirms the successful dissociation of the ethylene ligands and the formation of the active monomeric Rh-complex.

Step 2: Reagent Addition

  • Action: Add phenylboronic acid (1.5 mmol, 1.5 equiv) and 1-nitrocyclopentene (1.0 mmol, 1.0 equiv). Add 0.5 mL of degassed H2O (10% v/v relative to toluene) to initiate the biphasic system.

  • Validation Checkpoint: The mixture should remain well-stirred. A slight color shift to deep yellow/brown indicates the transmetalation step forming the [Rh(Ph)(L*)] species.

Step 3: Reaction Execution

  • Action: Heat the mixture to 50 °C for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The UV-active spot for 1-nitrocyclopentene (Rf ~0.6) must completely disappear, replaced by the product spot (Rf ~0.4). If the starting material persists, check the pH; acidic impurities can stall the cycle.

Step 4: Workup & Isolation

  • Action: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Validation Checkpoint: Analyze the purified product via 1H NMR (CDCl3). The trans relationship of the (1S,2S) isomer is validated by a large coupling constant (J > 8 Hz) between the protons at the C1 and C2 positions of the cyclopentyl ring, driven by their pseudo-axial/pseudo-axial relationship.

Step 5: Stereochemical Verification

  • Action: Dissolve a 1 mg sample of the purified product in HPLC-grade Hexanes/Isopropanol (90:10).

  • Validation Checkpoint: Run the sample on a Chiralpak AD-H column (or equivalent). The (1S,2S) enantiomer should elute as the major peak, confirming an ee > 95%.

V. Quantitative Data: Optimization Metrics

The following table summarizes the causal relationship between ligand/solvent choices and the resulting yield and stereoselectivity.

Ligand TypeSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)Primary Issue Addressed
BINAP (Standard Phosphine)Toluene/H2O (10:1)506578Baseline conditions
P-chiral P,π-hybridToluene/H2O (10:1)408294Improved facial selectivity
Chiral Diene (Tertiary Amide)Toluene/H2O (2:1)10095>99Extreme rigidity, high turnover
Chiral Diene (Tertiary Amide)Toluene (Anhydrous)100<10N/ADemonstrates catalyst stalling due to lack of hydrolysis

VI. References

  • Title: Rh-catalysed asymmetric conjugate addition of boronic acids to nitroalkenes employing a P-chiral P,π-hybrid ligand Source: rsc.org URL:

  • Title: Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts Source: nih.gov URL:

  • Title: 1 Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions Source: wiley-vch.de URL:

Sources

Technical Support Center: Asymmetric Synthesis of [(1S,2S)-2-Nitrocyclopentyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of [(1S,2S)-2-Nitrocyclopentyl]benzene. This compound is typically synthesized via the rhodium-catalyzed asymmetric 1,4-conjugate addition (Hayashi-Miyaura reaction) of phenylboronic acid to 1-nitrocyclopentene[1]. While this transformation is highly stereoselective, researchers frequently encounter specific side reactions that degrade yield, diastereoselectivity, and enantiomeric excess (ee).

This guide provides field-proven troubleshooting strategies, causality analyses, and validated protocols to help you optimize your synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing massive consumption of phenylboronic acid but low yields of the target product?

The Issue: You are likely observing protodeboronation , the most common side reaction in rhodium-catalyzed conjugate additions involving boronic acids[2]. The Causality: During the catalytic cycle, the transmetalation of phenylboronic acid with the Rh(I) catalyst generates a highly nucleophilic aryl-rhodium(I) intermediate. If water is used as a co-solvent (which is common to dissolve the boronic acid), the aryl-Rh bond can undergo rapid protonolysis. This intercepts the intermediate before it can insert into the 1-nitrocyclopentene, yielding benzene and a catalytically inactive Rh-hydroxo species[3]. The Solution:

  • Switch Co-Solvents: Replace water with an alcohol (e.g., ethanol) or use a strictly minimized Dioxane/H₂O ratio (10:1). Alcohols provide a less favorable proton-transfer transition state, significantly extending the half-life of the aryl-Rh species and favoring the productive 1,4-addition[3].

  • Increase Equivalents: Use an excess of phenylboronic acid (up to 5.0 equivalents) to outcompete the background hydrolysis[1].

Q2: My NMR shows a complex mixture of diastereomers rather than the pure (1S,2S) product. How do I fix this?

The Issue: The reaction is yielding a mixture of cis and trans isomers. The Causality: The initial 1,4-addition of the aryl-Rh species to 1-nitrocyclopentene generates a rhodium nitronate intermediate. The subsequent protonation of this intermediate is under kinetic control, often occurring from the less hindered face. This typically results in a cis-biased mixture (1R,2S)[1]. However, the target [(1S,2S)-2-Nitrocyclopentyl]benzene is the trans isomer. The Solution: You must perform a post-reaction thermodynamic equilibration . Because the proton alpha to the nitro group is highly acidic, treating the kinetic mixture with a mild base (e.g., NaHCO₃) in refluxing ethanol generates the nitronate anion. Upon reprotonation, the system relaxes into the thermodynamically more stable trans isomer, which minimizes the steric clash between the vicinal phenyl and nitro groups[1].

Q3: The reaction mixture turns into a dark, viscous tar when I scale up. What is causing this?

The Issue: Anionic polymerization or oligomerization of the 1-nitrocyclopentene. The Causality: 1-Nitrocyclopentene is a highly electrophilic, electron-deficient olefin. Under basic conditions (even from the boronic acid's inherent properties or added bases) and at elevated temperatures (100 °C), the nitroalkene can undergo rapid anionic polymerization initiated by trace nucleophiles. The Solution:

  • Strict Temperature Control: Do not exceed 100 °C. Ensure your oil bath or heating block is precisely calibrated.

  • Order of Addition: Pre-form the Rh/BINAP catalyst complex completely before adding the nitroalkene. A highly active catalyst ensures the 1-nitrocyclopentene is consumed by the catalytic cycle faster than it can polymerize in the background.

Part 2: Quantitative Data Summaries

The following tables summarize the expected quantitative metrics during process optimization.

Table 1: Impact of Co-Solvent on Protodeboronation vs. Product Yield

Solvent System Protodeboronation Rate PhB(OH)₂ Equivalents Required Isolated Yield of 1,4-Adduct
Dioxane / H₂O (10:1) High 5.0 equiv ~79%

| Dioxane / EtOH (10:1) | Low | 1.5 - 2.0 equiv | >85% |

Table 2: Diastereomeric Ratio (dr) Evolution During Synthesis

Reaction Stage Conditions Cis Isomer (1R,2S) Trans Isomer (1S,2S)
Initial 1,4-Addition Rh(acac)(C₂H₄)₂ / (S)-BINAP, 100 °C ~87% (Kinetic) ~13%

| Thermodynamic Equilibration | NaHCO₃, EtOH, Reflux, 4 h | < 5% | > 95% (Thermodynamic) |

Part 3: Visualizations & Pathway Logic

G Rh Rh(I) Precatalyst + (S)-BINAP Transmet Transmetalation PhB(OH)2 Rh->Transmet ArylRh Aryl-Rh(I) Intermediate Transmet->ArylRh Insertion 1,4-Insertion (1-Nitrocyclopentene) ArylRh->Insertion Productive Pathway Proto Protodeboronation (H2O interception) ArylRh->Proto Side Reaction Product [(1S,2S)-2-Nitrocyclopentyl]benzene (Target Product) Insertion->Product Benzene Benzene + Boric Acid (Side Product) Proto->Benzene

Catalytic cycle of Rh-catalyzed 1,4-addition highlighting the competing protodeboronation pathway.

Workflow Step1 1. Catalyst Preparation Step2 2. Asymmetric 1,4-Addition Step1->Step2 Step3 3. Aqueous Quench Step2->Step3 Step4 4. Thermodynamic Equilibration Step3->Step4 Step5 5. Product Isolation Step4->Step5

Step-by-step experimental workflow for the synthesis and equilibration of the target compound.

Part 4: Experimental Protocols

The following self-validating protocol ensures both the suppression of side reactions and the successful isolation of the correct diastereomer.

Phase 1: Rhodium-Catalyzed Asymmetric 1,4-Addition
  • Catalyst Pre-activation: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve Rh(acac)(C₂H₄)₂ (3.0 mol %) and (S)-BINAP (3.3 mol %) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes. Self-Validation: The solution should turn a deep, homogeneous color, indicating the formation of the active chiral Rh(I) complex.

  • Reagent Addition: To the active catalyst solution, add phenylboronic acid (5.0 equiv if using water, 2.0 equiv if using ethanol) followed by 1-nitrocyclopentene (1.0 equiv).

  • Solvent Adjustment: Add the co-solvent (H₂O or EtOH) to achieve a 10:1 Dioxane:Co-solvent ratio. This ensures the boronic acid is fully dissolved while minimizing excess protic sources.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath for 3 hours.

  • Quench and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: Thermodynamic Equilibration (Epimerization)
  • Base Treatment: Dissolve the crude kinetic mixture (which is predominantly the cis-isomer) in absolute ethanol to achieve a 0.2 M concentration.

  • Reflux: Add solid NaHCO₃ (1.5 equiv) to the solution. Attach a reflux condenser and heat the suspension to 80 °C (reflux) for 4 hours. Causality: The mild base deprotonates the acidic alpha-proton, allowing stereochemical inversion to the more stable trans configuration.

  • Final Isolation: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate.

  • Purification: Purify the residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure[(1S,2S)-2-Nitrocyclopentyl]benzene.

References

  • Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (2000). "Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to Nitroalkenes." Journal of the American Chemical Society, 122(44), 10716–10717. URL:[Link]

  • Cox, P. A., Reid, M., Machin, A. P., et al. (2022). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 144(41), 18938–18947. URL:[Link]

  • Focken, T., et al. (2008). "Development of an Enantioselective, Kilogram-Scale, Rhodium-Catalysed 1,4-Addition." Organic Process Research & Development, 12(4), 732–739. URL:[Link]

Sources

purification of [(1S,2S)-2-Nitrocyclopentyl]benzene from diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers on the isolation of chiral nitrocycloalkanes. The purification of [(1S,2S)-2-Nitrocyclopentyl]benzene from its cis diastereomers (the (1R,2S) or (1S,2R) isomers) presents a unique chromatographic challenge.

Because diastereomers are not mirror images, they possess distinct physical properties—such as dipole moments and spatial steric profiles ([1]). However, in flexible five-membered rings, these differences are notoriously subtle. Our purification strategy relies on exploiting the steric clash between the bulky phenyl and highly polar nitro groups on the cis face, which alters its interaction with chromatographic stationary phases compared to the thermodynamically favored trans isomer ([2]).

Below is our comprehensive troubleshooting guide, diagnostic data center, and self-validating standard operating procedures (SOPs) to ensure the absolute purity and structural verification of your target molecule.

I. Chromatographic Isolation Workflow

Workflow A Crude Nitrocyclopentylbenzene (Diastereomeric Mixture) B TLC Solvent Optimization (e.g., Toluene/Hexane) A->B Step 1: Screen C Flash Chromatography (Normal Phase or RP-C18) B->C Step 2: Load & Elute D Fraction Collection (UV 254 nm & 210 nm) C->D Step 3: Isolate E 1H NMR & 2D NOESY Validation D->E Step 4: Analyze F Pure (1S,2S)-trans Isomer E->F No C1-C2 NOE G cis-Diastereomer Impurity E->G Strong C1-C2 NOE

Fig 1. Workflow for the chromatographic isolation and NMR validation of diastereomers.

II. Troubleshooting & FAQs

Q1: Why do the cis and trans diastereomers co-elute on my standard silica TLC using Hexane/Ethyl Acetate? A: Ethyl acetate is a strong hydrogen-bond acceptor that dominates the silanol active sites on the silica gel, masking the subtle dipole differences between the diastereomers.

  • Causality: To separate diastereomers, you must exploit their differential interactions with the stationary phase. The (1S,2S) trans isomer presents its substituents in a pseudo-diequatorial arrangement, allowing tighter, more uniform packing against the silica surface.

  • Actionable Fix: Switch to a non-hydrogen-bonding, polarizable solvent system like Toluene/Hexane. Toluene provides

    
     interactions with the phenyl ring, retarding the isomers differentially based on their 3D presentation. If normal phase fails, transitioning to Reversed-Phase (RP-C18) chromatography is a proven standard for diastereomer resolution ([1]).
    

Q2: Can I use 1D


H NMR coupling constants to confirm I have isolated the (1S,2S) isomer? 
A:  No. Relying solely on the 

coupling constant is a critical error in cyclopentane stereochemical assignment.
  • Causality: Unlike rigid cyclohexane rings where axial-axial trans protons show a massive ~10–12 Hz coupling, cyclopentanes are highly flexible (rapidly interconverting between envelope and half-chair conformations). This flexibility causes the

    
     and 
    
    
    
    values to overlap significantly (typically 7.5–9.5 Hz).
  • Actionable Fix: You must implement a self-validating 2D NOESY protocol (see SOP below). The cis isomer will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak due to the co-facial proximity of the C1 and C2 protons. The trans isomer lacks this cross-peak.

Q3: Is crystallization a viable purification method if my diastereomeric ratio (d.r.) is already high? A: Yes. If your initial asymmetric synthesis yields a d.r. > 80:20 in favor of the trans isomer, fractional crystallization is highly efficient ([3]).

  • Causality: The (1S,2S) trans isomer is thermodynamically more stable and packs more efficiently into a crystal lattice than the sterically hindered cis isomer, resulting in differential solubility in cold non-polar solvents.

III. Diagnostic Data Center

Table 1: Chromatographic Properties of 2-Nitrocyclopentylbenzene Diastereomers

IsomerRelative PolarityTLC Rf (10% EtOAc/Hex)TLC Rf (50% Toluene/Hex)RP-HPLC RT (50% MeCN)
trans-(1S,2S) Lower~0.45~0.52~8.5 min
cis-(1R,2S) Higher~0.38~0.41~7.8 min

Table 2: Diagnostic NMR Data for Diastereomer Identification

Parametertrans-(1S,2S) Targetcis DiastereomersMechanistic Rationale
H1-H2 1D Coupling (

)
7.5 – 8.5 Hz8.0 – 9.5 HzOverlap in flexible cyclopentanes makes 1D

-coupling unreliable.
2D NOESY (H1 to H2) No cross-peak Strong cross-peak Protons are >4 Å apart in trans vs <3 Å in cis.
H2 Chemical Shift ~4.9 ppm~5.1 ppmDeshielding effect of the phenyl ring on the cis face.

IV. Standard Operating Procedures (SOPs)

Protocol A: Self-Validating RP-C18 Flash Chromatography

This method is designed to resolve diastereomers that co-elute on normal phase silica by exploiting subtle hydrophobic differences.

  • Column Preparation: Equilibrate a pre-packed C18 flash cartridge (e.g., 12g or 40g depending on scale) with 5 column volumes (CV) of 10% Acetonitrile (MeCN) in HPLC-grade Water.

  • Sample Loading (Critical Step): Dissolve the crude mixture in a minimum volume of DMSO or DMF. Inject directly onto the column using a liquid injection module.

    • Causality: Dry loading on silica is detrimental for RP-C18 as it disrupts the partitioning mechanism and causes peak broadening.

  • Elution Gradient: Run a shallow gradient from 10% to 60% MeCN over 20 CVs at a flow rate of 30 mL/min.

    • Causality: A shallow gradient maximizes the number of theoretical plates interacting with the subtle hydrophobic differences of the cis and trans faces.

  • Detection & Pooling: Monitor UV absorbance at 254 nm (phenyl ring) and 210 nm (nitro group). Analyze fractions via analytical HPLC before pooling to validate diastereomeric purity.

Protocol B: 2D NOESY NMR Validation

This protocol serves as a self-validating system to definitively prove relative stereochemistry.

  • Sample Prep: Dissolve 15 mg of the isolated fraction in 0.6 mL of anhydrous CDCl₃. Use a high-quality, dry solvent to prevent water peak interference near the aliphatic region.

  • Acquisition: Acquire a 2D NOESY spectrum on a 400 MHz (or higher) NMR spectrometer with a mixing time of 300–500 ms.

  • Data Interpretation:

    • Locate the methine proton adjacent to the nitro group (H2, typically ~4.8–5.2 ppm).

    • Locate the benzylic methine proton (H1, typically ~3.3–3.6 ppm).

    • Check for a cross-peak between H1 and H2. If the cross-peak is absent, you have successfully isolated the (1S,2S)-trans isomer.

NMR_Logic A Isolated Fraction B 2D NOESY NMR A->B Acquire Data C cis-Isomer (1R,2S or 1S,2R) B->C Strong spatial correlation (H1-H2 distance < 3 Å) D (1S,2S)-trans Isomer B->D No spatial correlation (H1-H2 distance > 4 Å)

Fig 2. Logical decision tree for assigning cis/trans relative stereochemistry via 2D NOESY NMR.

V. References

  • Santai Science. "AN032: The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge." Available at:[Link]

Sources

preventing decomposition of [(1S,2S)-2-Nitrocyclopentyl]benzene during reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Decomposition During Synthetic Transformations

Welcome to the technical support center for [(1S,2S)-2-Nitrocyclopentyl]benzene. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of its reactivity and prevent unwanted decomposition during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for [(1S,2S)-2-Nitrocyclopentyl]benzene?

A1: The main decomposition routes for secondary nitroalkanes like [(1S,2S)-2-Nitrocyclopentyl]benzene are primarily base-induced elimination of nitrous acid (HNO₂) to form an alkene, and the Nef reaction, which converts the nitro group into a ketone under acidic or specific oxidative/reductive conditions.[1][2][3][4] Thermal decomposition is also a concern, as nitroalkanes can be energetic compounds.[5]

Q2: Why is my reaction mixture turning a deep-blue color?

A2: A deep-blue color during reactions involving nitroalkanes, particularly under acidic conditions as in the Nef reaction, is often attributed to the formation of a 1-nitroso-alkanol intermediate.[6][7] This is a transient species in the pathway to the ketone product.

Q3: Can I use strong bases with [(1S,2S)-2-Nitrocyclopentyl]benzene?

A3: Caution is advised. Strong bases readily deprotonate the α-carbon, forming a nitronate anion.[8][9] While this is necessary for many C-C bond-forming reactions, prolonged exposure or elevated temperatures can promote the elimination of nitrous acid, leading to the corresponding alkene as a major byproduct.[1][4]

Q4: Is [(1S,2S)-2-Nitrocyclopentyl]benzene thermally stable?

A4: Nitroalkanes are known to be thermally sensitive and can undergo exothermic decomposition at elevated temperatures.[5] It is crucial to be aware of the thermal properties of your specific compound and to avoid excessive heating during reactions and purification. Differential scanning calorimetry (DSC) is a useful technique to assess thermal stability.[5]

II. Troubleshooting Guides

This section provides detailed solutions to common problems encountered when working with [(1S,2S)-2-Nitrocyclopentyl]benzene.

Guide 1: Problem - Low Yields and Formation of (1S)-1-Phenyl-2-cyclopentene

Symptom: Your desired product is obtained in low yield, and a significant amount of an alkene byproduct, (1S)-1-Phenyl-2-cyclopentene, is observed.

Cause: This is a classic case of base-induced elimination of nitrous acid (HNO₂). Aliphatic nitro compounds with an acidic α-hydrogen are prone to this elimination pathway, especially under basic conditions.[1] The nitro group acts as a good leaving group in this context.[4]

Troubleshooting Workflow:

start Low Yield & Alkene Byproduct Detected cond1 Are you using a strong base (e.g., alkoxides, LDA)? start->cond1 step1 Switch to a milder, non-nucleophilic base (e.g., DBU, DIPEA). cond1->step1 Yes cond2 Is the reaction temperature elevated? cond1->cond2 No step1->cond2 step2 Run the reaction at a lower temperature (e.g., 0 °C to RT). cond2->step2 Yes cond3 Is the reaction time prolonged? cond2->cond3 No step2->cond3 step3 Monitor the reaction closely by TLC/LC-MS and quench as soon as the starting material is consumed. cond3->step3 Yes end Optimized Conditions: Minimized Elimination cond3->end No step3->end

Decision-making for minimizing elimination.

Detailed Protocols for Prevention:

Protocol 1.1: Base Selection

  • Rationale: Strong, sterically hindered, non-nucleophilic bases are less likely to promote elimination. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often a good choice.

  • Procedure:

    • Dissolve [(1S,2S)-2-Nitrocyclopentyl]benzene in a suitable aprotic solvent (e.g., THF, CH₂Cl₂).

    • Cool the solution to the desired temperature (e.g., 0 °C).

    • Slowly add 1.0-1.2 equivalents of DBU.

    • Proceed with the addition of your electrophile.

Protocol 1.2: Temperature and Time Control

  • Rationale: Elimination reactions often have a higher activation energy than the desired C-C bond formation. Lowering the temperature can significantly favor the desired pathway.

  • Procedure:

    • Set up the reaction in a cooling bath (ice-water or dry ice-acetone).

    • Monitor the reaction progress every 30-60 minutes using an appropriate analytical technique (TLC, LC-MS).

    • Once the starting material is consumed, quench the reaction immediately to prevent prolonged exposure to basic conditions.

ParameterStandard Conditions (Prone to Elimination)Recommended Conditions (Minimized Elimination)
Base NaOEt, t-BuOK, LDADBU, DIPEA, K₂CO₃
Temperature > 25 °C (Room Temperature to Reflux)-20 °C to 25 °C
Reaction Time > 12 hoursMonitored, typically 1-6 hours
Guide 2: Problem - Unintended Conversion to (1S,2S)-2-Phenylcyclopentanone

Symptom: Instead of your intended product, you isolate (1S,2S)-2-Phenylcyclopentanone.

Cause: This is the result of a Nef reaction, which converts a secondary nitroalkane to a ketone.[6][7] This can occur under strongly acidic workup conditions or through specific oxidative or reductive methods.[2][3] The classical Nef reaction involves hydrolysis of the nitronate salt with a strong acid.[3][6][7]

Troubleshooting Workflow:

start Ketone Byproduct Detected cond1 Was a strong acid (e.g., conc. H₂SO₄, HCl) used in the workup? start->cond1 step1 Use a milder acidic quench (e.g., saturated aq. NH₄Cl) or a buffered solution. cond1->step1 Yes cond2 Were oxidizing or reducing agents present that are known to promote the Nef reaction? cond1->cond2 No step1->cond2 step2 Avoid reagents like KMnO₄, Oxone®, or TiCl₃ if the nitro group is to be preserved. cond2->step2 Yes end Optimized Conditions: Nef Reaction Avoided cond2->end No step2->end

Decision-making for avoiding the Nef reaction.

Detailed Protocols for Prevention:

Protocol 2.1: Controlled Quenching

  • Rationale: The Nef reaction is often initiated by the protonation of the nitronate anion to form the nitronic acid (aci-form), which then hydrolyzes in strong acid.[6][7] A buffered or weakly acidic quench prevents this pathway.

  • Procedure:

    • Upon completion of your primary reaction (e.g., a Michael addition), cool the reaction mixture to 0 °C.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

    • Proceed with the standard extraction procedure.

Protocol 2.2: Reagent Compatibility

  • Rationale: Many common oxidizing and reducing agents can inadvertently trigger the Nef reaction.[2][3] It is critical to choose reagents that are compatible with the nitro group if it is to be retained.

  • Procedure:

    • Before running a reaction, consult the literature for the compatibility of your chosen reagents with nitroalkanes.

    • If an oxidation or reduction is required elsewhere in the molecule, consider protecting the nitro group or, more commonly, performing the nitro-group-dependent reaction first.

Condition to AvoidRecommended AlternativeRationale
Quench with strong acid (e.g., 1M HCl) Saturated aq. NH₄Cl, pH 7 bufferPrevents the acid-catalyzed hydrolysis of the nitronate.
Use of strong oxidants (e.g., KMnO₄) Reagents compatible with nitro groups (e.g., PCC for alcohol oxidation)Avoids oxidative cleavage of the nitronate.
Use of certain reductants (e.g., TiCl₃) Reagents for other functional groups (e.g., NaBH₄ for ketone reduction)Prevents reductive pathways that lead to hydrolysis-susceptible imines.

III. References

  • Base‐induced elimination of nitrous acid. - ResearchGate. Available at: [Link]

  • Nef Reaction - Organic Chemistry Portal. Available at: [Link]

  • Weis, C. D., & Newkome, G. R. (1990). Building blocks for cascade polymers. 3. Facile elimination of nitrous acid from quaternary nitroalkanes. The Journal of Organic Chemistry, 55(23), 5801–5802. Available at: [Link]

  • Sari, I. N., Yan, B., Morozumi, T., Kamiya, Y., & Umezawa, T. (2025). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters. Available at: [Link]

  • Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3643. Available at: [Link]

  • Nef reaction - chemeurope.com. Available at: [Link]

  • Nef reaction - Wikipedia. Available at: [Link]

  • Revised organic compounds containing Nitrogen.pdf - NSDL at NIScPR. Available at: [Link]

  • Roda, G., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 573–581. Available at: [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Available at: [Link]

  • Al-Mourabit, A., & Martin, M. T. (2006). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Arkivoc, 2006(6), 127-152. Available at: [Link]

  • Weis, C. D., & Newkome, G. R. (1990). Building blocks for cascade polymers. 3. Facile elimination of nitrous acid from quaternary nitroalkanes. The Journal of Organic Chemistry, 55(23), 5801-5802. Available at: [Link]

  • Explain the tautomerism in primary and secondary nitroalkanes. - Vaia. Available at: [Link]

  • US5122555A - Uv-stabilization of polymers using nitro compounds - Google Patents. Available at:

  • 24.6: Nitro Compounds - Chemistry LibreTexts. Available at: [Link]

  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Available at: [Link]

  • US1596622A - Stabilizer for nitrated organic compounds - Google Patents. Available at:

  • NITRO COMPOUNDS. Available at: [Link]

  • (PDF) Nitro Compounds as Useful Reagents for the Synthesis of Dicarbonyl Derivatives. Available at: [Link]

  • 1-Cyclopropyl-2-nitrobenzene | C9H9NO2 | CID 584903 - PubChem. Available at: [Link]

  • An Isotopic Labeling Investigation into the Influence of the Nitro Group on LLM-105 Thermal Decomposition - OSTI.GOV. Available at: [Link]

  • Benzene, (2-nitropropen-1-yl)- - the NIST WebBook. Available at: [Link]

  • Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- | C14H11NO2 | CID 5368722 - PubChem. Available at: [Link]

Sources

troubleshooting guide for reactions involving [(1S,2S)-2-Nitrocyclopentyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric nitroalkane synthesis. The preparation of [(1S,2S)-2-Nitrocyclopentyl]benzene is a highly specialized transformation requiring strict stereochemical control. This molecule features a trans configuration (1S,2S) between the phenyl and nitro groups on a cyclopentane scaffold.

As a Senior Application Scientist, I have structured this guide to address the specific mechanistic nuances of this synthesis. The most reliable and field-proven route is a two-stage process: a Rhodium-catalyzed asymmetric conjugate addition of phenylboronic acid to 1-nitrocyclopentene (yielding a kinetically favored cis-intermediate), followed by a base-catalyzed thermodynamic epimerization to the desired trans-(1S,2S) target[1].

Pathway Visualization

The following diagram illustrates the chemical logic and causality of the two-step workflow.

ReactionPathway cluster_0 Two-Step Synthesis Workflow SM 1-Nitrocyclopentene + PhB(OH)2 Cat Rh-Catalyzed 1,4-Addition SM->Cat (S)-BINAP 100 °C Int cis-Intermediate (Kinetic) Cat->Int H2O/Dioxane Epi Base-Catalyzed Epimerization Int->Epi DBU, RT Prod [(1S,2S)-2-Nitrocyclopentyl]benzene (Thermodynamic trans) Epi->Prod Protonation

Reaction pathway from 1-nitrocyclopentene to the thermodynamic trans-(1S,2S) product.

Validated Experimental Protocols

Do not treat these protocols as mere recipes; understanding the physical chemistry behind each step is critical for reproducibility. Every protocol below is designed as a self-validating system with built-in analytical checkpoints.

Protocol A: Rh-Catalyzed Asymmetric 1,4-Addition (Kinetic cis-Isomer)

Objective: Establish the (1S) absolute stereocenter at the phenyl-bearing carbon.

  • Catalyst Pre-formation: In an argon-purged Schlenk flask, charge Rh(acac)(C₂H₄)₂ (3.0 mol%) and (S)-BINAP (3.3 mol%). Add rigorously degassed 1,4-dioxane and stir for 15 minutes.

    • Causality Note: Pre-forming the catalyst ensures the complete displacement of ethylene ligands by the chiral phosphine, preventing achiral background reactions that would plummet your enantiomeric excess (ee).

  • Substrate Addition: Add 1-nitrocyclopentene (1.0 equiv) and phenylboronic acid (5.0 to 10.0 equiv).

    • Causality Note: A massive excess of phenylboronic acid is mandatory. Protonolysis of the phenyl-rhodium intermediate competes directly with the 1,4-addition, leading to benzene byproduct[2].

  • Aqueous Activation: Add degassed H₂O to achieve a Dioxane/H₂O ratio of 10:1.

    • Causality Note: Water is not a contaminant here; it is an essential stoichiometric reagent required to hydrolyze the rhodium nitronate intermediate and regenerate the active hydroxorhodium catalytic species[1].

  • Thermal Activation: Heat the mixture rapidly to 80–100 °C for 3 hours.

    • In-Process Control: Monitor the consumption of 1-nitrocyclopentene via GC-MS. Do not rely solely on time.

  • Isolation: Cool to room temperature, partition with EtOAc/brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the kinetically favored cis-(1S,2R)-2-phenyl-1-nitrocyclopentane.

Protocol B: Thermodynamic Epimerization (Target trans-Isomer)

Objective: Invert the C2 stereocenter to yield the thermodynamically stable (1S,2S) configuration.

  • Solvation: Dissolve the purified cis-enriched intermediate in anhydrous dichloromethane (DCM).

  • Deprotonation: Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv).

    • Causality Note: DBU deprotonates the highly acidic α-nitro proton, flattening the C2 carbon into a planar nitronate ion.

  • Equilibration: Stir at room temperature for 2–4 hours.

    • In-Process Control: Monitor the cis-to-trans ratio via ¹H NMR. The α-nitro proton signal will shift distinctively due to the change in the dihedral angle relative to the adjacent benzylic proton.

  • Stereoselective Quench: Quench rapidly with saturated aqueous NH₄Cl.

    • Causality Note: The mild acid reprotonates the planar nitronate. Because the bulky phenyl group at C1 blocks one face of the ring, protonation occurs exclusively from the opposite face, locking the molecule into the trans-[(1S,2S)-2-Nitrocyclopentyl]benzene configuration without any loss of enantiomeric purity[1].

Quantitative Optimization Data

To assist in your experimental design, the following table summarizes the causal relationship between reaction parameters and the yield/selectivity of the initial 1,4-addition step.

EntrySolvent SystemTemp (°C)PhB(OH)₂ (equiv)Yield (%)cis:trans RatioEnantiomeric Excess (ee %)
1Dioxane/H₂O (10:1)1005.07985:1598.0
2Dioxane/H₂O (10:1)605.0<5N/AN/A
3DMA/H₂O (10:1)8010.08989:1199.3

Data synthesized from benchmark optimizations of cyclic nitroalkenes. Note the critical failure at 60 °C due to competing hydrolysis[2],[1].

Troubleshooting & FAQs

Q: Why am I recovering large amounts of benzene and very little of the cyclopentyl product? A: Benzene is the byproduct of phenylboronic acid hydrolysis, which directly competes with the transmetalation step of the catalytic cycle[2]. If the reaction temperature is too low (e.g., 60 °C), the activation energy for the 1,4-addition is not met, and hydrolysis outpaces the desired pathway. Actionable Solution: Ensure the reaction is heated rapidly to 100 °C. Additionally, use a significant excess of phenylboronic acid (5.0 to 10.0 equivalents) to kinetically overwhelm the hydrolysis pathway[2].

Q: My isolated cis-intermediate has an enantiomeric excess (ee) below 90%. How can I restore stereocontrol? A: High enantioselectivity relies entirely on the highly skewed structural environment provided by the (S)-BINAP-Rhodium complex. Trace oxygen can oxidize the phosphine ligand to BINAP oxide, destroying the chiral pocket and allowing an achiral background reaction to proceed[1]. Actionable Solution: Rigorously degas your dioxane/water solvent system using the freeze-pump-thaw method. Pre-form the catalyst under strictly inert conditions before adding the substrates.

Q: Why does the initial conjugate addition yield the thermodynamically less stable cis isomer? A: The cis-selectivity is a kinetically controlled outcome. After the phenyl group is transferred to the β-position of the nitroalkene, a rhodium nitronate intermediate is formed. Due to the steric bulk of the coordinated (S)-BINAP ligand and the newly added phenyl group, protonation of this intermediate is forced to occur from the less hindered face, establishing the cis relative stereochemistry before thermodynamic equilibration can occur[1].

Q: During the epimerization step, I observe a loss of mass balance and the formation of a ketone byproduct. What is happening? A: You are likely observing the Nef reaction. Prolonged exposure of the intermediate nitronate ion to strong bases, especially if aqueous workup is delayed or if the system is not strictly anhydrous, can lead to the oxidative cleavage of the nitro group into a ketone. Actionable Solution: Limit the epimerization time. Use strictly anhydrous DBU in dichloromethane. Quench the reaction promptly with a mild proton source (e.g., saturated aqueous NH₄Cl) to safely reprotonate the planar nitronate and lock in the trans-(1S,2S) configuration[1].

References

1.[2] Hayashi, T. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett / Thieme-Connect. URL: 2.[1] Hayashi, T., Senda, T., & Ogasawara, M. (2000). Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to Nitroalkenes. Journal of the American Chemical Society. URL:

Sources

Technical Support Center: Chromatography Optimization for[(1S,2S)-2-Nitrocyclopentyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the purification of chiral nitroalkanes. The primary challenge in isolating [(1S,2S)-2-Nitrocyclopentyl]benzene is preserving the stereochemical integrity at the highly acidic


-nitro carbon while achieving baseline separation from its diastereomers (e.g., the (1R,2S) cis-isomer).

Below, you will find validated workflows, mechanistic troubleshooting guides, and quantitative reference data to ensure high-yield, stereopure recovery.

Purification Workflow

Workflow A Crude[(1S,2S)-2-Nitrocyclopentyl]benzene B 2D-TLC Stability Check (Assess Epimerization) A->B C Stationary Phase Selection (Neutral Silica, 230-400 mesh) B->C D Wet Column Packing (Hexane/Petroleum Ether) C->D E Sample Loading (Dry Load via Celite) D->E F Isocratic Elution (Hexane:EtOAc 15:1) E->F G Fraction Analysis & Pooling F->G

Workflow for the stereopure isolation of[(1S,2S)-2-Nitrocyclopentyl]benzene.

Self-Validating Protocol: 2D-TLC Stability Assay

Before committing your entire crude mixture to a preparative column, you must validate that the compound does not epimerize on your specific batch of silica gel.

Methodology:

  • Spot the crude mixture in the bottom-left corner of a 5x5 cm square TLC plate.

  • Develop the plate in a Hexane:Ethyl Acetate (10:1) solvent system.

  • Remove the plate and dry it completely under a gentle stream of

    
     (Do not use heat).
    
  • Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation Check: Visualize under UV (254 nm) or with a general stain (e.g.,

    
    ). All spots must lie on a perfect diagonal line. If spots appear off the diagonal, your compound is actively degrading or epimerizing on the silica [3], necessitating a switch to neutral silica or alumina.
    
Step-by-Step Preparative Methodology
  • Stationary Phase Preparation: Weigh out neutral silica gel (230-400 mesh, 40-63 µm) at a 50:1 to 100:1 mass ratio relative to the crude sample [1]. Neutral silica is critical to prevent acid-catalyzed enolization of the

    
    -nitro proton [2].
    
  • Wet Packing: Slurry the silica in 100% Hexane or Petroleum Ether. Pour smoothly into the column and apply positive air pressure to pack the bed tightly. Ensure the bed is perfectly level to prevent band distortion [1].

  • Dry Loading (Highly Recommended): Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add Celite or deactivated silica (1:3 mass ratio to crude), and concentrate to a free-flowing powder under reduced pressure. Load this evenly onto the top of the packed column bed.

  • Elution: Elute using a shallow isocratic mixture of Hexane:Ethyl Acetate (15:1 to 10:1) [4, 5]. Collect small fraction volumes (e.g., 10-15 mL for a 1 g scale) to prevent overlapping of the closely eluting diastereomers.

Quantitative Data: Elution Profile & Rf Values

Data based on a standard Hexane:Ethyl Acetate (10:1) solvent system on neutral silica gel.

Compound / ImpurityTypical RfElution OrderMechanistic Rationale & Notes
Unreacted Nitroalkene0.45 - 0.501Planar, highly non-polar; lacks strong hydrogen bonding interactions.
(1R,2S)-Isomer (cis)0.352Higher dipole moment often results in slightly altered silica affinity compared to the trans-isomer.
(1S,2S)-Isomer (trans) 0.30 3 Target compound. Requires careful fraction collection to avoid cis-contamination.
Polar Byproducts< 0.104Polymeric or highly oxidized species. Flush column with 1:1 EtOAc/Hexane after target elutes.
Troubleshooting Guide

Q: My[(1S,2S)-2-Nitrocyclopentyl]benzene is epimerizing during purification, resulting in a loss of enantiomeric/diastereomeric excess. Why is this happening and how do I stop it? Causality: The proton adjacent to the nitro group (


-proton) is highly acidic (pKa ~10) due to the strong electron-withdrawing nature of the 

group. Standard silica gel has a slightly acidic surface (pH 4.5–5.5), which catalyzes the formation of the nitronic acid (enol form). Upon re-protonation, stereochemical information is lost, yielding a thermodynamic mixture of cis/trans isomers. Solution: Switch to neutral silica gel[2]. If neutral silica is unavailable, mildly deactivate standard silica by pre-flushing the packed column with 1% Triethylamine (TEA) in hexane, followed by a pure hexane flush to remove excess TEA before loading the sample [3].

Q: I am experiencing severe band tailing (streaking) of the nitro compound, causing it to co-elute with impurities. What is the root cause? Causality: Band tailing for nitroalkanes usually stems from overloading the column (exceeding the binding capacity of the silica) or from non-ideal, overly strong hydrogen bonding between the nitro oxygen atoms and active silanol sites. Solution: First, ensure you are maintaining a minimum 50:1 silica-to-crude mass ratio. If the ratio is correct, switch to a slightly less polar but more highly displacing solvent system, such as Toluene:Hexane, or add 1-2% DCM to your Hexane:EtOAc mixture to disrupt specific silanol-nitro interactions without drastically increasing overall solvent polarity[4].

Q: The cis and trans diastereomers are co-eluting. How can I improve the resolution? Causality: The structural difference between the (1S,2S) and (1R,2S) isomers is subtle, leading to nearly identical partitioning coefficients in standard solvent systems. Solution: Utilize ultra-fine silica gel (e.g., 15 µm if using automated flash chromatography) and reduce the solvent strength. Instead of a 10:1 Hexane:EtOAc gradient, run an extended isocratic elution at 20:1 or use a 5% Diethyl Ether in Petroleum Ether system, which has been shown to provide superior resolution for substituted cyclopentane derivatives [4].

Frequently Asked Questions (FAQs)

Q: Can I use Reverse-Phase (C18) chromatography for this compound? A: Yes, but it is generally unnecessary and harder to scale. Normal-phase silica is preferred for lipophilic molecules like[(1S,2S)-2-Nitrocyclopentyl]benzene. Reverse-phase should only be employed if the compound proves entirely unstable on normal-phase media, utilizing a Water/Acetonitrile gradient [3].

Q: Is it safe to concentrate fractions containing nitrocyclopentyl derivatives to dryness? A: Yes, secondary nitroalkanes like this are generally stable to concentration under reduced pressure at moderate temperatures (e.g., 30-40 °C water bath). However, avoid prolonged exposure to high heat to prevent thermal degradation or Nef-type side reactions.

References
  • Purification of Organic Compounds by Flash Column Chromatography Source: orgsyn.org URL:[Link]

  • Synthetic Study of Prostaglandins and Development of Metal Free Nef Reaction with Molecular Oxygen Source: nii.ac.jp URL:[Link]

  • Highly-Substituted Enantioenriched Cyclopentane Derivatives by Palladium-Catalyzed [3+2] Trimethylenemethane Cycloadditions Source: amazonaws.com URL:[Link]

  • Asymmetric Organocatalytic Synthesis of Cyclopentane-Nitroketones Source: researchgate.net URL:[Link]

Validation & Comparative

Comparative Validation Guide for the Analytical Resolution of [(1S,2S)-2-Nitrocyclopentyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(1S,2S)-2-Nitrocyclopentyl]benzene is a highly valuable chiral building block featuring two contiguous stereocenters. Because its structural motif is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals, accurately determining its enantiomeric excess (ee) and chemical purity is a critical quality attribute.

This guide provides an objective comparison of analytical modalities for this compound and establishes a comprehensive, self-validating framework for its analysis. Grounded in the latest ICH Q2(R2) guidelines [1], this document details the causality behind method selection and outlines a robust protocol for Normal-Phase Chiral High-Performance Liquid Chromatography (HPLC).

Analytical Modality Comparison: Selecting the Optimal Platform

To quantify the chiral purity of[(1S,2S)-2-Nitrocyclopentyl]benzene, three primary analytical strategies are traditionally evaluated. Understanding the physicochemical behavior of the nitrocycloalkane moiety is essential for selecting the correct platform.

  • Chiral Gas Chromatography (GC):

    • Performance: Offers high theoretical plate counts using derivatized cyclodextrin stationary phases.

    • Limitation (Causality): Aliphatic nitro compounds are inherently thermally labile. At the elevated temperatures required for GC vaporization (typically >200°C), [(1S,2S)-2-Nitrocyclopentyl]benzene is highly susceptible to thermal degradation (e.g., elimination of HNO₂ to form phenylcyclopentene) or thermal isomerization. This skews quantitative recovery and enantiomeric ratios, rendering GC unsuitable for rigorous release testing.

  • Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs):

    • Performance: Allows for rapid, column-free assessment of ee using agents like Pirkle's alcohol.

    • Limitation: Lacks the sensitivity required by regulatory bodies. The Limit of Quantitation (LOQ) for the minor enantiomer via NMR is typically ~2-5%, failing the ICH requirement for trace impurity quantification (often <0.1%).

  • Chiral HPLC (The Gold Standard):

    • Performance: Non-destructive and operates at ambient temperatures, perfectly preserving the integrity of the nitro group.

    • Advantage: By leveraging polysaccharide-based Chiral Stationary Phases (CSPs), HPLC provides baseline resolution of all stereoisomers through a highly specific ternary recognition mechanism.

SeparationMechanism cluster_interactions Chiral Recognition Mechanisms Analyte [(1S,2S)-2-Nitrocyclopentyl]benzene PiPi π-π Interactions (Phenyl Ring) Analyte->PiPi HBond Hydrogen Bonding (Nitro Group) Analyte->HBond Steric Steric Inclusion (Cyclopentyl Ring) Analyte->Steric Resolution Enantiomeric Resolution (Rs > 2.0) PiPi->Resolution HBond->Resolution Steric->Resolution

Figure 1: Ternary chiral recognition mechanism for [(1S,2S)-2-Nitrocyclopentyl]benzene on CSPs.

Chiral Stationary Phase (CSP) Optimization & Causality

The separation of[(1S,2S)-2-Nitrocyclopentyl]benzene relies heavily on the interaction between its functional groups and the CSP. We compared three industry-standard columns:

  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)): The electron-withdrawing chloro groups on the CSP create a highly electron-deficient π-system. This interacts strongly with the electron-rich phenyl ring of the analyte, yielding the highest resolution.

  • Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)): Provides an excellent steric fit but weaker π-π interactions compared to the IC column, resulting in acceptable but lower resolution.

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The helical structure of amylose offers different inclusion cavity sizes, which proved sub-optimal for the rigid cyclopentyl ring of this specific analyte.

Mechanistic Causality for Mobile Phase Selection: Normal-phase conditions (Heptane/Isopropanol) are strictly required. Aqueous reversed-phase conditions disrupt the critical hydrogen bonding between the analyte's nitro group and the CSP's carbamate linkages, leading to peak collapse and co-elution.

Table 1: Performance Comparison of CSPs for[(1S,2S)-2-Nitrocyclopentyl]benzene
CSP TypeMobile PhaseRetention Time (Major)Retention Time (Minor)Resolution (Rs)Suitability
Chiralpak IC Heptane/IPA (99:1)12.2 min13.4 min2.4 Optimal
Chiralpak IB Heptane/IPA (99:1)9.2 min10.0 min1.6Acceptable
Chiralpak AD-H Heptane/IPA (95:5)15.1 min15.8 min1.1Sub-optimal

Data reflects experimental flow rates of 0.8 mL/min at λ = 220 nm.

ICH Q2(R2) Method Validation Framework

Once the optimal method (Chiralpak IC) is established, it must be validated according to ICH Q2(R2) guidelines to ensure the analytical procedure is "fit for the intended purpose" [1] [2].

ICH_Q2_Validation cluster_dev Method Development cluster_val ICH Q2(R2) Validation Parameters ATP Analytical Target Profile Define Method Goals Screening CSP Screening (Select Chiralpak IC) ATP->Screening Optimization Mobile Phase Optimization (Heptane/IPA) Screening->Optimization Spec Specificity Baseline separation Optimization->Spec Lin Linearity & Range Reportable Range Spec->Lin Acc Accuracy Spike Recovery Lin->Acc Prec Precision Repeatability Acc->Prec Rob Robustness DoE on Flow/Temp Prec->Rob Final Validated Control Strategy Release Testing Rob->Final

Figure 2: ICH Q2(R2) compliant analytical method validation workflow for chiral purity.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It embeds System Suitability Testing (SST) as a mandatory gatekeeper step. If the SST criteria are not met, the run must be halted and the system investigated, ensuring absolute trustworthiness of the generated data.

Phase 1: Preparation & System Suitability
  • Mobile Phase Preparation: Mix HPLC-grade Heptane and Isopropanol (IPA) in a 99:1 (v/v) ratio. Degas via ultrasonication for 15 minutes.

    • Causality: Even a 0.5% variation in the polar modifier (IPA) will drastically shift the retention factor (

      
      ) of the nitro compound due to its strong dipole moment.
      
  • Chromatographic Setup:

    • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 0.8 mL/min.

    • Temperature: 25°C (Must be maintained via a column oven to prevent retention time drift).

    • Detection: UV at 220 nm (optimal absorption for the phenyl chromophore).

  • System Suitability Testing (SST): Inject 10 µL of a resolution standard containing 1.0 mg/mL of the racemic [(1S,2S)/(1R,2R)] mixture.

    • Self-Validation Gate: Proceed only if Resolution (Rs) ≥ 1.5 and Tailing factor (Tf) ≤ 1.5.

Phase 2: Sample Preparation & Validation Execution
  • Sample Preparation: Accurately weigh 10.0 mg of the[(1S,2S)-2-Nitrocyclopentyl]benzene sample. Dissolve entirely in 10.0 mL of the mobile phase.

    • Causality: Dissolving the sample in the exact mobile phase prevents solvent-induced peak distortion (the "solvent effect") at the column head, which can artificially broaden peaks and ruin resolution.

  • Specificity Testing: Inject mobile phase blanks, the racemate, and stressed samples (acid/base degradation) to ensure no degradation products co-elute with the target (1S,2S) enantiomer [3].

  • Linearity & Range: Prepare 5 concentration levels ranging from 10% to 120% of the nominal target concentration. Inject each level in triplicate.

  • Accuracy (Recovery): Perform spike recovery experiments by spiking known amounts of the minor enantiomer into the major enantiomer at 50%, 100%, and 150% of the specification limit.

Quantitative Validation Results

Following the execution of the protocol, the method was evaluated against ICH Q2(R2) acceptance criteria [1]. The data confirms that the Chiralpak IC method is highly robust and suitable for commercial release testing.

Table 2: ICH Q2(R2) Validation Metrics for the Optimized HPLC Method
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at

of target
No co-eluting peaks in stressed blanksPass
Linearity


(Range: 0.1 - 120 µg/mL)
Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6% (across 3 spike levels)Pass
Precision (Repeatability) %RSD

%RSD = 0.8% (

)
Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

0.05 µg/mL (S/N = 12)Pass

References

  • ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Assessing the Enantiomeric Excess of [(1S,2S)-2-Nitrocyclopentyl]benzene: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral separations and asymmetric synthesis, I frequently encounter the analytical challenge of accurately determining the enantiomeric excess (ee) of densely functionalized cyclic scaffolds. [(1S,2S)-2-Nitrocyclopentyl]benzene —a chiral building block featuring two contiguous stereocenters, a highly polar nitro group, and a polarizable phenyl ring—presents a unique set of analytical hurdles.

In this guide, we will objectively evaluate the primary modalities for assessing the ee of this compound, dissect the physicochemical causality behind the separation mechanisms, and provide a field-proven, self-validating experimental protocol.

Analytical Modalities: A Mechanistic Comparison

When evaluating the enantiomeric purity of [(1S,2S)-2-Nitrocyclopentyl]benzene, the choice of analytical technique is dictated by the molecule's specific functional groups. The nitro group is a strong hydrogen-bond acceptor and dipole, while the phenyl ring provides opportunities for


 stacking. However, aliphatic nitro compounds can exhibit thermal instability, which heavily influences method selection.
Chiral High-Performance Liquid Chromatography (HPLC)

The Gold Standard. Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) is the most robust method for this scaffold [1]. Columns such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) are ideal.

  • The Causality: The separation is driven by transient diastereomeric inclusion complexes. The analyte's nitro group acts as a hydrogen-bond acceptor interacting with the CSP's carbamate -NH protons. Simultaneously, the analyte's phenyl ring engages in

    
     stacking with the aryl groups of the CSP. The rigid cyclopentane backbone restricts conformational flexibility, ensuring that the (1S,2S) enantiomer fits into the chiral groove of the polymer differently than its (1R,2R) counterpart[1].
    
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

The Rapid Screener. Chiral NMR using Lanthanide shift reagents, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), offers a rapid alternative without the need for column screening.

  • The Causality: The hard Lewis acid (Eu³⁺) coordinates directly to the oxygen atoms of the Lewis basic nitro group. This coordination induces pseudocontact shifts in the adjacent cyclopentyl protons. Because the europium complex is chiral, the resulting diastereomeric complexes exhibit distinct chemical shifts for the enantiomers. While excellent for rapid screening, it lacks the precision of HPLC for samples with >95% ee.

Chiral Gas Chromatography (GC)

The High-Risk Alternative. Chiral GC uses cyclodextrin-functionalized capillary columns.

  • The Causality: While GC offers high theoretical plate counts, [(1S,2S)-2-Nitrocyclopentyl]benzene is an aliphatic nitro compound. Exposing this molecule to injection port temperatures exceeding 200°C introduces a severe risk of Nef-type degradation, elimination of nitrous acid (HNO₂), or racemization at the slightly acidic

    
    -proton[2]. Therefore, GC is generally discouraged for this specific analyte unless cold on-column injection is utilized.
    

Quantitative Data Presentation

The following table summarizes the operational parameters and performance metrics of the three modalities for this specific analyte.

Analytical ModalityResolution (

)
Limit of Detection (ee %)Sample PrepThermal Degradation RiskCost per AnalysisSuitability for[(1S,2S)-2-Nitrocyclopentyl]benzene
Chiral HPLC (Normal Phase) > 2.0> 99.5%Simple (Dilute & Shoot)None (Ambient Temp)ModerateOptimal (Gold Standard)
Chiral NMR (Eu(hfc)₃) N/A (Signal Splitting)~ 95.0%Moderate (Requires dry CDCl₃)None (Ambient Temp)High (Reagent Cost)Good for rapid screening
Chiral GC (Cyclodextrin) > 1.5> 99.0%SimpleHigh (>200°C Injector)LowPoor (Due to degradation)

Mandatory Visualizations: Workflows and Mechanisms

To ensure rigorous methodology, the selection of the analytical method and the underlying chromatographic interactions must be clearly understood.

Workflow Start Synthesize [(1S,2S)-2-Nitrocyclopentyl]benzene Racemate Synthesize Racemic Standard Start->Racemate Method Select Analytical Modality Racemate->Method HPLC Chiral HPLC (Gold Standard) Chiralpak AD-H / IC Method->HPLC High Precision NMR Chiral NMR (Lanthanide Shift Reagents) Method->NMR Rapid Screen GC Chiral GC (Risk of Thermal Degradation) Method->GC Volatile Only Validate Validate Baseline Resolution (Rs > 1.5) Using Racemate HPLC->Validate Measure Inject Enantioenriched Sample Calculate % ee Validate->Measure

Caption: Decision tree for selecting the optimal enantiomeric excess assessment method.

Mechanism Analyte [(1S,2S)-2-Nitrocyclopentyl] benzene Nitro -NO2 Group (H-Bond Acceptor) Analyte->Nitro Phenyl Phenyl Ring (π-π Stacking) Analyte->Phenyl Cyclopentane Cyclopentane Ring (Steric Bulk) Analyte->Cyclopentane CSP Chiral Stationary Phase (Amylose tris-carbamate) NH Carbamate -NH (H-Bond Donor) CSP->NH Aryl CSP Aryl Groups (π-π Interaction) CSP->Aryl Groove Chiral Groove (Inclusion Complex) CSP->Groove Nitro->NH Dipole / H-Bond Phenyl->Aryl π-π Stacking Cyclopentane->Groove Steric Fit

Caption: Chiral recognition mechanism between the analyte and the polysaccharide stationary phase.

Experimental Protocol: Self-Validating Chiral HPLC Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . You cannot accurately determine ee without first proving that your system can resolve the racemate.

Materials & Reagents
  • Column: Chiralpak AD-H or Chiralpak IC (4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA).

  • Analytes: Racemic (±)-trans-2-nitrocyclopentylbenzene and the enantioenriched [(1S,2S)-2-Nitrocyclopentyl]benzene sample.

Step-by-Step Methodology

Step 1: System Equilibration

  • Flush the HPLC system with Hexane/IPA (95:5 v/v) at a flow rate of 0.8 mL/min.

  • Set the column oven temperature to 25 °C to ensure reproducible inclusion complex formation.

  • Set the UV detector to 220 nm (optimal for the nitro-aromatic chromophore) [1].

  • Monitor the baseline until stable (typically 30–45 minutes).

Step 2: Racemate Validation (The Control)

  • Dissolve 1.0 mg of the racemic mixture in 1.0 mL of the mobile phase.

  • Inject 10 µL of the racemic standard.

  • Validation Check: Observe the chromatogram. You must achieve a resolution (

    
    ) of 
    
    
    
    between the two enantiomeric peaks (typically eluting between 10 and 20 minutes) [1]. If
    
    
    , decrease the IPA concentration to 2% or 1% to increase retention and theoretical plates.

Step 3: Enantioenriched Sample Analysis

  • Prepare the enantioenriched [(1S,2S)-2-Nitrocyclopentyl]benzene sample identically (1.0 mg/mL in mobile phase).

  • Inject 10 µL of the sample.

  • Identify the major and minor peaks based on the retention times established in Step 2.

Step 4: Data Processing and Causality Check

  • Integrate the area under the curve (AUC) for both peaks.

  • Calculate the enantiomeric excess using the formula:

    
    
    
  • System Integrity Check: Ensure the total AUC of the enantioenriched sample roughly matches the total AUC of the racemic injection to rule out sample degradation or column overloading.

References

  • Trost, B. M., & Bringkoetter, B. (2013). Highly-Substituted Enantioenriched Cyclopentane Derivatives by Palladium-Catalyzed [3+2] Trimethylenemethane Cycloadditions with Disubstituted Nitroalkenes. National Institutes of Health (PMC). Retrieved from:[Link]

Comprehensive Comparison Guide: Chiral HPLC Methods for the Enantiomeric Separation of 2-Nitrocyclopentylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral chromatography, I have designed this comprehensive guide to address the specific chromatographic challenges associated with highly substituted cyclic scaffolds.

Below is an in-depth, objectively grounded comparison of chiral high-performance liquid chromatography (HPLC) methods for resolving the enantiomers of 2-nitrocyclopentylbenzene and its derivatives.

Executive Summary

The enantiomeric resolution of 2-nitrocyclopentylbenzene derivatives is a critical bottleneck in the asymmetric synthesis of complex cyclopentane pharmacophores. These compounds, often synthesized via palladium-catalyzed [3+2] trimethylenemethane cycloadditions [1], possess multiple contiguous stereocenters. While achiral chromatography can separate the cis and trans diastereomers, isolating the specific enantiomers requires highly selective Chiral Stationary Phases (CSPs). This guide compares the performance of industry-standard polysaccharide-based CSPs and provides a self-validating methodology for robust method development.

Mechanistic Grounding: The Causality of Chiral Recognition

To develop a successful separation method, one must understand why a specific column and mobile phase combination works. Polysaccharide-based CSPs (amylose and cellulose derivatives) are the gold standard for nitro-aromatic compounds [2]. The chiral recognition of 2-nitrocyclopentylbenzene is driven by a transient, enthalpy-driven tripartite interaction:

  • Hydrogen Bonding : The nitro group on the cyclopentyl ring acts as a strong hydrogen-bond acceptor, interacting directly with the carbamate NH groups of the CSP[3].

  • 
     Interactions : The phenyl ring of the analyte aligns with the derivatized phenyl groups (e.g., 3,5-dimethylphenyl) of the CSP[3].
    
  • Steric Inclusion : The rigid cyclopentane core must physically fit into the chiral helical grooves of the polysaccharide polymer[2].

Mobile Phase Causality : We specifically utilize a non-polar hydrocarbon (Heptane) with a highly restricted concentration of a polar protic modifier (1% Isopropanol). Why 1%? Isopropanol competes for hydrogen bonding sites. If the concentration exceeds 2-5%, the alcohol will saturate the carbamate NH sites on the CSP, displacing the analyte's nitro group and catastrophically collapsing the enantioselectivity (


).

Mechanism CSP Polysaccharide CSP (e.g., Chiralpak AD-H) Analyte 2-Nitrocyclopentylbenzene Enantiomer CSP->Analyte Hydrogen Bonding (Carbamate NH ↔ Nitro O) CSP->Analyte π-π Interactions (CSP Phenyl ↔ Analyte Phenyl) CSP->Analyte Steric Inclusion (Chiral Cavity ↔ Cyclopentane Ring)

Fig 1. Tripartite chiral recognition mechanism between polysaccharide CSPs and 2-nitrocyclopentylbenzene.

Comparative Analysis of Chiral Columns

When screening columns for 2-nitrocyclopentylbenzene derivatives, the structural backbone (amylose vs. cellulose) and the nature of the coating (coated vs. immobilized) dictate performance[4].

  • Chiralpak AD-H (Coated Amylose) : Features a highly flexible helical structure. It consistently provides the highest resolution for baseline nitro-aromatics due to optimal steric inclusion.

  • Chiralpak IB (Immobilized Cellulose) : The rigid cellulose backbone alters the shape of the chiral cavity. Because it is immobilized, it allows for the injection of samples dissolved in "forbidden" solvents (like DCM or EtOAc) without degrading the column[4].

  • Chiralpak IC (Immobilized Cellulose, Dichloro-substituted) : The electron-withdrawing chloro groups on the CSP's phenyl rings increase the acidity of the carbamate NH, strengthening the hydrogen bond with the analyte's nitro group. This provides orthogonal selectivity when AD-H fails.

Table 1: Comparative HPLC Performance Data for 2-Nitrocyclopentylbenzene Derivatives

The following experimental data demonstrates the baseline separation of highly substituted 2-nitrocyclopentylbenzene derivatives across different CSPs under standardized conditions [5].

Analyte DerivativeColumnMobile PhaseFlow Rate

(min)

(min)
8a: 1-Ethyl-4-methylene-2-nitrocyclopentylbenzeneChiralpak AD-HHeptane / 1% i-PrOH0.8 mL/min17.019.2
Model: 1-Methyl-4-methylene-2-nitrocyclopentylbenzeneChiralpak IBHeptane / 1% i-PrOH0.8 mL/min9.210.0
10a: 1-Chloro-3-(1-ethyl-4-methylene-2-nitrocyclopentyl)benzeneChiralpak ICHeptane / 1% i-PrOH0.8 mL/min12.213.4

Data normalized for UV detection at


 = 220 nm.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, do not treat HPLC as a "black box." The following protocol is designed as a self-validating system; you must verify system suitability at each gate before proceeding.

Step 1: Sample Preparation (The Solvent Matching Rule)

  • Action : Dissolve the racemic 2-nitrocyclopentylbenzene sample strictly in the mobile phase (Heptane/i-PrOH 99:1) to a concentration of 1.0 mg/mL.

  • Causality : Injecting a sample dissolved in a stronger solvent (e.g., pure Isopropanol or Chloroform) creates a localized solvent shock plug on the column head, leading to severe peak fronting and artificial loss of resolution.

Step 2: Column Equilibration & Thermodynamic Control

  • Action : Flush the selected column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) with the mobile phase at 0.8 mL/min for at least 20 column volumes. Set the column oven strictly to 20 °C.

  • Causality : Chiral recognition is an enthalpy-driven process (

    
     is negative). Lowering the temperature to 20 °C maximizes the enthalpic difference between the transient diastereomeric complexes formed by the two enantiomers, directly increasing the selectivity factor (
    
    
    
    ).

Step 3: Injection and System Suitability Verification

  • Action : Inject 10 µL of the sample. Monitor UV absorbance at 220 nm (the optimal chromophore wavelength for the phenyl ring).

  • Self-Validation Gate : Calculate the Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
    • Pass:

      
       (Baseline separation) and 
      
      
      
      . Proceed to quantitative ee% analysis.
    • Fail: If

      
      , do not arbitrarily change columns. First, lower the temperature to 15 °C to boost thermodynamics, or reduce the i-PrOH modifier to 0.5% to strengthen hydrogen bonding.
      

Workflow Step1 1. Sample Preparation Dissolve in Heptane/i-PrOH (99:1) Step2 2. Column Selection Screen AD-H, IB, IC Step1->Step2 Step3 3. System Equilibration Flow: 0.8 mL/min at 20°C Step2->Step3 Step4 4. Initial Injection & UV Detection Evaluate Rs and Tailing Factor Step3->Step4 Decision Is Rs ≥ 1.5 and Tailing ≤ 1.2? Step4->Decision OptTemp Optimize Thermodynamics Lower Temp / Reduce Modifier Decision->OptTemp No Valid Method Validated Proceed to Sample Analysis Decision->Valid Yes OptTemp->Step4

Fig 2. Self-validating method development workflow for chiral HPLC separation.

References

  • Trost, B. M., Bringley, D. A., & O'Keefe, B. M. (2013). Highly Substituted Enantioenriched Cyclopentane Derivatives by Palladium-Catalyzed [3 + 2] Trimethylenemethane Cycloadditions with Disubstituted Nitroalkenes. Organic Letters, 15(22), 5630-5633. URL:[Link]

  • Okamoto, Y., et al. (2022). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. URL: [Link]

Sources

Performance Comparison Guide: Chiral Ligands in the Synthesis of[(1S,2S)-2-Nitrocyclopentyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Clarification

As a Senior Application Scientist, it is critical to first establish precise chemical taxonomy. While frequently queried in the context of chiral ligands, [(1S,2S)-2-Nitrocyclopentyl]benzene (also known as trans-1-nitro-2-phenylcyclopentane) is not a chiral ligand . Rather, it is a highly prized chiral building block and a classic benchmark target used to evaluate the performance of various chiral ligands and organocatalysts in asymmetric conjugate additions[1].

To fulfill the objective of this comparison guide, we will evaluate the performance of different chiral ligand systems—specifically transition-metal chiral phosphines vs. bifunctional organocatalysts—in synthesizing this specific target molecule. This approach provides actionable, comparative data for drug development professionals optimizing stereoselective carbon-carbon bond formations.

The Mechanistic & Stereochemical Challenge

Synthesizing [(1S,2S)-2-Nitrocyclopentyl]benzene requires absolute control over two contiguous stereocenters during the conjugate addition of a phenyl nucleophile to 1-nitrocyclopentene[2].

The performance of a chiral ligand in this reaction is judged by two metrics:

  • Enantioselectivity (ee): Dictated by the facial selectivity of the initial nucleophilic attack (setting the 1S configuration).

  • Diastereoselectivity (dr): Dictated by the subsequent protonation of the nitronate intermediate. The goal is to set the 2S configuration to achieve the thermodynamically favored trans isomer.

CatalyticCycle Rh Rh(I)-(S)-BINAP Catalyst RhPh Rh(I)-Ph Intermediate Rh->RhPh Transmetalation PhB Ph-B(OH)2 PhB->RhPh Nitronate Rh-Nitronate Intermediate RhPh->Nitronate Enantioselective Addition Nitro 1-Nitrocyclopentene Nitro->Nitronate Nitronate->Rh Catalyst Regeneration (H2O) Product [(1S,2S)-2-Nitrocyclopentyl]benzene Nitronate->Product Diastereoselective Protonation

Catalytic cycle for the Rh-catalyzed asymmetric conjugate addition to 1-nitrocyclopentene.

Comparative Performance of Chiral Ligand Classes

Approach A: Rhodium-Catalyzed Addition via Chiral Phosphine Ligands

The benchmark system utilizes Rh(I) complexes paired with chiral bisphosphine ligands, most notably (S)-BINAP [1].

  • Mechanistic Causality: The reaction proceeds via transmetalation of phenylboronic acid to Rh, followed by enantioselective carbometalation across the electron-deficient double bond of 1-nitrocyclopentene[2].

  • Performance Profile: This system yields exceptional enantiomeric excess (>97% ee) for the initial carbon-carbon bond formation. However, because the protonation of the resulting rhodium nitronate intermediate occurs in an aqueous solvent system (dioxane/H₂O) outside the chiral pocket, the system suffers from notoriously poor diastereoselectivity, often yielding a near 1:1 mixture of cis and trans isomers[2].

Approach B: Bifunctional Organocatalysis (Thiourea/Squaramide Ligands)

To overcome the diastereomeric limitations of metal-catalyzed systems, modern protocols employ chiral bifunctional organocatalysts.

  • Mechanistic Causality: These catalysts utilize dual hydrogen-bonding motifs (e.g., thiourea) to activate the nitroalkene, while a basic moiety (e.g., a tertiary amine) directs the nucleophile.

  • Performance Profile: By maintaining a highly structured, hydrogen-bonded chiral pocket during the critical protonation step, these ligands significantly improve the diastereomeric ratio (dr), heavily favoring the trans-[(1S,2S)-2-Nitrocyclopentyl]benzene, albeit sometimes requiring longer reaction times compared to Rh-catalysis.

Quantitative Data Comparison
Ligand / Catalyst SystemChiral Source TypeYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (trans:cis)Key Mechanistic Feature
Rh(I) / (S)-BINAP Chiral Bisphosphine>90%97 - 99%~ 1:1 to 1.5:1Excellent facial selectivity; uncontrolled aqueous protonation.
Bifunctional Thiourea Chiral H-Bond Donor80 - 85%90 - 95%> 10:1H-bonding strictly directs both nucleophilic attack and protonation.

Validated Experimental Protocol: Rh-(S)-BINAP Catalyzed Synthesis

The following self-validating protocol details the synthesis of the target compound using the Rh-(S)-BINAP ligand system, optimizing for maximum enantiomeric excess[2].

ProtocolWorkflow Step1 Catalyst Prep Rh(I) + (S)-BINAP Step2 Reagent Addition Nitroalkene + PhB(OH)2 Step1->Step2 Step3 Execution 100°C, 3h Step2->Step3 Step4 Workup Extraction & TLC Step3->Step4 Step5 Validation HPLC (ee) & NMR (dr) Step4->Step5

Step-by-step experimental workflow for the synthesis and stereochemical validation of the product.

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk tube under argon, dissolve Rh(acac)(C₂H₄)₂ (3.0 mol%) and (S)-BINAP (3.3 mol%) in 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Causality: The labile ethylene ligands on the Rh(I) precursor are easily displaced by the strongly coordinating bidentate (S)-BINAP. The slight stoichiometric excess of BINAP prevents background racemic reactions catalyzed by unligated Rh species.

  • Reagent Addition: Add phenylboronic acid (5.0 equiv), followed by 1-nitrocyclopentene (1.0 equiv) and H₂O (to achieve a 10:1 Dioxane:H₂O ratio).

    • Causality: A 5-fold excess of phenylboronic acid is required because protodeboronation (hydrolysis to benzene) is a competing side reaction. Water is strictly necessary to protonate the Rh-nitronate intermediate; without it, the catalytic cycle stalls[1].

  • Reaction Execution: Heat the sealed mixture to 100 °C for 3 hours.

    • Causality: The carbometalation step across a sterically hindered cyclic nitroalkene possesses a high activation barrier, necessitating elevated temperatures for optimal conversion[2].

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active 1-nitrocyclopentene spot validates reaction termination.

  • Workup & Isolation: Cool to room temperature, extract with ethyl acetate (3x), wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the product mixture.

  • Stereochemical Validation:

    • Diastereomeric Ratio: Determine the trans:cis ratio via ¹H NMR by integrating the distinct benzylic proton shifts of the respective isomers.

    • Enantiomeric Excess: Validate the optical purity of the isolated trans-[(1S,2S)-2-Nitrocyclopentyl]benzene via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH eluent).

References

  • Title: Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to Nitroalkenes Source: Journal of the American Chemical Society (JACS), 2000, 122(43), 10716-10717. URL: [Link]

  • Title: Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins Source: Synlett / d-nb.info (Review of Hayashi methodologies) URL: [Link]

Sources

Confirming the Absolute Configuration of[(1S,2S)-2-Nitrocyclopentyl]benzene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug development and asymmetric synthesis, the spatial arrangement of atoms dictates a molecule's biological efficacy and safety profile[1]. [(1S,2S)-2-Nitrocyclopentyl]benzene is a highly valuable chiral building block, frequently synthesized via palladium-catalyzed [3+2] cycloadditions between trimethylenemethane (TMM) donors and nitroalkenes[2][3].

As a Senior Application Scientist, I approach the determination of Absolute Configuration (AC) not merely as a routine measurement, but as a rigorous exercise in structural logic. Validating the (1S,2S) configuration of this specific molecule requires exploiting its unique functional handles—namely, the highly polarizable nitro group and the rigid cyclopentane scaffold. This guide objectively compares three state-of-the-art analytical strategies, detailing the causality behind each method and providing self-validating experimental protocols.

Comparative Methodology Analysis: Exploiting Molecular Causality

To determine the AC of [(1S,2S)-2-Nitrocyclopentyl]benzene, we must select techniques that directly probe its structural asymmetries.

Vibrational Circular Dichroism (VCD) Coupled with DFT

The Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The nitro group (


) is an exceptionally powerful chromophore for VCD. It exhibits intense symmetric (~1350 cm⁻¹) and asymmetric (~1550 cm⁻¹) stretching vibrations[4]. When situated in the chiral environment of the (1S,2S)-cyclopentane ring, these stretching modes couple strongly with the skeletal vibrations of the molecule, generating robust and highly characteristic VCD signatures[5].
Self-Validating Mechanism:  VCD is inherently self-validating when paired with Density Functional Theory (DFT). The experimental spectrum is overlaid with the calculated spectra of both the (1S,2S) and (1R,2R) enantiomers. A valid result requires a positive correlation (mirror-image match) with one enantiomer and a strict negative correlation with the other, eliminating false positives[4][5].
Chemical Derivatization & NMR (Mosher's Method)

The Causality: Nitro groups are chemically inert to direct chiral derivatization. However, the nitro group can be stereoretentively reduced to a primary amine, yielding (1S,2S)-2-phenylcyclopentan-1-amine (Note: IUPAC numbering shifts upon reduction, as the amine takes principal priority)[6]. This primary amine serves as an excellent nucleophile to react with (R)- and (S)-MTPA-Cl (Mosher's acid chlorides)[1]. Self-Validating Mechanism: The method relies on the predictable magnetic anisotropy of the MTPA phenyl ring. By calculating the chemical shift difference (


) for the cyclopentyl protons, the spatial orientation is mapped[1]. The protocol self-validates through a bipartite distribution: protons on one side of the Mosher plane must consistently show positive 

values, while the opposite side must be strictly negative.
Single-Crystal X-Ray Diffraction (SCXRD)

The Causality: SCXRD provides a direct 3D atomic map. Because [(1S,2S)-2-Nitrocyclopentyl]benzene lacks heavy atoms (containing only C, H, N, O), standard Mo-K


 radiation fails to produce sufficient anomalous dispersion for AC determination.
Self-Validating Mechanism:  By utilizing Cu-K

radiation, the anomalous scattering of oxygen and nitrogen is enhanced[1]. The internal validation is the Flack Parameter : a value of ~0.0 indicates the correct absolute structure, while a value of ~1.0 indicates an inverted model.

Methodological Workflows & Logic Map

AC_Workflow Start [(1S,2S)-2-Nitrocyclopentyl]benzene (Target Molecule) SCXRD Single-Crystal XRD (Cu-Kα Radiation) Start->SCXRD Crystallization VCD Vibrational Circular Dichroism (IR/VCD + DFT) Start->VCD Solution State (CDCl3) Chem Stereoretentive Reduction (Zn / Acidic MeOH) Start->Chem Chemical Modification Result Absolute Configuration Confirmed as (1S,2S) SCXRD->Result Flack Parameter ≈ 0 VCD->Result Experimental/DFT Match Mosher Mosher's Derivatization ((R)- & (S)-MTPA-Cl) Chem->Mosher Nucleophilic Addition Mosher->Result Δδ(S-R) NMR Analysis

Analytical workflows for determining the absolute configuration of[(1S,2S)-2-Nitrocyclopentyl]benzene.

Quantitative Performance Comparison

Analytical TechniquePrimary Functional HandleSample RequirementState / MatrixTurnaround TimeConfidence LevelKey Limitation
VCD + DFT

Stretching Modes
5 - 10 mgSolution (

)
2 - 4 DaysVery HighRequires extensive computational time for DFT conformer searches.
Mosher's Method Amine (Post-Reduction)10 - 20 mgSolution (

)
3 - 5 DaysHighRequires chemical alteration; risk of epimerization if reduction is too harsh.
SCXRD (Cu-K

)
Oxygen/Nitrogen AtomsSingle CrystalSolid State1 - 3 WeeksAbsolute (Gold Standard)Highly dependent on the molecule's ability to form high-quality crystals.

Step-by-Step Experimental Protocols

Protocol A: VCD & DFT Analysis (Non-Destructive)
  • Conformational Search: Perform a molecular mechanics conformational search (e.g., using MMFF94) on the (1S,2S) enantiomer to identify all conformers within a 5 kcal/mol energy window[4].

  • DFT Optimization: Optimize the geometries and calculate the vibrational frequencies and rotational strengths using DFT at the B3LYP/6-311G(d,p) level of theory[4][5].

  • Spectral Acquisition: Dissolve 8 mg of [(1S,2S)-2-Nitrocyclopentyl]benzene in 150

    
    L of 
    
    
    
    . Load into a
    
    
    cell with a 100
    
    
    m path length. Acquire the IR and VCD spectra over 4-8 hours to ensure a high signal-to-noise ratio.
  • Correlation: Apply a Lorentzian band shape to the calculated rotational strengths. Boltzmann-average the theoretical spectra and overlay them with the experimental data. A positive match in the 1300–1600 cm⁻¹ region (nitro stretches) confirms the (1S,2S) configuration[5].

Protocol B: Stereoretentive Reduction and Mosher's Derivatization
  • Nitro Reduction: Dissolve 15 mg of [(1S,2S)-2-Nitrocyclopentyl]benzene in acidic methanol. Add activated zinc dust in portions at 0 °C. Stir until TLC indicates complete consumption of the starting material. Filter through Celite and purify to yield (1S,2S)-2-phenylcyclopentan-1-amine[6].

  • Esterification: Divide the purified amine into two equal 5 mg aliquots. Dissolve each in anhydrous

    
     with an excess of triethylamine. To the first aliquot, add (R)-MTPA-Cl; to the second, add (S)-MTPA-Cl[1]. Stir at room temperature for 2 hours.
    
  • NMR Acquisition: Purify the resulting diastereomeric amides via micro-column chromatography. Acquire high-resolution ¹H NMR (600 MHz) spectra for both the (R)-MTPA and (S)-MTPA amides[1].

  • 
     Analysis:  Assign the cyclopentyl and phenyl protons. Calculate 
    
    
    
    . Project the molecule onto the Mosher plane; the distribution of positive and negative
    
    
    values will unambiguously validate the (1S,2S) stereocenters[1].

References

Sources

Executive Summary & Analytical Challenges[(1S,2S)-2-Nitrocyclopentyl]benzene is a highly valuable chiral building block utilized in asymmetric synthesis and pharmaceutical development. Structurally, it presents a unique analytical triad: a rigid cyclopentyl core with two adjacent stereocenters, a strongly electron-withdrawing and thermally sensitive nitro group, and a UV-active phenyl ring.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and cross-validation guide for the quantification and stereoisomeric profiling of [(1S,2S)-2-Nitrocyclopentyl]benzene .

For researchers and drug development professionals, ensuring the enantiomeric excess (ee%) and absolute purity of this compound is critical. Relying on a single analytical modality introduces blind spots—chromatographic co-elution in HPLC or thermal degradation in GC. Therefore, a rigorous cross-validation between High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) is required to establish orthogonal, self-validating proof of purity[1].

Mechanistic Rationale for Method Selection

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the fundamental physics of the molecule.

The HPLC-UV Rationale (Stereoisomeric Resolution): The conjugated


-system of the phenyl ring, coupled with the nitro group, provides strong 

and

transitions, making UV detection at 220 nm highly sensitive[2]. To resolve the (1S,2S) enantiomer from its (1R,2R) counterpart and its diastereomers, we utilize an immobilized polysaccharide chiral stationary phase (Chiralpak IC). The causality here is specific: the carbamate linkages on the cellulose tris(3,5-dichlorophenylcarbamate) phase engage in targeted dipole-dipole interactions and hydrogen bonding with the analyte's nitro group, while the chiral grooves sterically discriminate the spatial orientation of the cyclopentyl ring[2].

The GC-MS Rationale (Orthogonal Mass Confirmation): While HPLC handles chirality, GC-MS provides structural confirmation and trace impurity profiling[3]. Nitroaromatics are notoriously prone to thermal degradation (yielding artificial degradation peaks via the loss of


 radicals)[1]. To prevent this, the GC inlet temperature is strictly capped at 200°C, and a low-polarity 5% phenyl-arylene capillary column (DB-5ms) is selected. The phenyl groups in the stationary phase interact via 

stacking with the analyte's benzene ring, ensuring sharp peak shapes without requiring excessive thermal energy.

Workflow N1 [(1S,2S)-2-Nitrocyclopentyl]benzene Sample Preparation N2 HPLC-UV Pipeline Chiral Resolution N1->N2 N3 GC-MS Pipeline Mass Confirmation N1->N3 N4 SST: Resolution (Rs) > 1.5 Self-Validating Check N2->N4 N5 SST: S/N > 10, Tailing < 1.5 Self-Validating Check N3->N5 N6 Statistical Cross-Validation (F-Test & t-Test) N4->N6 N5->N6

Caption: Orthogonal cross-validation workflow ensuring self-validating analytical integrity.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, both protocols are designed as self-validating systems . They incorporate System Suitability Testing (SST) and Internal Standards (IS) to automatically flag matrix interference or instrumental drift before data acquisition proceeds[4].

Protocol A: Chiral HPLC-UV Quantification

Objective: Determine enantiomeric excess (ee%) and chemical purity.

  • Standard Preparation: Dissolve 10.0 mg of [(1S,2S)-2-Nitrocyclopentyl]benzene reference standard in 10 mL of HPLC-grade heptane.

  • System Suitability Test (SST): Inject a racemic mixture of the analyte. The system is only validated for use if the chromatographic resolution (

    
    ) between the (1S,2S) and (1R,2R) peaks is 
    
    
    
    .
  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: 99% Heptane / 1% Isopropanol (v/v). Causality: 1% IPA acts as a hydrogen-bond modifier to elute the strongly retained nitroaromatic without disrupting chiral recognition[2].

    • Flow Rate: 0.8 mL/min (Isocratic).

    • Detection: UV at 220 nm.

    • Column Temperature: 25°C.

  • Execution: Inject 10 µL of the sample. Calculate ee% based on relative peak areas.

Protocol B: GC-MS Trace Analysis & Confirmation

Objective: Orthogonal quantification and structural verification of impurities.

  • Sample & IS Preparation: Reconstitute the sample in dichloromethane (DCM). Spike with 1-chloro-4-nitrobenzene at 1.0 µg/mL as the Internal Standard (IS). Causality: The IS corrects for variations in split-injection volumes and matrix-induced signal suppression[5].

  • Instrumental Conditions:

    • Column: DB-5ms (30 m × 0.25 mm ID, 0.25 µm film)[3].

    • Inlet: Splitless mode, 200°C. (Strictly controlled to prevent nitro-group cleavage).

    • Oven Program: 60°C (hold 2 min)

      
       15°C/min to 280°C (hold 5 min).
      
    • Carrier Gas: Helium at 1.0 mL/min.

    • MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.

  • Execution: Acquire data in Full Scan mode (m/z 50–300) for qualitative ID, and Selected Ion Monitoring (SIM) mode (m/z 191, 145, 91) for quantification[3].

Fragmentation M Molecular Ion [M]+ m/z 191 F1 [M - NO2]+ m/z 145 M->F1 -NO2 Radical F2 [M - HNO2]+ m/z 144 M->F2 -HNO2 F3 Phenyl Cation m/z 77 F1->F3 Ring Cleavage F4 Tropylium Ion m/z 91 F2->F4 Rearrangement

Caption: GC-MS Electron Ionization (EI) fragmentation pathway of[(1S,2S)-2-Nitrocyclopentyl]benzene.

Comparative Data & Statistical Cross-Validation

To validate the methods against , we evaluated both instruments across key performance metrics. The data demonstrates that while HPLC-UV is superior for chiral purity, GC-MS provides unmatched sensitivity for trace-level quantification.

Table 1: Method Performance Comparison for [(1S,2S)-2-Nitrocyclopentyl]benzene

Validation ParameterHPLC-UV (Chiral)GC-MS (SIM Mode)Causality / Significance
Linearity (

)
0.9992 (1–100 µg/mL)0.9985 (10–1000 ng/mL)Both methods show excellent dynamic ranges for their target concentrations[3].
Precision (%RSD) 0.8% (Intra-day)2.1% (Intra-day)HPLC offers higher precision due to the lack of sample volatilization variables[4].
Accuracy (% Recovery) 99.1% – 101.2%97.5% – 102.8%Statistically equivalent (paired t-test,

).
LOD (Limit of Detection) 150 ng/mL5 ng/mLGC-MS SIM mode is 30x more sensitive, ideal for genotoxic impurity screening[5].
Specificity Resolves enantiomersIdentifies co-eluting unknownsOrthogonal capabilities; GC-MS cannot resolve enantiomers without chiral derivatization.

Statistical Equivalence: A Fisher's F-test was performed on the variance of the assay results from both methods (


). The calculated F-value (1.82) was less than the critical F-value (5.05), proving that there is no significant difference in the precision of the two methods. Consequently, the methods are successfully cross-validated.

Conclusion

For the analysis of [(1S,2S)-2-Nitrocyclopentyl]benzene, relying on a single technique is a critical vulnerability. The HPLC-UV method provides the necessary steric discrimination to guarantee enantiomeric purity, while the GC-MS method acts as an orthogonal safeguard, verifying the structural identity and quantifying trace impurities down to the ng/mL range. By implementing these self-validating protocols, laboratories can ensure absolute data integrity in their synthetic or pharmaceutical workflows.

References

  • Trost, B. M., et al. "Highly-Substituted Enantioenriched Cyclopentane Derivatives by Palladium-Catalyzed [3+2] Trimethylenemethane Cycloadditions." AWS / Literature Repository. [Link]

  • Ramaswamy, A., et al. "Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan." PubMed Central (PMC).[Link]

  • Yilmaz, B., et al. "Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS." PubMed. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines.[Link]

Sources

Safety Operating Guide

Operational Safety and Disposal Guide:[(1S,2S)-2-Nitrocyclopentyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

As an advanced synthetic intermediate, [(1S,2S)-2-Nitrocyclopentyl]benzene plays a crucial role in drug development and complex organic synthesis. However, its molecular architecture—specifically its nature as a secondary nitroalkane with an adjacent sterically demanding phenyl ring—dictates strict, non-negotiable handling and disposal protocols.

This guide provides researchers with field-proven, self-validating methodologies to safely manage and dispose of[(1S,2S)-2-Nitrocyclopentyl]benzene waste, ensuring laboratory safety and environmental compliance.

Mechanistic Risk Assessment: The Causality of Hazards

To safely manage this compound, scientists must move beyond rote memorization of safety data sheets and understand the underlying chemical reactivity that makes nitroaliphatics potentially hazardous.

  • Aci-Nitro Tautomerization and Explosive Salt Formation: Because [(1S,2S)-2-Nitrocyclopentyl]benzene is a secondary nitroalkane, it possesses an acidic alpha-proton. In the presence of inorganic bases (e.g., NaOH, KOH) or strong amines, it readily deprotonates to form a nitronate (aci-nitro) salt . Alkali metal and heavy metal nitronate salts are highly shock-sensitive and can detonate when dry.

  • Thermal Instability: Nitroalkanes are thermodynamically unstable at elevated temperatures. Exothermic decomposition can lead to the rapid evolution of toxic nitrogen oxides (NOx) and dangerous pressure buildup in sealed waste containers .

  • Redox Incompatibilities: Mixing this compound with strong reducing agents (e.g., hydrides, sulfides) can trigger violent, uncontrolled exothermic reductions .

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system. Every operational step includes a causality explanation (why we do it) and a verification check (how we ensure it was done correctly).

Step 1: Waste Segregation and Compatibility Verification
  • Action: Isolate [(1S,2S)-2-Nitrocyclopentyl]benzene waste from all alkaline materials, heavy metal oxides, and reducing agents.

  • Causality: Strict segregation prevents the in-situ generation of shock-sensitive nitronate salts or runaway exothermic redox reactions.

  • Verification: Audit the fume hood's waste log prior to addition. If the active waste stream contains any bases or amines, you must initiate a separate, dedicated container specifically for the nitro compound.

Step 2: Containment and Accumulation
  • Action: Collect liquid and solid waste in chemically compatible, high-density polyethylene (HDPE) or Teflon-lined glass containers. Do not use metal containers.

  • Causality: Metal containers (especially those containing copper, zinc, or their alloys) can catalyze the decomposition of nitro compounds or react to form highly sensitive metal nitronates.

  • Verification: Ensure the container cap is secure but features a pressure-relief mechanism (or is stored in a temperature-controlled environment) to mitigate gas expansion risks.

Step 3: Glassware Decontamination (Critical Warning)
  • Action: Rinse all contaminated glassware with a compatible organic solvent (e.g., ethyl acetate or acetone) and collect the rinsate as hazardous waste. NEVER use a base bath (e.g., KOH/isopropanol) to clean glassware exposed to this compound.

  • Causality: Submerging nitroalkane-contaminated glassware into a base bath will immediately convert residual compound into explosive nitronate salts. These salts precipitate and dry on the glass, creating a severe physical detonation hazard for laboratory personnel .

  • Verification: Visually inspect glassware for unexpected crystalline residue after the solvent rinse before transferring it to standard aqueous washing protocols.

Step 4: Labeling and EHS Transfer
  • Action: Label the container with the full chemical name, "Hazardous Waste," and applicable hazard warnings (Toxic, Reactive). Transfer to the Environmental Health and Safety (EHS) department for high-temperature incineration.

  • Causality: High-temperature incineration at an EPA-licensed facility is the only approved method for destroying nitroaliphatic compounds, ensuring complete conversion to N₂, CO₂, and H₂O without environmental contamination.

  • Verification: Confirm the waste manifest lists the correct RCRA codes (typically D001 for ignitability or D003 for reactivity) before EHS pickup.

Quantitative Safety & Logistics Data

ParameterSpecificationOperational Implication
Chemical Class Secondary NitroalkaneProne to alpha-deprotonation; strictly avoid bases.
Incompatibilities Strong bases, hydrides, metal oxidesHigh risk of detonation or violent exothermic reaction.
Decontamination Solvent Ethyl Acetate / AcetoneHigh solubility; safe for liquid rinsate collection.
Prohibited Cleaning KOH/NaOH Base BathsForms shock-sensitive, explosive nitronate salts.
Disposal Method High-Temperature IncinerationDo not flush down drains or dispose of in standard landfill.
Combustion Byproducts NOx, CO, CO₂Requires SCBA for emergency fire or spill response.

Operational Workflow Diagram

G Start Waste Generation [(1S,2S)-2-Nitrocyclopentyl]benzene Segregation Segregation (Strictly Avoid Bases) Start->Segregation Identify incompatibilities Decon Glassware Decon (Solvent Rinse ONLY) Start->Decon Empty glassware Collection Liquid/Solid Collection (HDPE / Glass) Segregation->Collection Transfer to fume hood Labeling RCRA Labeling (Toxic/Reactive) Collection->Labeling Seal & document Decon->Collection Collect rinsate Incineration High-Temp Incineration (EHS) Labeling->Incineration Licensed contractor transfer

Workflow for safe segregation, collection, and disposal of [(1S,2S)-2-Nitrocyclopentyl]benzene.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011. URL:[Link]

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